9H-xanthen-9-ylacetic acid
Description
Properties
IUPAC Name |
2-(9H-xanthen-9-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-15(17)9-12-10-5-1-3-7-13(10)18-14-8-4-2-6-11(12)14/h1-8,12H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWAHPQXFIMEOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356828 | |
| Record name | 9H-xanthen-9-ylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217-58-9 | |
| Record name | 9H-xanthen-9-ylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 9H-xanthen-9-ylacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 9H-xanthen-9-ylacetic acid, a xanthene derivative of interest in medicinal chemistry. This document details a plausible synthetic route, outlines expected analytical data for characterization, and explores potential biological relevance through associated signaling pathways.
Core Compound Information
| Parameter | Value | Reference |
| Compound Name | This compound | |
| CAS Number | 1217-58-9 | [1][2] |
| Molecular Formula | C₁₅H₁₂O₃ | [1][2] |
| Molecular Weight | 240.25 g/mol | [1][2] |
| Synonyms | 2-(9H-xanthen-9-yl)acetic acid | [2] |
Synthesis Protocol: Malonic Ester Synthesis Route
A robust and high-yield synthetic strategy for this compound involves the malonic ester synthesis, a classic method for the preparation of substituted carboxylic acids.[3][4][5] This multi-step process begins with the alkylation of diethyl malonate with a suitable xanthene precursor, followed by hydrolysis and decarboxylation.
Step 1: Synthesis of 9-Bromoxanthene (Starting Material)
A common precursor for this synthesis is 9-bromoxanthene, which can be prepared from xanthone via reduction to xanthene, followed by bromination.
Step 2: Alkylation of Diethyl Malonate with 9-Bromoxanthene
This step forms the core carbon-carbon bond of the target molecule.
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
9-Bromoxanthene
-
Reflux condenser
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol to prepare a solution of sodium diethyl malonate.
-
To this solution, add diethyl malonate dropwise with stirring.
-
Slowly add a solution of 9-bromoxanthene in anhydrous ethanol to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product, diethyl 2-(9H-xanthen-9-yl)malonate, with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Hydrolysis and Decarboxylation
The final step involves the conversion of the diester to the target carboxylic acid.
Materials:
-
Crude diethyl 2-(9H-xanthen-9-yl)malonate
-
Aqueous solution of a strong base (e.g., potassium hydroxide)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Heating mantle
Procedure:
-
Dissolve the crude diethyl 2-(9H-xanthen-9-yl)malonate in ethanol in a round-bottom flask.
-
Add an aqueous solution of potassium hydroxide and heat the mixture to reflux for several hours to facilitate the hydrolysis of the ester groups.
-
After hydrolysis is complete, cool the reaction mixture and acidify with concentrated hydrochloric acid.
-
Gently heat the acidified solution to induce decarboxylation, which will be evident by the evolution of carbon dioxide gas.
-
Continue heating until gas evolution ceases.
-
Cool the mixture, which should result in the precipitation of this compound.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent system.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. The expected data are summarized below.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplets, ~7.0-7.5 ppm), methine proton at the 9-position (singlet or triplet, depending on coupling), methylene protons of the acetic acid moiety (doublet or singlet), and a carboxylic acid proton (broad singlet, downfield). |
| ¹³C NMR | Aromatic carbons (~115-155 ppm), methine carbon at the 9-position, methylene carbon of the acetic acid moiety, and a carboxylic acid carbonyl carbon (~170-185 ppm).[6] |
| FTIR (cm⁻¹) | O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), C-O stretch of the ether linkage and carboxylic acid, and aromatic C-H and C=C stretches.[7][8][9] |
| Mass Spec (m/z) | Molecular ion peak (M⁺) at approximately 240.08, with characteristic fragmentation patterns. |
Experimental Workflow and Synthesis Diagram
The overall synthetic pathway can be visualized as a multi-step process, starting from the commercially available diethyl malonate.
Caption: Workflow for the synthesis of this compound.
Potential Biological Activity and Signaling Pathway
While specific biological data for this compound is not extensively documented, derivatives of the structurally similar 9H-xanthene-9-carboxylic acid have been identified as potent activators of AMP-activated protein kinase (AMPK).[10][11][12] AMPK is a crucial regulator of cellular energy homeostasis and is a therapeutic target for metabolic diseases such as type 2 diabetes.[10][13] The activation of AMPK by these xanthene derivatives has been shown to be dependent on the upstream kinase LKB1.[10][12]
The LKB1-AMPK signaling pathway plays a central role in cellular metabolism. Under conditions of low cellular energy (high AMP:ATP ratio), LKB1 phosphorylates and activates AMPK.[10][14] Activated AMPK then phosphorylates downstream targets to switch on catabolic pathways that generate ATP and switch off anabolic pathways that consume ATP.
Caption: The LKB1-AMPK signaling pathway, a potential target for xanthene derivatives.
References
- 1. library2.smu.ca [library2.smu.ca]
- 2. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The LKB1 complex-AMPK pathway: the tree that hides the forest - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of 9H-Xanthen-9-ylacetic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9H-xanthen-9-ylacetic acid is a heterocyclic organic compound built upon the xanthene scaffold. The xanthene nucleus is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological relevance through associated signaling pathways.
Physicochemical Data
| Property | Value | Source |
| Chemical Structure | PubChem | |
| Molecular Formula | C₁₅H₁₂O₃ | [3][4] |
| Molecular Weight | 240.25 g/mol | [3][4] |
| CAS Number | 1217-58-9 | [3] |
| IUPAC Name | 2-(9H-xanthen-9-yl)acetic acid | [5] |
| Computed LogP | 2.7 | [5] |
| Topological Polar Surface Area (TPSA) | 46.5 Ų | [5] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Rotatable Bonds | 2 | [4] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of this compound are outlined below. These are generalized protocols for organic acids and can be specifically adapted for the target compound.
Determination of Melting Point
The melting point of a solid crystalline substance is a key indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
A small sample of this compound is finely ground using a mortar and pestle.
-
The open end of a capillary tube is pressed into the powdered sample to pack a small amount of the solid into the tube, typically to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 10-20 °C/minute) to determine an approximate melting range.
-
The measurement is repeated with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/minute.
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting point range.[6][7]
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
The pKa is a measure of the acidity of a compound. Potentiometric titration is a precise method for its determination.[8][9]
Apparatus:
-
pH meter with a combination glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Analytical balance
Procedure:
-
An accurately weighed sample of this compound is dissolved in a known volume of deionized water. A co-solvent such as ethanol or DMSO may be used if the compound has low aqueous solubility.
-
The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.
-
The initial pH of the solution is recorded.
-
The standardized NaOH solution is added in small, precise increments from the burette.
-
After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
The titration is continued past the equivalence point (the point of inflection in the titration curve).
-
A titration curve is generated by plotting the pH versus the volume of NaOH added.
-
The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).[8]
Biological Activity and Signaling Pathways
While direct studies on the biological activity of this compound are limited, the broader class of xanthene derivatives has shown significant pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial activities.[1][10] Notably, derivatives of the closely related 9H-xanthene-9-carboxylic acid have been identified as potent activators of AMP-activated protein kinase (AMPK).[2]
AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism. The LKB1 (Liver Kinase B1) is a primary upstream kinase that phosphorylates and activates AMPK in response to cellular stress, such as a high AMP/ATP ratio.[10][11] Activation of the LKB1-AMPK pathway has therapeutic implications for metabolic diseases, including type 2 diabetes and cancer.[1][11]
Below is a diagram illustrating the LKB1-AMPK signaling pathway, a potential target for compounds based on the xanthene scaffold.
Caption: The LKB1-AMPK signaling pathway, a key regulator of cellular metabolism.
Synthetic Workflow
A general synthetic route to 9H-xanthene-9-carboxylic acid, a precursor to this compound, often starts from xanthone. The following diagram outlines a conceptual workflow for the synthesis of xanthene derivatives.
Caption: A generalized synthetic workflow for the preparation of this compound.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. pnas.org [pnas.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pennwest.edu [pennwest.edu]
- 7. byjus.com [byjus.com]
- 8. web.williams.edu [web.williams.edu]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. Frontiers | The Tumor Suppressor Kinase LKB1: Metabolic Nexus [frontiersin.org]
- 11. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 9H-Xanthen-9-ylacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 9H-xanthen-9-ylacetic acid (CAS No. 1217-58-9). The information enclosed is intended to support research, development, and quality control activities by providing detailed spectroscopic data, experimental methodologies, and a logical workflow for the structural characterization of this compound.
Compound Information
| Property | Value |
| IUPAC Name | 2-(9H-xanthen-9-yl)acetic acid |
| CAS Number | 1217-58-9 |
| Molecular Formula | C₁₅H₁₂O₃ |
| Molecular Weight | 240.25 g/mol |
| Chemical Structure |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.5-12.0 | Singlet (broad) | 1H | -COOH |
| ~7.30-7.40 | Multiplet | 4H | Aromatic CH |
| ~7.10-7.20 | Multiplet | 4H | Aromatic CH |
| ~4.50 | Triplet | 1H | CH (position 9) |
| ~2.80 | Doublet | 2H | -CH₂- |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~176.0 | C=O (acid) |
| ~150.0 | Aromatic C-O |
| ~130.0 | Aromatic CH |
| ~128.0 | Aromatic CH |
| ~125.0 | Aromatic C (quaternary) |
| ~123.0 | Aromatic CH |
| ~117.0 | Aromatic CH |
| ~45.0 | CH (position 9) |
| ~40.0 | -CH₂- |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are summarized below.
Table 3: Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, Broad | O-H stretch (carboxylic acid) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |
| 1600, 1480 | Medium-Strong | Aromatic C=C stretch |
| ~1430 | Medium | O-H bend (in-plane) |
| ~1250 | Strong | C-O stretch (ether and acid) |
| ~920 | Medium, Broad | O-H bend (out-of-plane dimer) |
| 750 | Strong | Aromatic C-H bend (ortho-disubstituted) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely lead to the following fragmentation pattern.
Table 4: Predicted Mass Spectrometry Data (EI-MS)
| m/z | Proposed Fragment |
| 240 | [M]⁺ (Molecular Ion) |
| 181 | [M - COOH - H]⁺ (Loss of carboxyl group and a hydrogen) |
| 182 | [M - COOH]⁺ (Loss of carboxyl group) |
| 152 | [C₁₂H₈]⁺ (Biphenylene radical cation) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a clean 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 500 MHz spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum on a 125 MHz spectrometer. Proton decoupling is typically used. A 45-degree pulse angle, a 2-second relaxation delay, and a larger number of scans (e.g., 1024 or more) are generally required to achieve a good signal-to-noise ratio.
FT-IR Spectroscopy (KBr Pellet Method)
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
Mass Spectrometry (Electron Ionization)
Sample Introduction:
-
Direct Insertion Probe (DIP): A small amount of the solid sample is placed in a capillary tube, which is then inserted into the ion source. The sample is heated to induce vaporization.
-
Gas Chromatography (GC-MS): The sample, dissolved in a volatile solvent, is injected into the GC. The compound is separated on the column and then introduced into the mass spectrometer.
Data Acquisition:
-
The vaporized sample is bombarded with a beam of electrons (typically 70 eV).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A mass spectrum is recorded, showing the relative abundance of each ion.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the complete spectroscopic characterization and structural confirmation of this compound.
The Xanthone Core: A Historical and Technical Guide to a Privileged Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthones, a class of oxygenated heterocyclic compounds, are characterized by a dibenzo-γ-pyrone scaffold (9H-xanthen-9-one).[1] First isolated in the 19th century, these natural products have emerged from relative obscurity to become a significant area of interest in pharmacology and medicinal chemistry.[1][2] Their "privileged structure" allows them to interact with a wide array of biological targets, demonstrating a broad spectrum of activities including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[1][3][4] This technical guide provides a comprehensive overview of the discovery and history of xanthone-based compounds, detailed experimental protocols for their isolation and synthesis, quantitative data on their biological activities, and a visualization of their key signaling pathways.
A Journey Through Time: The Discovery and History of Xanthones
The story of xanthones begins in 1821 with the isolation of the first natural xanthone, gentisin (1,7-dihydroxy-3-methoxyxanthone), from the roots of the gentian plant, Gentiana lutea.[1][2] The term "xanthone" itself, derived from the Greek word "xanthos" for yellow, was coined in 1961 by J.C. Roberts, reflecting the typical coloration of these compounds.[1]
For over a century, the study of xanthones remained a niche area of natural product chemistry. A significant milestone was the introduction of xanthone as an insecticide in 1939.[5] However, it was the discovery of the diverse biological activities of xanthone derivatives in the latter half of the 20th century that truly catalyzed research in this field. A pivotal moment was the isolation of α-mangostin from the pericarp of the mangosteen fruit (Garcinia mangostana), a compound that has since become one of the most extensively studied xanthones due to its potent pharmacological properties.[6][7]
The exploration of microbial sources also proved fruitful, with the first prenylated xanthone derivative, tajixanthone , isolated from the fungus Aspergillus stellatus in 1970.[2] Since these initial discoveries, over 200 natural xanthones have been identified from a wide range of terrestrial and marine plants, fungi, and lichens.[5][8] The families Clusiaceae, Gentianaceae, and Hypericaceae are particularly rich sources of these compounds.[6]
Biosynthesis: Nature's elegant construction of the Xanthone Scaffold
In nature, the xanthone core is primarily assembled through two main biosynthetic pathways that converge on a key benzophenone intermediate:
-
The Shikimate and Acetate Pathway (Higher Plants): This pathway begins with precursors from the shikimate and acetate (polyketide) pathways.[6][9] In a series of enzymatic reactions, these precursors are converted to a central intermediate, 2,3′,4,6-tetrahydroxybenzophenone.[9][10] This intermediate then undergoes regioselective oxidative intramolecular coupling to form the core xanthone structure.[9][10]
-
The Polyketide Pathway (Fungi and Lichens): In contrast to plants, the xanthone scaffold in fungi and lichens is derived entirely from the polyketide pathway.[6]
The diversity of naturally occurring xanthones arises from subsequent modifications to the core structure, including hydroxylation, methylation, prenylation, and glycosylation.
Data Presentation: Biological Activities of Xanthone-Based Compounds
The pharmacological potential of xanthones is vast. To provide a clear and comparative overview, the following tables summarize key quantitative data for two historically and medicinally significant xanthones: gentisin and α-mangostin.
Table 1: Anticancer Activity of α-Mangostin (IC50 Values)
| Cancer Cell Line | Type of Cancer | IC50 (µM) | Reference(s) |
| MCF-7 | Breast Cancer | 4.43 | [3] |
| MDA-MB-231 | Breast Cancer | 3.59 | [3] |
| T47D | Breast Cancer | 7.5 | [11] |
| LNCaP | Prostate Cancer | 5.9 - 22.5 | [6] |
| 22Rv1 | Prostate Cancer | 5.9 - 22.5 | [6] |
| DU145 | Prostate Cancer | 5.9 - 22.5 | [6] |
| PC3 | Prostate Cancer | 5.9 - 22.5 | [6] |
| HL-60 | Leukemia | 1.12 (µg/ml) | [12] |
| K-562 | Leukemia | 7.21 (µg/ml) | [12] |
| HSC-2 | Oral Squamous Carcinoma | 8 - 10 | [5] |
| HSC-3 | Oral Squamous Carcinoma | 8 - 10 | [5] |
| HSC-4 | Oral Squamous Carcinoma | 8 - 10 | [5] |
Table 2: Spectroscopic Data for α-Mangostin
| Technique | Key Signals/Values | Reference(s) |
| ¹H-NMR (CDCl₃, 400 MHz) | δ 13.78 (1H, s, OH), 6.81 (1H, s), 6.38 (1H, s), 5.27 (2H, m), 4.13 (2H, d, J = 6.4 Hz), 3.79 (3H, s, OCH₃), 3.35 (2H, d, J = 7.2 Hz), 1.80 (3H, s), 1.78 (3H, s), 1.65 (6H, s) | [13] |
| ¹³C-NMR (CDCl₃, 75 MHz) | δ 182.8, 162.9, 161.7, 157.3, 156.2, 155.7, 144.4, 138.1, 131.4, 131.4, 124.7, 123.4, 112.0, 111.0, 103.6, 102.7, 93.1, 61.3, 26.8, 25.9, 25.9, 21.9, 18.3, 17.9 | [13] |
| ESI-MS | m/z: 409 [M], 411 [M + 2], 355 [M—C₄H₆] |
Experimental Protocols
This section provides detailed methodologies for the isolation of natural xanthones and the chemical synthesis of the xanthone core, reflecting both historical and contemporary practices.
Protocol 1: Ultrasound-Assisted Extraction and Purification of Gentisin from Gentiana lutea Roots
This protocol describes an efficient method for the extraction and isolation of gentisin.[10][14]
1. Sample Preparation:
- Air-dry the roots of Gentiana lutea at room temperature in a dark, well-ventilated area.
- Grind the dried roots into a fine powder using a laboratory mill.
2. Ultrasound-Assisted Extraction (UAE):
- Weigh 10 g of the powdered gentian root and place it in a suitable flask.
- Add 420 mL of 49% ethanol in water (v/v) to achieve a solid-to-solvent ratio of 1:42 (g/mL).[10]
- Place the flask in an ultrasonic water bath.
- Set the temperature to 80°C and sonicate for 31 minutes.[10]
- After extraction, filter the mixture through Whatman No. 1 filter paper.
- Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to remove the ethanol. The resulting crude extract can be lyophilized for storage.
3. Purification by Column Chromatography:
- Prepare a slurry of silica gel 60 (70-230 mesh) in n-hexane and pack it into a glass column.
- Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate.
- Load the dried sample onto the top of the column.
- Elute the column with a gradient of n-hexane and ethyl acetate, starting with a non-polar mobile phase and gradually increasing the polarity.
- Monitor the collected fractions using Thin Layer Chromatography (TLC) with a chloroform:methanol (9:1 v/v) mobile phase, visualizing the spots under UV light (254 nm and 365 nm).[14]
- Combine the fractions containing pure gentisin.
- Evaporate the solvent from the pooled fractions to obtain the purified compound, which can be further purified by recrystallization from ethanol.
Protocol 2: Extraction and Purification of α-Mangostin from Garcinia mangostana Pericarp
This protocol details a two-stage method for purifying α-mangostin.[1][2]
1. Sequential Solvent Extraction:
- Dry the mangosteen pericarp at 60°C for 48 hours and grind it into a powder.[1]
- Perform a sequential extraction in a percolation system. First, wash the powder with deionized water to remove polar impurities, followed by a wash with hexane to remove nonpolar impurities.
- Extract the α-mangostin from the washed pericarp powder using acetonitrile.
- Evaporate the acetonitrile from the extract to yield a xanthone-rich fraction.
2. Preparative High-Performance Liquid Chromatography (HPLC) Purification:
- Dissolve the xanthone-rich fraction in the mobile phase to a concentration of 3 mg/mL.[2]
- Perform preparative HPLC using a C18 column.
- Use a mobile phase of 80% acetonitrile and 20% deionized water at a flow rate of 4 mL/min.[2]
- Maintain the column temperature at 35°C.[2]
- Monitor the eluent with a UV detector and collect the fraction corresponding to the α-mangostin peak.
- Evaporate the solvent from the collected fraction to obtain purified α-mangostin.
Protocol 3: Synthesis of the Xanthone Core via the Kostanecki Reaction (Eaton's Reagent Modification)
The Kostanecki reaction is a classical method for synthesizing xanthones. The use of Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) provides higher yields and milder reaction conditions compared to the original protocol.[15][16]
1. Reaction Setup:
- In a Schlenk tube under an argon atmosphere, combine the salicylic acid derivative (1.5 equivalents) and the phenol derivative (1.0 equivalent).[16]
- Add Eaton's reagent (7.7 wt. % P₂O₅ in CH₃SO₃H) to the mixture.
2. Reaction and Work-up:
- Heat the reaction mixture at an appropriate temperature (e.g., 80°C) and monitor the progress by TLC.
- Upon completion, cool the reaction to room temperature and carefully pour it into ice water.
- Collect the resulting precipitate by filtration.
- Wash the precipitate with a saturated sodium bicarbonate solution and then with water.
- Dry the crude product and purify it by column chromatography or recrystallization.
// Nodes
Start [label="Plant Material\n(e.g., Gentian Root, Mangosteen Pericarp)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Grinding [label="Drying and Grinding", fillcolor="#FBBC05", fontcolor="#202124"];
Extraction [label="Extraction\n(e.g., UAE, Maceration)", fillcolor="#FBBC05", fontcolor="#202124"];
Filtration [label="Filtration and Concentration", fillcolor="#FBBC05", fontcolor="#202124"];
Crude_Extract [label="Crude Extract", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Purification [label="Purification\n(Column Chromatography, Prep-HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Analysis [label="Analysis\n(TLC, HPLC, NMR, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Pure_Xanthone [label="Pure Xanthone", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
Start -> Grinding [color="#5F6368", arrowhead=normal];
Grinding -> Extraction [color="#5F6368", arrowhead=normal];
Extraction -> Filtration [color="#5F6368", arrowhead=normal];
Filtration -> Crude_Extract [color="#5F6368", arrowhead=normal];
Crude_Extract -> Purification [color="#5F6368", arrowhead=normal];
Purification -> Analysis [color="#5F6368", arrowhead=normal];
Analysis -> Pure_Xanthone [color="#5F6368", arrowhead=normal];
}
Signaling Pathways and Mechanisms of Action: The Case of α-Mangostin in Cancer
α-Mangostin exerts its potent anticancer effects by modulating several key signaling pathways, ultimately leading to the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.[6][11][17][18]
-
PI3K/Akt Pathway: This is a crucial survival pathway that is often overactive in cancer. α-Mangostin has been shown to inhibit the phosphorylation of Akt, thereby downregulating this pathway.[11][17][18] This leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins like Bax.[17][18]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is involved in cell proliferation. α-Mangostin can downregulate the phosphorylation of ERK1/2, leading to cell cycle arrest.[11]
-
ASK1/p38 Pathway: α-Mangostin can induce the production of Reactive Oxygen Species (ROS) within cancer cells.[17] This oxidative stress activates the Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn activates the p38 MAPK pathway.[17] The activation of this pathway is a strong signal for the initiation of apoptosis.
The culmination of these effects is the activation of caspases, a family of proteases that execute the apoptotic program, leading to the dismantling of the cancer cell.
Conclusion and Future Perspectives
From the early discovery of gentisin to the extensive pharmacological profiling of α-mangostin and other derivatives, the field of xanthone research has undergone a remarkable transformation. The unique and versatile scaffold of xanthones provides a fertile ground for the discovery and development of new therapeutic agents. While significant progress has been made in understanding their biological activities and mechanisms of action, further research is needed to fully elucidate their therapeutic potential. The optimization of extraction and synthetic protocols, coupled with in-depth investigations into their structure-activity relationships and clinical trials, will be crucial in translating the promise of xanthone-based compounds into tangible clinical benefits. The historical journey and the robust scientific foundation of xanthones strongly suggest that these "yellow" compounds have a bright future in the landscape of modern drug discovery.
References
- 1. A Two-Stage Method for Purifying Alpha-Mangostin: Sequential Solvent Extraction and Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploring the antineoplastic potential of α-mangostin in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. α-Mangostin Induces Apoptosis and Cell Cycle Arrest in Oral Squamous Cell Carcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. A Two-Stage Method for Purifying Alpha-Mangostin: Sequential Solvent Extraction and Preparative Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. sigarra.up.pt [sigarra.up.pt]
- 16. Scope and limitations of the preparation of xanthones using Eaton’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Alpha-mangostin induces apoptosis through activation of reactive oxygen species and ASK1/p38 signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | α-Mangostin Induces Apoptosis and Inhibits Metastasis of Breast Cancer Cells via Regulating RXRα-AKT Signaling Pathway [frontiersin.org]
A Technical Guide to the Biological Activity Screening of 9H-xanthene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9H-xanthene scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds. Its unique three-ring structure allows for diverse functionalization, leading to a wide array of pharmacological activities. While comprehensive biological screening data for the parent compound, 9H-xanthen-9-ylacetic acid, is not extensively available in the current scientific literature, a significant body of research exists on the biological activities of its derivatives. This technical guide provides an in-depth overview of the screening of these derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. We present quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field of drug discovery and development.
Data Presentation: Biological Activities of 9H-xanthene Derivatives
The following tables summarize the quantitative biological activity data for various derivatives of the 9H-xanthene scaffold. These tables are designed for easy comparison of the potency of different structural modifications.
Table 1: Anticancer Activity of 9H-xanthene Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 9-Phenyl-9H-thioxanthen-9-ol | Caco-2 (Colon) | Cytotoxicity | 0.0096 | [1][2] |
| 9-Benzyl-9H-thioxanthen-9-ol | Hep G2 (Liver) | Cytotoxicity | 0.1613 | [1][2] |
| 9-Benzyl-9H-xanthen-9-ol | HeLa (Cervical) | Cytotoxicity | 0.213 | [3] |
| 9-Phenyl-9H-xanthen-9-ol | Hep G2 (Liver) | Cytotoxicity | 0.4383 | [4] |
| 9-Phenyl-9H-xanthen-9-ol | Caco-2 (Colon) | Cytotoxicity | 0.0246 | [3] |
| 9-(2-Methoxyphenyl)-2,6,7-trihydroxyxanthen-3-one | HeLa (Cervical) | Antiproliferative | 22.3 | |
| 3,3,6,6-Tetramethyl-9-(4-chlorophenyl)-xanthen-1,8(2H)-dione | HeLa (Cervical) | Antiproliferative | - | [5] |
Table 2: Anti-inflammatory Activity of 9H-xanthene Derivatives
| Compound/Derivative | Target | Assay | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| S-(9-phenyl-9H-thioxanthen-9-yl)-l-cysteine | COX-2 | Enzyme Inhibition | 0.00437 | 3.83 | [1][2] |
| Hermannol | 5-Lipoxygenase | Enzyme Inhibition | 0.67 mg/mL | - | [6] |
| Pyrazole-bearing methylamine derivative (5u) | COX-2 | Enzyme Inhibition | 1.79 | 74.92 | [7] |
| Pyrazole-bearing methylamine derivative (5s) | COX-2 | Enzyme Inhibition | 2.51 | 72.95 | [7] |
| Imidazoline-5-one derivative (22) | COX-2 | Enzyme Inhibition | 0.090 | - | [8] |
| Imidazoline-5-one derivative (23) | COX-2 | Enzyme Inhibition | 0.087 | - | [8] |
| Imidazoline-5-one derivative (24) | COX-2 | Enzyme Inhibition | 0.092 | - | [8] |
Table 3: Antimicrobial Activity of 9H-xanthene Derivatives
| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |
| Xanthene sulfonamide derivative (3b) | Chromobacterium violaceum | Quorum Sensing Inhibition | >64 | [9] |
| Xanthene sulfonamide derivative (3c) | Chromobacterium violaceum | Quorum Sensing Inhibition | >64 | [9] |
| 9-Aryl-substituted-2,6,7-trihydroxyxanthen-3-one | Staphylococcus aureus | Broth Microdilution | - | |
| 9-Aryl-substituted-2,6,7-trihydroxyxanthen-3-one | Escherichia coli | Broth Microdilution | - | |
| Spiro[indoline-3,9-xanthene]trione derivative (4a-d) | Bacillus subtilis | Broth Microdilution | 32 | |
| Spiro[indoline-3,9-xanthene]trione derivative (4a-d) | Staphylococcus epidermidis | Broth Microdilution | 32 | |
| MI23 (xanthenodione) | Staphylococcus aureus (MRSA) | Broth Microdilution | 250 | [10] |
| MI24 (xanthenodione) | Staphylococcus aureus (MRSA) | Broth Microdilution | 250 | [10] |
Table 4: Antioxidant Activity of 9H-xanthene Derivatives
| Compound/Derivative | Assay | IC50 | Reference |
| 9-Phenyl-9H-xanthen-9-ol | DPPH Radical Scavenging | 15.44 nM | [1][2] |
| Hermannol | DPPH Radical Scavenging | 0.29 mg/mL | [6] |
| Xanthene derivative (7) | DPPH Radical Scavenging | 140.0 mg/mL | [11] |
| Xanthene derivative (9) | DPPH Radical Scavenging | 95.83 mg/mL | [11] |
| 2,2,5,5-Tetramethyl-9-(2,3-dihydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | DPPH Radical Scavenging | - | [12] |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below. These protocols are generalized and may require optimization based on the specific xanthene derivative and the experimental setup.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
Human cancer cell lines (e.g., HeLa, HepG2, Caco-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microtiter plates
-
Test compounds (xanthene derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Doxorubicin)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds and the positive control in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
-
COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation.
-
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Celecoxib)
-
Stannous chloride solution (to stop the reaction)
-
Prostaglandin E2 (PGE2) ELISA kit
-
96-well plates
-
Incubator and microplate reader
-
-
Procedure:
-
In a reaction tube, prepare a mixture of the reaction buffer, heme, and COX-2 enzyme.
-
Add the test compound or positive control at various concentrations to the enzyme mixture and pre-incubate for a specified time (e.g., 10 minutes at 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a short period (e.g., 2 minutes at 37°C).
-
Stop the reaction by adding stannous chloride solution.
-
Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.
-
The percentage of COX-2 inhibition is calculated relative to a control reaction without any inhibitor.
-
The IC50 value is determined from the dose-response curve.
-
DPPH Radical Scavenging Assay
This assay is used to determine the antioxidant activity of a compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Test compounds dissolved in a suitable solvent (e.g., methanol)
-
Positive control (e.g., Ascorbic acid)
-
Methanol
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in methanol.
-
In a 96-well plate, add a specific volume of the test compound solution to a specific volume of the DPPH solution.
-
Include a control well containing methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The IC50 value is determined from the plot of scavenging activity against compound concentration.
-
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials:
-
Bacterial or fungal strains
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)
-
Sterile 96-well microtiter plates
-
Inoculum of the microorganism adjusted to a specific concentration (e.g., 0.5 McFarland standard)
-
Incubator
-
-
Procedure:
-
Dispense the growth medium into all wells of a 96-well plate.
-
Prepare a serial two-fold dilution of the test compounds and positive control directly in the wells of the plate.
-
Prepare a standardized inoculum of the microorganism in the growth medium.
-
Inoculate each well with the microbial suspension. Include a growth control well (medium and inoculum) and a sterility control well (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Mandatory Visualizations
Signaling Pathways
The biological activities of 9H-xanthene derivatives are often attributed to their interaction with key cellular signaling pathways. Below are diagrams of two such pathways implicated in cancer and inflammation.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and a target for anticancer xanthene derivatives.
Caption: The NF-κB signaling pathway, a central mediator of inflammation and a potential target for anti-inflammatory xanthene compounds.
Experimental Workflow
The following diagram illustrates a general workflow for the biological activity screening of novel 9H-xanthene derivatives.
Caption: A generalized workflow for the screening and identification of lead 9H-xanthene derivatives.
Conclusion
The 9H-xanthene scaffold represents a versatile platform for the development of novel therapeutic agents. While the biological profile of this compound itself remains to be fully elucidated, the extensive research on its derivatives demonstrates significant potential across various therapeutic areas, including oncology, inflammation, and infectious diseases. The data and protocols presented in this guide are intended to facilitate further research into this promising class of compounds, aiding in the design and screening of new derivatives with enhanced potency and selectivity. Future investigations should focus on establishing a more comprehensive structure-activity relationship for the 9H-xanthene core and exploring the in vivo efficacy of the most promising lead compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Xanthene Derivatives Targeting Bacterial Efflux Pumps, Quorum-Sensing, and Biofilm Formation | MDPI [mdpi.com]
- 10. Two novel synthetic xanthenodiones as antimicrobial, anti-adhesive and antibiofilm compounds against methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jchr.org [jchr.org]
- 12. researchgate.net [researchgate.net]
In Vitro Cytotoxicity of 9H-Xanthene Derivatives on Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the in vitro cytotoxic effects of 9H-xanthene derivatives against various cancer cell lines. While direct data on 9H-xanthen-9-ylacetic acid is limited in the reviewed literature, this document synthesizes available information on closely related xanthene and xanthone compounds, providing a valuable resource for researchers in oncology and medicinal chemistry. We will explore quantitative cytotoxicity data, detailed experimental methodologies, and the underlying signaling pathways involved in the anti-cancer activity of this class of compounds.
Quantitative Cytotoxicity Data
The cytotoxic potential of various xanthene and xanthone derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the specific chemical structure of the derivative and the cancer cell line being tested. Below is a summary of reported IC50 values for representative compounds.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| [N,N-diethyl]-9-hydroxy-9-(3-methoxyphenyl)-9H-xanthene-3-carboxamide | DU-145 (Prostate) | 36 - 50 | [1] |
| MCF-7 (Breast) | 36 - 50 | [1] | |
| HeLa (Cervical) | 36 - 50 | [1] | |
| 1,3-dihydroxyxanthen-6-yl cinnamate | WiDr (Colon) | 39.57 | [2] |
| Dibenzoxanthenes (various) | HepG2 (Liver) | Strong growth inhibitory effects | [3] |
| Prenylated xanthone (from Garcinia mangostana) | U-87 (Glioblastoma) | 6.39 | [4] |
| SGC-7901 (Gastric) | 8.09 | [4] | |
| PC-3 (Prostate) | 6.21 | [4] | |
| H490 | 7.84 | [4] | |
| A549 (Lung) | 4.84 | [4] | |
| CNE-1 (Nasopharyngeal) | 3.35 | [4] | |
| CNE-2 (Nasopharyngeal) | 4.01 | [4] |
Experimental Protocols
The assessment of in vitro cytotoxicity is crucial for the preliminary screening of potential anticancer compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.
MTT Assay Protocol
This protocol outlines a standard procedure for evaluating the cytotoxicity of xanthene derivatives against adherent cancer cell lines.
1. Cell Seeding:
-
Harvest and count cancer cells from a culture in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the xanthene derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compound in a complete cell culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
4. Solubilization of Formazan:
-
Carefully remove the MTT-containing medium from the wells.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow of the MTT assay for in vitro cytotoxicity assessment.
Proposed Signaling Pathway for Xanthene Derivative-Induced Apoptosis
Several studies suggest that xanthene derivatives exert their cytotoxic effects by inducing apoptosis, often through the intrinsic or mitochondrial pathway.[3] This involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases, the executioners of apoptosis.
Caption: Proposed mitochondrial pathway of apoptosis induced by xanthene derivatives.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Dibenzoxanthene Derivatives Induce Apoptosis Through Mitochondrial Pathway in Human Hepatocellular Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of 9H-Xanthen-9-ylacetic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary investigations into 9H-xanthen-9-ylacetic acid derivatives and related xanthene/xanthone compounds. It covers their synthesis, biological activities, and the underlying mechanisms of action, with a focus on their potential as anticancer and anti-inflammatory agents. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction to the 9H-Xanthene Scaffold
The 9H-xanthene core is a privileged heterocyclic scaffold in medicinal chemistry due to its versatile biological activities. The structural rigidity and the ability to introduce a variety of substituents at the C9 position and on the aromatic rings make it an attractive framework for the design of novel therapeutic agents. This compound and its derivatives have emerged as a promising class of compounds with a range of pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects. This guide summarizes the current state of research on these derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A general and adaptable protocol for the synthesis of the parent acid is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
9H-Xanthen-9-one
-
Ethyl bromoacetate
-
Zinc dust, activated
-
Dry benzene and ether (anhydrous)
-
Hydrochloric acid (10%)
-
Sodium hydroxide solution
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Glacial acetic acid
-
Iodine (catalytic amount)
Procedure:
-
Preparation of Ethyl 9H-Xanthen-9-ylacetate (Reformatsky Reaction):
-
In a three-necked flask equipped with a dropping funnel, a reflux condenser, and a mechanical stirrer, place activated zinc dust and a crystal of iodine in dry benzene.
-
Add a solution of 9H-xanthen-9-one and ethyl bromoacetate in dry benzene dropwise to the flask with stirring.
-
After the initial exothermic reaction subsides, heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and decompose the organozinc complex by adding ice-cold 10% hydrochloric acid.
-
Separate the benzene layer, wash it with water, sodium bicarbonate solution, and again with water. Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude ethyl 9H-xanthen-9-ylacetate. Purify the product by column chromatography or recrystallization.
-
-
Hydrolysis to this compound:
-
Reflux the purified ethyl 9H-xanthen-9-ylacetate with an excess of alcoholic sodium hydroxide solution for 2-4 hours.
-
After the reaction is complete, distill off the alcohol.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the crude this compound.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol or acetic acid) to obtain pure this compound.
-
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Activities and Quantitative Data
This compound derivatives and related xanthone compounds have demonstrated significant potential in various therapeutic areas, particularly in oncology and inflammation. The following tables summarize the quantitative biological activity data for a selection of these derivatives.
Anticancer Activity
Table 1: In Vitro Anticancer Activity of Xanthene and Xanthone Derivatives (IC50 values in µM)
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 9-Phenyl-9H-thioxanthen-9-ol | Caco-2 | Colon Cancer | 0.0096 | [1][2] |
| 9-Benzyl-9H-thioxanthen-9-ol | Hep G2 | Liver Cancer | 0.1613 | [1][2] |
| 9-Phenyl-9H-xanthen-9-ol | Caco-2 | Colon Cancer | 0.0246 | [2] |
| Xanthone Derivative (unspecified) | MCF-7 | Breast Cancer | 6.02 - 7.82 | [3] |
| Thiazole-Xanthene Hybrid | A549 | Lung Cancer | 15.69 | [4] |
| Thiazole-Xanthene Hybrid | MCF-7 | Breast Cancer | 19.13 | [4] |
Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Anti-inflammatory Activity
Table 2: In Vitro Anti-inflammatory Activity of Xanthene and Xanthone Derivatives
| Compound/Derivative | Assay | Target | IC50 (µM) | Reference |
| S-(9-phenyl-9H-thioxanthen-9-yl)-L-cysteine | COX-2 Inhibition | COX-2 | 0.00437 | [1][2] |
| Cinnamic Acid-Xanthene Hybrid | Lipoxygenase Inhibition | LOX | Moderate Activity | [5] |
| Mangostin (Xanthone) | Nrf2 Activation | Nrf2 | - | [6][7] |
| Gamma-Mangostin (Xanthone) | Nrf2 Activation | Nrf2 | - | [6][7] |
Note: COX-2 and LOX are key enzymes in the inflammatory pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins.
Experimental Protocols for Biological Assays
Detailed and standardized protocols are essential for the reliable evaluation of the biological activity of novel compounds. The following sections provide step-by-step methodologies for key in vitro assays.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX probe (e.g., a fluorometric probe that detects prostaglandin G2)
-
Test compounds and a known COX-2 inhibitor (e.g., celecoxib)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the COX-2 enzyme and test compounds in the assay buffer.
-
Reaction Setup: In a 96-well black microplate, add the following to each well in the specified order:
-
Assay Buffer
-
COX-2 enzyme solution
-
Test compound or vehicle control
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Fluorescence Measurement: Immediately after adding the substrate, measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for a set period (e.g., 5-10 minutes).
-
Data Analysis: Determine the rate of the reaction (slope of the kinetic curve) for each well. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of inhibition against the compound concentration.
Visualizing Pathways and Workflows
Graphical representations are powerful tools for understanding complex biological processes and experimental designs. The following diagrams were generated using the Graphviz DOT language to illustrate a key signaling pathway and a typical experimental workflow.
Nrf2 Signaling Pathway Modulation by Xanthone Derivatives
Xanthone derivatives have been shown to exert their antioxidant and anti-inflammatory effects by activating the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or certain bioactive compounds like xanthones, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes.
Caption: Nrf2 signaling pathway modulation by xanthone derivatives.
Experimental Workflow for Synthesis and Screening
The discovery and development of novel bioactive compounds involve a systematic workflow, from initial synthesis to biological evaluation. The following diagram outlines a typical experimental workflow for the investigation of this compound derivatives.
Caption: Experimental workflow for synthesis and screening.
Conclusion and Future Directions
The preliminary investigations into this compound derivatives and related compounds have revealed a promising scaffold for the development of novel anticancer and anti-inflammatory agents. The quantitative data presented in this guide highlight the potential of these molecules, while the detailed experimental protocols provide a solid foundation for further research. The elucidation of the Nrf2 signaling pathway as a potential mechanism of action offers a clear direction for future mechanistic studies.
Future research should focus on:
-
Expansion of the chemical library: Synthesizing a broader range of derivatives to establish more comprehensive structure-activity relationships.
-
In-depth mechanistic studies: Further investigating the molecular targets and signaling pathways modulated by these compounds.
-
In vivo evaluation: Assessing the efficacy and safety of the most promising lead compounds in relevant animal models.
This technical guide serves as a starting point for researchers and drug development professionals to explore the therapeutic potential of this compound derivatives and to contribute to the advancement of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
9H-Xanthen-9-ylacetic Acid: A Versatile Scaffold for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 9H-xanthene core, a privileged heterocyclic system, has emerged as a robust scaffold in medicinal chemistry, leading to the development of numerous therapeutic agents with a wide spectrum of biological activities. Among its derivatives, 9H-xanthen-9-ylacetic acid and its analogs have demonstrated significant potential in targeting a variety of diseases, including metabolic disorders, cancer, and neurological conditions. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of compounds derived from this versatile scaffold, offering a valuable resource for researchers engaged in drug discovery and development.
Synthetic Strategies for this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through various established routes. A common and efficient method involves the esterification of the parent xanthene-9-carboxylic acid, which can be synthesized from xanthone via reduction and subsequent carboxylation. The resulting ester, ethyl 9H-xanthene-9-carboxylate, serves as a key intermediate for further derivatization, particularly through the formation of amides.
General Experimental Protocol: Synthesis of Ethyl 9H-xanthene-9-carboxylate
This protocol outlines a standard Fischer esterification procedure.
Materials:
-
9H-Xanthene-9-carboxylic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
Dissolve 9H-xanthene-9-carboxylic acid in an excess of anhydrous ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude ethyl 9H-xanthene-9-carboxylate.
-
The crude product can be further purified by column chromatography or recrystallization.
General Experimental Protocol: Synthesis of 9H-Xanthene-9-carboxamides
The synthesis of amide derivatives from the corresponding carboxylic acid is a cornerstone for creating diverse chemical libraries for drug screening.
Materials:
-
9H-Xanthene-9-carboxylic acid
-
Thionyl chloride or a coupling agent (e.g., CDI)
-
Appropriate primary or secondary amine
-
Inert solvent (e.g., dichloromethane, THF)
-
Triethylamine (if starting from an amine salt)
Procedure (via Acyl Chloride):
-
Suspend 9H-xanthene-9-carboxylic acid in an inert solvent.
-
Add thionyl chloride dropwise and reflux the mixture until the acid is consumed (monitor by TLC).
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acyl chloride in an inert solvent.
-
In a separate flask, dissolve the desired amine in the same solvent (with triethylamine if necessary).
-
Slowly add the acyl chloride solution to the amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent.
-
Purify the crude product by column chromatography or recrystallization.
Biological Activities and Therapeutic Potential
Derivatives of this compound have exhibited a remarkable range of pharmacological activities, making them attractive candidates for drug development in several therapeutic areas.
Metabolic Disorders: AMPK Activation
Certain 9H-xanthene-9-carboxamide derivatives have been identified as potent activators of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Activation of AMPK is a promising strategy for the treatment of metabolic diseases like type 2 diabetes.[1]
Quantitative Data: AMPK Activation
| Compound | Description | EC50 (AMPK Activation) | Reference |
| Xn | 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-nitrophenyl)thioureido]ethyl}amide | ~1 µM | [1] |
| Xc | 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-cyanophenyl)thioureido]ethyl}amide | ~2 µM | [1] |
Signaling Pathway: LKB1-Dependent AMPK Activation
The activation of AMPK by these xanthene derivatives has been shown to be dependent on the upstream kinase LKB1.
Oncology: Topoisomerase IIα Inhibition and Cytotoxicity
The xanthene scaffold is also a key feature in compounds designed to target cancer cells. One of the notable mechanisms of action is the inhibition of topoisomerase IIα, an essential enzyme in DNA replication and chromosome segregation.
Quantitative Data: In Vitro Cytotoxicity
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 37 | T47D (Breast Cancer) | 0.63 ± 0.01 | [2] |
| Compound 47 | T47D (Breast Cancer) | 0.19 ± 0.02 | [2] |
Experimental Workflow: Anticancer Drug Screening
The development of novel anticancer agents from the this compound scaffold typically follows a structured workflow.
Neurological Disorders: mGlu1 Receptor Modulation
Substituted 9H-xanthene-9-carboxamides have been developed as potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 1 (mGlu1).[3] These compounds enhance the receptor's response to the endogenous ligand glutamate and hold therapeutic potential for the treatment of various neurological and psychiatric disorders.[3]
Key Experimental Protocols
In Vitro Glucose Uptake Assay
This assay is used to assess the effect of AMPK activators on glucose uptake in muscle cells.
Materials:
-
L6 myotubes
-
Krebs-Henseleit buffer
-
2-Deoxy-[14C]-glucose
-
Test compounds (e.g., Xn, Xc)
-
Scintillation counter
Procedure:
-
Culture L6 myotubes to full differentiation.
-
Incubate the myotubes in serum-free medium for 3 hours.
-
Pre-incubate the cells with or without the test compounds for a specified time.
-
Wash the cells twice with Krebs-Henseleit buffer.
-
Measure glucose uptake by adding 0.1 mCi/mL of 2-deoxy-[14C]-glucose for 10 minutes at room temperature.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
Topoisomerase IIα DNA Relaxation Assay
This cell-free assay measures the inhibition of topoisomerase IIα activity.[4]
Materials:
-
Supercoiled plasmid DNA (e.g., pRYG)
-
Human topoisomerase IIα enzyme
-
Reaction buffer (50 mmol/L Tris-HCl pH 8.0, 120 mmol/L KCl, 10 mmol/L MgCl₂, 0.5 mmol/L DTT, 0.5 mmol/L ATP)
-
Test compounds
-
10% SDS
-
Proteinase K
-
Agarose gel electrophoresis system
Procedure:
-
Suspend supercoiled DNA in the reaction buffer.
-
Add the test compound to the mixture.
-
Initiate the reaction by adding topoisomerase IIα enzyme.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 10% SDS.
-
Digest the protein with proteinase K.
-
Analyze the DNA samples by agarose gel electrophoresis. Relaxed DNA will migrate slower than supercoiled DNA.
In Vitro Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Conclusion
The this compound scaffold represents a highly versatile and privileged structure in the field of drug discovery. Its amenability to chemical modification allows for the generation of diverse libraries of compounds with a wide range of biological activities. The examples highlighted in this guide, from AMPK activation for metabolic disorders to topoisomerase IIα inhibition in oncology and mGlu1 receptor modulation for neurological conditions, underscore the vast therapeutic potential of this chemical class. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers aiming to explore and exploit the rich pharmacology of this compound derivatives in the quest for novel and effective medicines.
References
The Xanthone Core: A Privileged Scaffold for Novel Therapeutic Agents
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The xanthone core, a unique tricyclic scaffold with a dibenzo-γ-pyrone framework, has emerged as a "privileged structure" in medicinal chemistry.[1] Naturally occurring in a variety of plants, fungi, and lichens, xanthones and their synthetic derivatives have demonstrated a broad spectrum of pharmacological activities, making them promising candidates for the development of new therapeutic agents.[1][2] This technical guide provides an in-depth overview of the key therapeutic targets of the xanthone core, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Anticancer Activity: Targeting Hallmarks of Malignancy
Xanthone derivatives have shown significant potential as anticancer agents by targeting multiple facets of cancer cell biology, including proliferation, survival, and metastasis.[3][4] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways and the inhibition of essential enzymes.
Key Anticancer Targets and Quantitative Data
The anticancer efficacy of xanthone derivatives is commonly evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency.[4]
| Xanthone Derivative | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference(s) |
| Novel Prenylated Xanthone | U-87 (Glioblastoma) | Apoptosis Induction | 6.39 | [5] |
| SGC-7901 (Gastric) | Apoptosis Induction | 8.09 | [5] | |
| PC-3 (Prostate) | Apoptosis Induction | 6.21 | [5] | |
| A549 (Lung) | Apoptosis Induction | 4.84 | [5] | |
| 1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-one | KB (Oral Carcinoma) | Cytotoxicity | 20.0 | [5] |
| KBv200 (Multidrug-resistant Oral Carcinoma) | Cytotoxicity | 30.0 | [5] | |
| 1,3-dihydroxyxanthone | HeLa (Cervical) | Cytotoxicity | 86 | [6] |
| WiDr (Colon) | Cytotoxicity | 114 | [6] | |
| 3,4,6-trihydroxyxanthone | WiDr (Colon) | COX-2 Inhibition | 37.8 | [7] |
| Bannaxanthone D | MDA-MB-231 (Triple-negative Breast Cancer) | PI3K/Akt/mTOR Pathway Inhibition | Not specified | [8][9] |
| Compound 9 (Benzoxanthone derivative) | HT29 (Colon), DU145 (Prostate) | Topoisomerase I and II Inhibition | Not specified | [10] |
| Compound 19 (Benzoxanthone derivative) | HT29 (Colon), DU145 (Prostate) | Topoisomerase II Inhibition | Not specified | [10] |
Signaling Pathways in Cancer
Xanthones exert their anticancer effects by modulating critical intracellular signaling pathways that control cell proliferation, survival, and apoptosis.
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and survival, and its dysregulation is a common feature of many cancers.[11] Several xanthone derivatives have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and survival.[8][9][12]
Topoisomerases are enzymes that regulate the topology of DNA and are crucial for DNA replication and transcription.[11] Certain xanthone derivatives act as topoisomerase inhibitors, leading to DNA damage and apoptosis in cancer cells.[10][11][13]
References
- 1. bowdish.ca [bowdish.ca]
- 2. library.opentrons.com [library.opentrons.com]
- 3. 2.6. NRF2 nuclear translocation by immunofluorescence and western blotting [bio-protocol.org]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Xanthine derivatives: comparison between suppression of tumour necrosis factor-alpha production and inhibition of cAMP phosphodiesterase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 7. mdpi.com [mdpi.com]
- 8. atcc.org [atcc.org]
- 9. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
"understanding the structure-activity relationship (SAR) of xanthenes"
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Xanthenes
Introduction
Xanthene and its derivatives represent a significant class of oxygen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[1][2] The core structure, consisting of a central pyran ring fused to two benzene rings, serves as a versatile scaffold for developing therapeutic agents.[2][3] Xanthene derivatives exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties.[2][4][5] This diverse biological profile has made the xanthene nucleus an attractive target for drug discovery and development.[1][2]
This guide provides a detailed exploration of the structure-activity relationships (SAR) of xanthene derivatives, focusing on the key structural modifications that influence their biological efficacy. It includes quantitative data from various studies, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant signaling pathways and experimental workflows.
Anticancer Activity of Xanthene Derivatives
The anticancer activity of xanthenes is one of the most extensively studied areas.[2] These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines, including those of the breast (MCF-7), prostate (DU-145), cervix (HeLa), and colon (Caco-2).[4][5][6] The mechanism of action often involves the induction of apoptosis, inhibition of key signaling pathways like PI3K/Akt/mTOR, and interaction with DNA topoisomerase II.[7][8][9]
Structure-Activity Relationship (SAR) for Anticancer Activity
The potency of xanthene derivatives as anticancer agents is highly dependent on the nature and position of substituents on the xanthene core.
-
Substitution at C9-Position: The substituent at the C9 position significantly influences activity. The presence of an aryl group at this position is a common feature in many active compounds. The electronic properties of substituents on this aryl ring are critical. For instance, electron-withdrawing groups (e.g., nitro, chloro) or electron-donating groups (e.g., methoxy) on the C9-aryl ring can modulate the cytotoxic potency.[1]
-
Substitution on the Xanthene Rings: Hydroxylation and methoxylation on the fused benzene rings often enhance activity. For example, a methoxy group can increase activity against gram-positive bacteria and fungi by reducing the acidity of the compound and stabilizing its conformation.[10]
-
Xanthen-dione Derivatives: Xanthen-1,8-dione derivatives have shown particular promise in anticancer research.[7][11] Quantitative Structure-Activity Relationship (QSAR) studies on these and related xanthen-3-one derivatives have been performed to identify the molecular features most relevant to their antiproliferative activity on HeLa cells.[7][11]
Quantitative Data: Anticancer Activity
The following table summarizes the cytotoxic activity (IC₅₀ values) of selected xanthene derivatives against various human cancer cell lines.
| Compound ID | Structure/Substituents | Cancer Cell Line | IC₅₀ (nM) | Reference |
| Compound 1 | Cysteine-coupled xanthene | HeLa | 213.06 | [6][12] |
| Compound 2 | Cysteine-coupled thioxanthene | Hep G2 | 161.3 ± 41 | [5][13] |
| Compound 3 | Cysteine-coupled xanthene | Caco-2 | 9.6 ± 1.1 | [5][13] |
| Compound 4 | 9-Phenyl-9H-xanthen-9-ol | Caco-2 | 24.6 ± 8 | [13] |
| Gambogic Amide | Prenylated xanthone derivative | T17 (basal forebrain) | 5.00 | [14] |
Antimicrobial Activity of Xanthene Derivatives
Xanthene derivatives have demonstrated notable activity against a range of microbial pathogens, including gram-positive and gram-negative bacteria, as well as fungi.[15]
Structure-Activity Relationship (SAR) for Antimicrobial Activity
-
Sulfonamide and Carboxamide Derivatives: The introduction of sulfonamide and carboxamide functionalities has been a successful strategy for developing potent antimicrobial xanthenes.[15] Specific derivatives, such as compounds 6c, 6f, 6m, and 8b from one study, were found to be highly effective against various bacteria and fungi.[15]
-
Substitution on Aryl Moiety: For xanthen-3-one derivatives, an unsubstituted phenyl ring at the C9 position resulted in the best activity against E. coli (MIC 24.3 µM).[10] An ortho-methoxy substituted C9-phenyl ring showed the best activity against S. aureus (MIC 44.5 µM).[10]
-
Spiro-derivatives: Spiro[indoline-3,9-xanthene]-trione derivatives have been synthesized and tested, showing dose-dependent antibacterial activity against Staphylococcus aureus and Escherichia coli.[16]
Quantitative Data: Antimicrobial Activity
The table below presents the Minimum Inhibitory Concentration (MIC) for selected xanthene derivatives.
| Compound ID | Structure/Substituents | Microorganism | MIC (µM) | Reference |
| Compound 1 | Unsubstituted xanthen-3-one | E. coli | 24.3 | [10] |
| Compound 7 | 2'-methoxy xanthen-3-one | S. aureus | 44.5 | [10] |
| Derivative 2 | From foliar fungal endophyte | Bacillus subtilis | 24.5 µg/mL | [17] |
| Derivative 3 | From foliar fungal endophyte | Bacillus subtilis | 36.1 µg/mL | [17] |
Antiviral and Other Biological Activities
Beyond anticancer and antimicrobial effects, xanthenes are active against viruses and exhibit other important biological properties.
-
Antiviral Activity: Certain xanthene dyes, such as Rose Bengal, are used as markers for Herpes keratitis. Hydroxy-xanthones have shown promising activity against human coronavirus OC43, with functionalization of the core generally increasing efficacy.[18]
-
Anti-inflammatory Activity: Some xanthene derivatives act as potent cyclooxygenase-2 (COX-2) inhibitors. For instance, compound 7 in a study exhibited a COX-2 inhibition IC₅₀ of 4.37 ± 0.78 nM with high selectivity.[5][13]
-
Antidiabetic Activity: Specific xanthene derivatives containing nitro and cyano groups have been found to regulate glucose homeostasis by activating LKB1-dependent AMP-activated protein kinase (AMPK), suggesting their potential use in treating type 2 diabetes.
Experimental Protocols
Detailed and reproducible methodologies are crucial for SAR studies. Below are representative protocols for the synthesis and biological evaluation of xanthene derivatives.
General Synthesis of 1,8-Dioxo-octahydroxanthenes
This protocol describes a common method for synthesizing the xanthene scaffold via a multi-component reaction.[19][20]
-
Reaction Setup: A mixture of an appropriate aryl aldehyde (1 mmol), dimedone (2 mmol), and a catalyst (e.g., CdS nanoparticles, 0.02 g) is prepared in a suitable solvent system (e.g., 1:2 water:ethanol).[19]
-
Reaction Execution: The mixture is stirred at a specified temperature (e.g., room temperature or reflux) for a designated time (e.g., 60 minutes). The reaction progress is monitored using Thin-Layer Chromatography (TLC).[19]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solid product is collected by filtration and washed with water.
-
Purification: The crude product is purified using column chromatography (e.g., with a hexane:ethyl acetate mobile phase) or recrystallization from a solvent like ethanol to yield the pure xanthene derivative.[21]
Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[22]
-
Cell Seeding: Cancer cells (e.g., HeLa, WiDR) are seeded into 96-well plates at a specific density and incubated to allow for attachment.[22]
-
Compound Treatment: The cells are treated with various concentrations of the synthesized xanthene derivatives and incubated for a specified period (e.g., 24-48 hours). A control group receives only the vehicle (e.g., DMSO).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Reading: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration.[22]
Antibacterial Activity Evaluation: Disc Diffusion Method
This method is used to assess the antimicrobial activity of synthesized compounds.[19]
-
Inoculum Preparation: A standardized suspension of the test bacteria (e.g., S. aureus, E. coli) is prepared.
-
Agar Plate Inoculation: The surface of a nutrient agar plate is uniformly inoculated with the bacterial suspension.
-
Disc Application: Sterile paper discs are impregnated with known concentrations of the xanthene derivatives. A control disc is impregnated with the solvent. The discs are then placed on the surface of the inoculated agar plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[10]
-
Measurement: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) is measured in millimeters. A larger zone diameter indicates greater antibacterial activity.
Visualizations: Pathways and Workflows
Logical Workflow for Xanthene SAR Study
The following diagram illustrates a typical workflow for a structure-activity relationship study of novel xanthene derivatives.
Signaling Pathway: Xanthene-Induced Apoptosis
Many xanthene derivatives exert their anticancer effects by inducing apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The diagram below shows a simplified model of how a xanthene derivative might trigger the intrinsic apoptotic pathway.
Signaling Pathway: Inhibition of PI3K/Akt
The PI3K/Akt pathway is a critical cell survival pathway that is often dysregulated in cancer. Xanthene derivatives can inhibit this pathway, leading to decreased cell proliferation and survival.
Conclusion
The xanthene scaffold is a privileged structure in medicinal chemistry, yielding derivatives with a remarkable spectrum of biological activities. Structure-activity relationship studies have illuminated the critical role of substituents on the tricyclic core and at the C9-position in determining the potency and selectivity of these compounds. For anticancer agents, key features include aryl groups at C9 and specific oxygenation patterns on the fused rings. For antimicrobial agents, the addition of sulfonamide and carboxamide moieties has proven effective. The continued exploration of the xanthene scaffold, guided by SAR and QSAR studies, holds significant promise for the development of novel therapeutics to treat a range of human diseases.[1][23]
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Bioactivity Relationship Study of Xanthene Derivatives: A Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Identification of a new tamoxifen-xanthene hybrid as pro-apoptotic anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative structure-activity relationships of xanthen-3-one and xanthen-1,8-dione derivatives and design of new compounds with enhanced antiproliferative activity on HeLa cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, characterization and antimicrobial activity of novel xanthene sulfonamide and carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antibacterial studies of hydroxyspiro[indoline-3,9-xanthene]trione against spiro[indoline3,9-xanthene]trione and their use as acetyl and butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijarsct.co.in [ijarsct.co.in]
- 18. Hydroxy-xanthones as promising antiviral agents: Synthesis and biological evaluation against human coronavirus OC43 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tijer.org [tijer.org]
- 20. iris.unito.it [iris.unito.it]
- 21. meddocsonline.org [meddocsonline.org]
- 22. Biological activity, quantitative structure–activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors | Semantic Scholar [semanticscholar.org]
Methodological & Application
Synthesis of 9H-xanthen-9-ylacetic acid: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive, step-by-step protocol for the synthesis of 9H-xanthen-9-ylacetic acid, a valuable building block in medicinal chemistry and drug discovery. The described method utilizes the robust malonic ester synthesis pathway, offering a reliable route for researchers, scientists, and drug development professionals to obtain this key intermediate. This document outlines the necessary reagents, detailed experimental procedures, and expected outcomes, facilitating the successful synthesis and purification of the target compound.
Introduction
This compound and its derivatives are of significant interest in the development of novel therapeutic agents due to their diverse biological activities. The xanthene core is a privileged scaffold in medicinal chemistry, and the introduction of an acetic acid moiety at the 9-position provides a crucial handle for further molecular elaboration and conjugation. This protocol details a two-step synthesis commencing from the readily available 9H-xanthen-9-ol (xanthydrol).
Overall Reaction Scheme
The synthesis proceeds in two main stages:
-
Halogenation: Conversion of 9H-xanthen-9-ol to 9-bromo-9H-xanthene.
-
Malonic Ester Synthesis: Alkylation of diethyl malonate with 9-bromo-9H-xanthene, followed by hydrolysis and decarboxylation to yield the final product.
Experimental Protocols
Step 1: Synthesis of 9-bromo-9H-xanthene
This procedure outlines the conversion of 9H-xanthen-9-ol to 9-bromo-9H-xanthene, the key electrophile for the subsequent alkylation step.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 9H-xanthen-9-ol (Xanthydrol) | 198.22 | 10.0 g | 0.050 |
| Phosphorus tribromide (PBr₃) | 270.69 | 5.4 g (1.8 mL) | 0.020 |
| Anhydrous Diethyl Ether | - | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g (0.050 mol) of 9H-xanthen-9-ol in 100 mL of anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.8 mL (0.020 mol) of phosphorus tribromide dropwise to the stirred solution over 15 minutes. A white precipitate may form during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent system.
-
Upon completion, carefully pour the reaction mixture over 100 g of crushed ice in a beaker.
-
Transfer the mixture to a separatory funnel and wash the organic layer with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 9-bromo-9H-xanthene as a solid.
-
Recrystallize the crude product from ethanol to obtain pure 9-bromo-9H-xanthene.
Expected Yield: ~85-90%
Step 2: Synthesis of this compound
This step involves the alkylation of diethyl malonate with 9-bromo-9H-xanthene, followed by hydrolysis and decarboxylation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 9-bromo-9H-xanthene | 261.12 | 10.44 g | 0.040 |
| Diethyl malonate | 160.17 | 7.05 g (6.7 mL) | 0.044 |
| Sodium Ethoxide | 68.05 | 3.0 g | 0.044 |
| Anhydrous Ethanol | - | 100 mL | - |
| 10% Sodium Hydroxide Solution | - | 100 mL | - |
| Concentrated Hydrochloric Acid | - | As needed | - |
| Diethyl Ether | - | 100 mL | - |
Procedure:
-
Alkylation:
-
In a 250 mL three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by carefully dissolving 1.0 g (0.044 mol) of sodium metal in 50 mL of anhydrous ethanol. Alternatively, use commercially available sodium ethoxide.
-
To the stirred sodium ethoxide solution, add 6.7 mL (0.044 mol) of diethyl malonate dropwise.
-
Dissolve 10.44 g (0.040 mol) of 9-bromo-9H-xanthene in 50 mL of anhydrous ethanol and add this solution dropwise to the diethyl malonate anion solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 8:2).
-
After cooling to room temperature, pour the reaction mixture into 200 mL of water and extract with 3 x 50 mL of diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude diethyl (9H-xanthen-9-yl)malonate.
-
-
Hydrolysis and Decarboxylation:
-
To the crude diethyl (9H-xanthen-9-yl)malonate, add 100 mL of 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 4 hours to ensure complete hydrolysis of the esters.
-
Cool the reaction mixture to room temperature and acidify to pH 1-2 with concentrated hydrochloric acid. A precipitate will form.
-
Heat the acidified mixture gently to 50-60 °C for 1-2 hours to facilitate decarboxylation, which is evidenced by the evolution of carbon dioxide.
-
Cool the mixture in an ice bath and collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure this compound.
-
Expected Yield: ~70-80% for the two steps.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 9-bromo-9H-xanthene | C₁₃H₉BrO | 261.12 | 110-112 | White to off-white solid |
| This compound | C₁₅H₁₂O₃ | 240.25 | 168-170 | White crystalline solid |
Note: Melting points are approximate and may vary based on purity.
Visualization of the Synthesis Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
This detailed protocol provides a clear and reproducible method for the synthesis of this compound, enabling researchers to access this important compound for their drug discovery and development endeavors.
"experimental procedure for using 9H-xanthen-9-ylacetic acid in cell culture"
For Researchers, Scientists, and Drug Development Professionals
Introduction
9H-xanthen-9-ylacetic acid and its derivatives represent a class of compounds with significant therapeutic potential, exhibiting a broad spectrum of biological activities. The xanthene scaffold is recognized as a "privileged structure" in medicinal chemistry, indicating its ability to bind to multiple biological targets. Research has highlighted the antitumor, neuroprotective, and antimicrobial properties of xanthene derivatives.[1][2] Notably, certain analogs of xanthen-9-one-4-acetic acid have been demonstrated to stimulate the production of Tumor Necrosis Factor-alpha (TNF-α) in human immune cells, suggesting a role in modulating inflammatory responses.[3] Furthermore, specific derivatives of this compound have been identified as activators of the LKB1-dependent AMP-activated protein kinase (AMPK) signaling pathway, a key regulator of cellular energy metabolism. This document provides detailed protocols for the application of this compound in cell culture, focusing on assessing its cytotoxic effects and its impact on inflammatory and metabolic signaling pathways.
Data Presentation
The following tables summarize expected quantitative data based on studies of this compound and its derivatives. These values should be considered as a starting point for experimental design, as optimal concentrations may vary depending on the specific cell line and experimental conditions.
Table 1: Cytotoxicity of a Xanthene Derivative
| Cell Line | IC50 (µM) | Assay |
| DU-145 (Prostate Cancer) | 36 - 50 | Growth Inhibition |
| MCF-7 (Breast Cancer) | 36 - 50 | Growth Inhibition |
| HeLa (Cervical Cancer) | 36 - 50 | Growth Inhibition |
Data derived from studies on [N,N-diethyl]-9-hydroxy-9-(3-methoxyphenyl)-9H-xanthene-3-carboxamide.
Table 2: AMPK Activation by Xanthene Derivatives
| Compound | Target Cell Line | EC50 (µM) | Assay |
| Xn* | L6 Myotubes | ~1.5 | AMPK Phosphorylation |
| Xc** | L6 Myotubes | ~1.5 | AMPK Phosphorylation |
*9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-nitro-phenyl)-thioureido]-ethyl}-amide **9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-cyano-phenyl)-thioureido]-ethyl}-amide[1][4]
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cancer cell lines (e.g., HeLa, MCF-7, DU-145)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Analysis of Inflammatory Response - TNF-α Induction
This protocol describes the procedure for evaluating the ability of this compound to induce TNF-α production in macrophage-like cells.
Materials:
-
RAW 264.7 murine macrophage cell line or human monocytes (e.g., from PBMC isolation)
-
Complete culture medium
-
This compound
-
Lipopolysaccharide (LPS) (positive control)
-
DMSO
-
24-well plates
-
ELISA kit for TNF-α (murine or human, as appropriate)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells at a density of 4 x 10⁵ cells/mL into 24-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions in culture medium.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce a robust inflammatory response. Include a negative control (no LPS) and a vehicle control.
-
Supernatant Collection: After the incubation period, collect the cell-free supernatants.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of TNF-α in the treated groups to the control groups to determine the effect of this compound on TNF-α production.
Signaling Pathways
LKB1-AMPK Signaling Pathway
Certain derivatives of this compound have been shown to activate the LKB1-AMPK signaling pathway.[1][4][5] This pathway is a central regulator of cellular energy homeostasis. Activation of LKB1 leads to the phosphorylation and subsequent activation of AMPK. Activated AMPK, in turn, promotes catabolic processes that generate ATP, such as glucose uptake, and inhibits anabolic processes that consume ATP. One of the key downstream effects of AMPK activation is the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane, facilitating glucose uptake into the cell.[1][4]
Proposed Inflammatory Signaling Pathway
The induction of TNF-α by xanthene derivatives suggests the involvement of key inflammatory signaling pathways such as NF-κB and MAPK. Upon cellular stimulation, these pathways are activated, leading to the translocation of transcription factors to the nucleus and the subsequent expression of pro-inflammatory genes, including TNF-α.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Testosterone stimulates glucose uptake and GLUT4 translocation through LKB1/AMPK signaling in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. static.miltenyibiotec.com [static.miltenyibiotec.com]
Application Notes and Protocols for Developing a Cell-Based Assay for 9H-xanthen-9-ylacetic Acid Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthene derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities include antitumor, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2] 9H-xanthen-9-ylacetic acid is a member of this family; however, its specific biological activities and mechanisms of action are not yet well-characterized.
These application notes provide a comprehensive guide for developing a robust cell-based assay to investigate the biological activity of this compound. The protocols outlined here offer a tiered approach, beginning with broad-spectrum cell viability and cytotoxicity assays to establish a biological effect, followed by more detailed investigations into potential mechanisms such as apoptosis and cell signaling. This structured workflow will enable researchers to efficiently characterize the compound's cellular effects and identify its potential therapeutic applications.
I. Initial Screening: Cell Viability and Cytotoxicity Assays
The first step in characterizing the activity of a novel compound is to determine its effect on cell viability and proliferation. This can be achieved using colorimetric or fluorometric assays that measure metabolic activity or cell membrane integrity.
A. MTT/MTS Assays for Metabolic Activity
The MTT and MTS assays are reliable methods for assessing cell viability by measuring the metabolic activity of living cells.[3][4] Viable cells with active metabolism convert a tetrazolium salt (MTT or MTS) into a colored formazan product, the amount of which is proportional to the number of living cells.[3]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired exposure period (e.g., 24, 48, 72 hours).[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3][4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Presentation: MTT Assay Results
| Concentration of this compound (µM) | Absorbance at 570 nm (Mean ± SD) | % Cell Viability |
| Vehicle Control | 1.25 ± 0.08 | 100 |
| 0.1 | 1.22 ± 0.07 | 97.6 |
| 1 | 1.15 ± 0.09 | 92.0 |
| 10 | 0.88 ± 0.06 | 70.4 |
| 50 | 0.45 ± 0.04 | 36.0 |
| 100 | 0.21 ± 0.03 | 16.8 |
B. Experimental Workflow for Initial Screening
References
- 1. researchgate.net [researchgate.net]
- 2. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
Application of Xanthone Derivatives in Anti-Inflammatory Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthones are a class of organic compounds with a characteristic 9H-xanthen-9-one core structure.[1] Naturally occurring and synthetic xanthone derivatives have garnered significant interest in drug discovery due to their diverse pharmacological activities, including potent anti-inflammatory properties.[1][2][3][4] These compounds have been shown to modulate key inflammatory pathways, offering potential therapeutic avenues for a range of inflammatory diseases.[1][2][3][4] This document provides detailed application notes and experimental protocols for studying the anti-inflammatory effects of xanthone derivatives, using methodologies cited in recent literature.
Application Notes
The anti-inflammatory potential of xanthone derivatives can be attributed to their ability to interfere with multiple stages of the inflammatory cascade. Key mechanisms include the inhibition of pro-inflammatory enzymes, reduction of inflammatory mediator production, and modulation of intracellular signaling pathways.
Mechanism of Action
Xanthone derivatives have been reported to exert their anti-inflammatory effects through several mechanisms:
-
Inhibition of Pro-inflammatory Enzymes: A primary mechanism is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[5][6][7][8] These enzymes are crucial for the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation.[5][6]
-
Reduction of Pro-inflammatory Cytokines: Studies have shown that xanthone derivatives can significantly decrease the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in stimulated macrophages.[2][9]
-
Modulation of Signaling Pathways: Xanthone derivatives can influence key inflammatory signaling pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[10][11] They have also been shown to activate the Nrf2 pathway, which is involved in the antioxidant and anti-inflammatory cellular response.[2][3][4]
Data Presentation
The following tables summarize quantitative data from studies on the anti-inflammatory effects of various xanthone derivatives.
Table 1: Inhibition of Pro-inflammatory Markers by Xanthone Derivatives
| Compound/Extract | Assay | Target/Cell Line | IC50 / % Inhibition | Reference Compound | IC50 / % Inhibition of Reference |
| L-tyrosine amino ester of xanthone (X1AELT) | IL-6 Production | LPS-stimulated macrophages | 52.2 ± 13.2% inhibition | - | - |
| Ethanolic extracts of B. x buttiana | BSA Denaturation | Bovine Serum Albumin | IC50: 338.42 - 554.64 µg/mL | Diclofenac | - |
| Ethanolic extracts of B. x buttiana | Trypsin Denaturation | Trypsin | - | Diclofenac | - |
| Ethanolic extracts of B. x buttiana | Erythrocyte Membrane Stabilization | Human Red Blood Cells | 56.35 - 84.88% stabilization | Diclofenac | 92.74% stabilization |
| Aurone derivative WE-4 | LOX Inhibition | - | IC50: 0.3 µM | Zileuton | IC50: 0.05 µM |
| Aurone derivative WE-4 | COX-2 Inhibition | - | IC50: 0.22 µM | Celecoxib | IC50: 0.08 µM |
| Linoleyl hydroxamic acid (LHA) | COX-1/COX-2 Inhibition | - | IC50: 60 µM | - | - |
| Linoleyl hydroxamic acid (LHA) | 5-LO Inhibition | - | IC50: 7 µM | - | - |
| Linoleyl hydroxamic acid (LHA) | 12-LO Inhibition | - | IC50: 0.6 µM | - | - |
| Linoleyl hydroxamic acid (LHA) | 15-LO Inhibition | - | IC50: 0.02 µM | - | - |
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-inflammatory properties of xanthone derivatives are provided below.
In Vitro Anti-inflammatory Assays
This assay assesses the ability of a compound to prevent the denaturation of proteins, a common feature of inflammation.[6][12][13][14][15]
-
Materials:
-
Protocol:
-
Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS (pH 6.4), and 0.6 mL of the test compound at various concentrations.[14]
-
Incubate the samples at 37°C for 10 minutes.[14]
-
Induce protein denaturation by heating the mixture at 70°C in a water bath for 20 minutes.[14]
-
After cooling, measure the absorbance of the solution at 660 nm.[14]
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
This assay evaluates the ability of a compound to stabilize red blood cell membranes against heat-induced lysis, which is analogous to the stabilization of lysosomal membranes during inflammation.[12][13][14][15]
-
Materials:
-
Fresh human blood
-
Isotonic buffer (e.g., Tris-HCl buffer, 50 mM, pH 7.4)[14]
-
Test compound (Xanthone derivative)
-
Reference standard (e.g., Diclofenac sodium)
-
Centrifuge
-
Spectrophotometer
-
-
Protocol:
-
Prepare a 10% erythrocyte suspension in an isotonic buffer.
-
Incubate the erythrocyte suspension with various concentrations of the test compound.
-
Include a control sample without the test compound.
-
Induce hemolysis by heating the samples.
-
Centrifuge the mixtures and measure the absorbance of the supernatant at 560 nm to quantify hemoglobin release.[6]
-
Calculate the percentage of membrane stabilization.
-
Enzyme Inhibition Assays
These assays measure the ability of a compound to inhibit the activity of COX and LOX enzymes, which are key in the inflammatory pathway.[5][7][8]
-
Materials:
-
Protocol (General):
-
Pre-incubate the enzyme with the test compound at various concentrations.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Monitor the formation of the product (e.g., prostaglandin G2 for COX) over time using a suitable detection method.[5]
-
Determine the IC50 value of the test compound by plotting the percentage of enzyme inhibition against the compound concentration.
-
Cell-Based Assays
This assay quantifies the effect of a compound on the production of pro-inflammatory cytokines in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[9]
-
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
Test compound (Xanthone derivative)
-
ELISA kit for the specific cytokine (e.g., IL-6)
-
Cell culture reagents
-
-
Protocol:
-
Culture macrophages and stimulate them with LPS to induce an inflammatory response.
-
Treat the stimulated cells with various concentrations of the test compound.
-
After an appropriate incubation period, collect the cell culture supernatant.
-
Quantify the concentration of the pro-inflammatory cytokine (e.g., IL-6) in the supernatant using a specific ELISA kit.
-
Determine the effect of the compound on cytokine production compared to the LPS-stimulated control.
-
Visualizations
Caption: Experimental workflow for evaluating the anti-inflammatory activity of xanthone derivatives.
Caption: Proposed signaling pathways modulated by xanthone derivatives in inflammation.
References
- 1. Xanthones, A Promising Anti-Inflammatory Scaffold: Structure, Activity, and Drug Likeness Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ricerca.unich.it [ricerca.unich.it]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory action of astaxanthin and its use in the treatment of various diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jddtonline.info [jddtonline.info]
- 13. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species :: BioResources [bioresources.cnr.ncsu.edu]
- 14. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis | MDPI [mdpi.com]
Application Notes and Protocols: 9H-Xanthen-9-ylacetic Acid as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 9H-xanthen-9-ylacetic acid as a key intermediate in the preparation of biologically active molecules. The xanthene scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities, including anticancer, neuroprotective, and metabolic regulatory effects.[1][2] This document outlines detailed experimental protocols for the synthesis of this compound and its subsequent conversion into potent therapeutic candidates, such as AMP-activated protein kinase (AMPK) activators and precursors for drugs like propantheline bromide.
Data Presentation
Table 1: Synthesis of 9H-Xanthen-9-carboxylic Acid from Xanthone
| Step | Reaction | Reagents and Conditions | Product | Yield | Purity | Reference |
| 1 | Reduction | Xanthone, Hydrazine Hydrate, Potassium Hydroxide, Ethylene Glycol, Reflux | Xanthene | High | - | [3] |
| 2 | Cyanation | Xanthene, Sodium Cyanide, Alcohol | 9-Cyanoxanthene | - | - | [4][5] |
| 3 | Hydrolysis | 9-Cyanoxanthene, 30% Sodium Hydroxide | Sodium 9H-xanthene-9-carboxylate | - | - | [4] |
| 4 | Acidification | Sodium 9H-xanthene-9-carboxylate, Hydrochloric Acid | 9H-Xanthen-9-carboxylic Acid | High | >99% (GC) | [4] |
Note: Specific yield and purity may vary based on reaction scale and purification methods.
Table 2: Synthesis of 9H-Xanthene-9-carboxamide AMPK Activators
| Compound | Amine Starting Material | Coupling Method | Product | Yield | Biological Activity (AMPK Activation) | Reference |
| Xn | 2,2,2-trichloro-1-[3-(3-nitrophenyl)thioureido]ethanamine | Acyl chloride | 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-nitrophenyl)thioureido]ethyl}amide | Good | Potent Activator | [6][7] |
| Xc | 2,2,2-trichloro-1-[3-(3-cyanophenyl)thioureido]ethanamine | Acyl chloride | 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-cyanophenyl)thioureido]ethyl}amide | Good | Potent Activator | [7] |
Experimental Protocols
Protocol 1: Synthesis of 9H-Xanthen-9-carboxylic Acid
This protocol details a three-step synthesis starting from the reduction of xanthone.
Step 1: Reduction of Xanthone to Xanthene (Huang-Minlon Reduction) [3]
-
In a suitable reaction vessel, combine xanthone, hydrazine hydrate, and potassium hydroxide in a high-boiling solvent such as ethylene glycol.
-
Heat the reaction mixture to reflux for several hours to facilitate the reduction of the carbonyl group.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield crude xanthene.
-
Purify the crude product by recrystallization.
Step 2: Cyanation of Xanthene to 9-Cyanoxanthene [4][5]
-
Dissolve the synthesized xanthene in a suitable alcohol.
-
Add sodium cyanide to the solution.
-
Stir the reaction mixture at an appropriate temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction by quenching with water and extracting the product into an organic solvent.
-
Wash, dry, and concentrate the organic layer to obtain 9-cyanoxanthene.
Step 3: Hydrolysis of 9-Cyanoxanthene to 9H-Xanthen-9-carboxylic Acid [4]
-
To the 9-cyanoxanthene, add a 30% aqueous solution of sodium hydroxide.
-
Heat the mixture to facilitate hydrolysis of the nitrile to the carboxylate salt.
-
After completion, cool the reaction mixture. The product is the sodium salt of 9H-xanthen-9-carboxylic acid in an aqueous solution.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the free carboxylic acid.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain 9H-xanthen-9-carboxylic acid.
Protocol 2: Synthesis of 9H-Xanthene-9-carboxamide Derivatives as AMPK Activators
This protocol describes the conversion of 9H-xanthen-9-carboxylic acid into potent AMPK activators via an acyl chloride intermediate.[6]
Step 1: Formation of 9H-Xanthene-9-carbonyl chloride [6]
-
Suspend 9H-xanthen-9-carboxylic acid in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Slowly add oxalyl chloride dropwise to the suspension.
-
Stir the reaction mixture at room temperature until the evolution of gas ceases and the reaction is complete (a clear solution should form).
-
The resulting solution of 9H-xanthene-9-carbonyl chloride is used directly in the next step.
Step 2: Amide Coupling [6]
-
In a separate flask, dissolve the desired amine (e.g., 2,2,2-trichloro-1-[3-(3-nitrophenyl)thioureido]ethanamine for the synthesis of Xn) and triethylamine in dry DCM.
-
Cool the amine solution to 0°C in an ice bath.
-
Add the freshly prepared 9H-xanthene-9-carbonyl chloride solution dropwise to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the target 9H-xanthene-9-carboxamide derivative.
Mandatory Visualization
Caption: Synthetic workflow for this compound and its derivatives.
Caption: AMPK signaling pathway activated by 9H-xanthene-9-carboxamide derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN101735192A - Method for producing propantheline bromide intermediate Xanthene-9-carboxylic acid - Google Patents [patents.google.com]
- 5. CN1053443C - Method for prepn. of probanthine bromide and its intermediate xanthene-9-carboxylic acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Xanthene Derivatives Increase Glucose Utilization through Activation of LKB1-Dependent AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anticancer Properties of Xanthone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xanthones are a class of heterocyclic compounds with a dibenzo-γ-pyrone framework that have garnered significant interest in oncology research.[1] Numerous natural and synthetic xanthone derivatives have demonstrated potent anticancer activities through various mechanisms, including the induction of apoptosis, inhibition of protein kinases, and modulation of critical signaling pathways.[1][2][3][4] The versatility of the xanthone scaffold makes it a "privileged structure" in medicinal chemistry, allowing for modifications to enhance potency and selectivity against various cancer cell lines.[1][2]
This document provides a comprehensive set of protocols for the systematic evaluation of xanthone derivatives as potential anticancer agents, covering preliminary in silico analysis, crucial in vitro assays for cytotoxicity and mechanism of action, and a brief overview of in vivo validation.
Overall Assessment Workflow
The evaluation of a novel xanthone derivative typically follows a multi-step process, beginning with computational predictions and progressing through a series of in vitro assays to determine biological activity and mechanism of action before advancing to in vivo studies.
Caption: General workflow for evaluating the anticancer properties of xanthone derivatives.
In Silico Assessment: Molecular Docking
Molecular docking serves as a valuable initial step to predict the binding affinity and interaction of xanthone derivatives with known anticancer drug targets.[5][6] This computational method helps prioritize compounds for synthesis and in vitro testing, saving time and resources.
Common Protein Targets for Docking:
-
Kinases: Cyclin-dependent kinases (CDK2) and Epidermal Growth Factor Receptor (EGFR) are often implicated in cell proliferation.[6][7][8]
-
Topoisomerases: These enzymes are crucial for DNA replication and are common targets for chemotherapy.[1][9]
-
Apoptosis Regulators: Proteins from the Bcl-2 family.
General Protocol:
-
Preparation of Receptor: Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and defining the binding site.
-
Preparation of Ligand: Generate the 3D structure of the xanthone derivative and optimize its geometry using computational chemistry software.
-
Docking Simulation: Use docking software (e.g., AutoDock, YASARA) to predict the binding poses and calculate the binding energy of the ligand within the receptor's active site.[6][10]
-
Analysis: Analyze the results, focusing on binding energy (a lower value typically indicates stronger binding) and the specific interactions (e.g., hydrogen bonds) with key amino acid residues.[5][9]
In Vitro Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to measure cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] It is the foundational assay to determine the half-maximal inhibitory concentration (IC50) of the compounds.[2]
Caption: Key steps of the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the xanthone derivatives in culture medium. Remove the old medium and add 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).[11][12]
-
Incubation: Incubate the plate for a specified period (typically 24, 48, or 72 hours).[11][12]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.[11][12] This allows viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11][13] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11] A reference wavelength of >650 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[11]
Data Presentation: Cytotoxicity of Xanthone Derivatives
The following table summarizes representative IC50 values for several xanthone derivatives against various cancer cell lines, demonstrating their potential. A lower IC50 value indicates greater potency.[2]
| Xanthone Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 1,3-Dihydroxyxanthone | HeLa | Cervical Cancer | 0.086 | [9] |
| 1,3-Dihydroxyxanthone | WiDr | Colorectal Cancer | 0.114 | [9] |
| Novel Prenylated Xanthone | CNE-1 | Nasopharyngeal Carcinoma | 3.35 | [1] |
| Novel Prenylated Xanthone | A549 | Lung Cancer | 4.84 | [1] |
| Ananixanthone | PC-3 | Prostate Cancer | 6.21 | [1] |
| 3-Hydroxyxanthone | T47D | Breast Cancer | 100.19 | [11] |
Apoptosis Detection by Annexin V/PI Staining
A primary mechanism of anticancer drugs is the induction of apoptosis (programmed cell death).[14][15] The Annexin V/PI assay is a widely used flow cytometry method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][18] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[18] Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[16]
Protocol:
-
Cell Treatment: Seed cells and treat with the xanthone derivative (e.g., at its IC50 concentration) for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.[18]
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300-400 x g for 5 minutes.[14][18]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[14]
-
Staining: Add fluorescently-labeled Annexin V (e.g., Annexin V-FITC) and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Discriminate cell populations as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by PI Staining
Xanthone derivatives can exert their anticancer effects by inducing cell cycle arrest, which prevents cancer cell proliferation.[2] Flow cytometry analysis of cells stained with a DNA-binding dye like Propidium Iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19][20]
Protocol:
-
Cell Treatment & Harvesting: Treat cells with the xanthone derivative for the desired duration and harvest as described previously.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate for at least 30 minutes on ice (or store at -20°C for longer periods).[2][21]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[21]
-
Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[2][19]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.[19]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for the generation of a histogram to determine the percentage of cells in each phase of the cell cycle.[19]
Mechanism of Action via Western Blotting
Western blotting is a powerful technique to detect changes in the expression levels of specific proteins involved in apoptosis and key signaling pathways. This provides critical insights into the molecular mechanism of action of the xanthone derivatives.
Protocol:
-
Cell Lysis: Treat cells with the xanthone derivative, wash with ice-cold PBS, and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[22]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay to ensure equal loading.[22]
-
SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (see table below), typically overnight at 4°C.[22] Following washes, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imaging system.[22]
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to correct for variations in loading.[22]
Suggested Protein Targets for Western Blot Analysis
| Target Protein | Pathway/Process | Expected Change with Pro-Apoptotic Agent |
| Bcl-2 | Anti-Apoptotic | Decrease |
| Bax | Pro-Apoptotic | Increase |
| Cleaved Caspase-3 | Apoptosis Execution | Increase[23] |
| Cleaved PARP | Apoptosis Marker | Increase[23] |
| Phospho-Akt (p-Akt) | PI3K/Akt Pathway (Survival) | Decrease[24] |
| Total Akt | PI3K/Akt Pathway | No change (Control) |
| Phospho-ERK (p-ERK) | MAPK Pathway (Proliferation) | Decrease[25] |
| Total ERK | MAPK Pathway | No change (Control) |
Key Signaling Pathways in Cancer
Many xanthone derivatives exert their effects by modulating signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt and MAPK pathways.[25][26][27][28]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation.[29][30] Its over-activation is a common feature in many cancers, contributing to tumor growth and resistance to therapy.[26][27]
Caption: Simplified PI3K/Akt signaling pathway and potential inhibition by xanthones.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS-RAF-MEK-ERK cascade, is another crucial pathway that translates extracellular signals into cellular responses like proliferation, differentiation, and survival.[25] Aberrations in this pathway are found in a large percentage of human cancers.[31][32]
Caption: Simplified MAPK/ERK signaling pathway and potential inhibition by xanthones.
In Vivo Assessment
Compounds that demonstrate significant and selective in vitro anticancer activity should be advanced to in vivo studies to evaluate their efficacy and safety in a whole-organism context. The most common approach involves using xenograft models, where human cancer cells are implanted into immunocompromised mice. The effect of the xanthone derivative on tumor growth, animal survival, and potential toxicity is then monitored.[1][3] This step is crucial for preclinical drug development.
References
- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xanthone derivatives as potential anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular docking studies on some derivatives of zanthone as potential anticancer agents [ijnc.ir]
- 6. researchgate.net [researchgate.net]
- 7. Unveiling the Anticancer Properties of Xanthone Derivatives: Molecular Docking, Molecular Dynamics simulation, MM-PBsA calculation, and Pharmacokinetics Prediction [scielo.org.za]
- 8. scielo.org.za [scielo.org.za]
- 9. japsonline.com [japsonline.com]
- 10. Biological activity, quantitative structure–activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. cyrusbio.com.tw [cyrusbio.com.tw]
- 14. benchchem.com [benchchem.com]
- 15. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 22. benchchem.com [benchchem.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 25. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. MAP kinase signalling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 30. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 31. mdpi.com [mdpi.com]
- 32. esmed.org [esmed.org]
Application Notes and Protocols for the Quantification of 9H-xanthen-9-ylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
9H-xanthen-9-ylacetic acid is a carboxylic acid derivative of the xanthene scaffold, a chemical structure found in many dyes and fluorescent probes. Its quantification is crucial in various research and development settings, including synthetic chemistry, pharmacology, and drug metabolism studies. This document provides detailed application notes and proposed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Disclaimer: The following protocols are proposed methodologies based on the analysis of similar chemical structures. For use in a regulated environment (e.g., GxP), full method validation in accordance with ICH guidelines is required.
Analytical Methods Overview
Two primary analytical techniques are proposed for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method suitable for routine analysis and quantification at moderate concentration levels.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for trace-level quantification, analysis in complex biological matrices, and confirmation of identity.
Data Presentation: Comparison of Proposed Analytical Methods
The following table summarizes the anticipated performance characteristics of the proposed analytical methods. These values are illustrative and must be experimentally determined during method validation.
| Parameter | HPLC-UV (Proposed) | LC-MS/MS (Proposed) |
| Linearity Range | 0.1 - 100 µg/mL | 0.05 - 500 ng/mL |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.01 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.05 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (%RSD) | < 5% | < 3% |
| Specificity | Moderate (based on retention time and UV spectrum) | High (based on retention time and specific mass transitions) |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a reversed-phase HPLC method for the quantification of this compound.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18 MΩ·cm)
-
Formic acid or Acetic acid (analytical grade)
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
Time (min) % A % B 0.0 90 10 15.0 10 90 20.0 10 90 20.1 90 10 | 25.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte)
-
Injection Volume: 10 µL
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to cover the expected concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase. Filter through a 0.45 µm syringe filter before injection.
4. Analysis and Quantification
-
Inject the prepared standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive method for the quantification of this compound, particularly in complex matrices.
1. Materials and Reagents
-
All reagents from the HPLC-UV protocol.
-
An appropriate internal standard (IS), if available (e.g., a stable isotope-labeled analog of this compound).
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution: A shorter gradient can often be used for LC-MS/MS.
Time (min) % A % B 0.0 95 5 5.0 5 95 7.0 5 95 7.1 95 5 | 10.0 | 95 | 5 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Proposed): These need to be determined by infusing a standard solution of this compound.
-
Precursor Ion (Q1): [M-H]⁻ (m/z 239.07)
-
Product Ion (Q3): A characteristic fragment ion (to be determined).
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
3. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Prepare as in the HPLC-UV protocol, but at a lower concentration.
-
Working Standard Solutions: Prepare calibration standards by serial dilution to cover the ng/mL range (e.g., 0.05, 0.1, 0.5, 1, 5, 10, 50, 100, 500 ng/mL). If an internal standard is used, spike each standard and sample with a constant concentration of the IS.
-
Sample Preparation (e.g., from plasma):
-
To 100 µL of plasma, add the internal standard.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex and centrifuge.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
Inject into the LC-MS/MS system.
-
Visualizations
Caption: Workflow for HPLC-UV Quantification.
Caption: Workflow for LC-MS/MS Quantification.
Application Notes and Protocols for the Purification of Crude 9H-xanthen-9-ylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of crude 9H-xanthen-9-ylacetic acid, a valuable intermediate in medicinal chemistry and materials science. The following sections outline recrystallization and flash chromatography techniques designed to achieve high purity of the target compound.
Introduction
This compound is a heterocyclic compound whose derivatives have shown a range of biological activities. The purity of this starting material is critical for the successful synthesis of downstream targets and for ensuring the reliability of biological screening data. Crude this compound, synthesized via methods such as the reaction of xanthene with a glyoxylic acid equivalent, may contain unreacted starting materials, by-products, and other process-related impurities. This document presents two primary methods for its purification: recrystallization and flash column chromatography.
Potential Impurities
While specific impurities depend on the synthetic route, common contaminants in crude this compound may include:
-
Xanthene: Unreacted starting material.
-
Xanthone: An oxidation product of xanthene.
-
9H-xanthen-9-ol: An intermediate or side-product.
-
Polymeric materials: Formed under certain reaction conditions.
The choice of purification method should be guided by the nature and quantity of these impurities, which can be initially assessed by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Purification by Recrystallization
Recrystallization is a robust and scalable method for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at different temperatures. For this compound, several solvent systems can be effective. A patent for the closely related xanthene-9-carboxylic acid reported achieving a purity of >99% with a yield of 80.5% after recrystallization, though the specific solvent was not disclosed[1].
Recommended Solvent Systems
Based on the purification of related xanthene derivatives and carboxylic acids, the following solvent systems are recommended for screening:
-
Ethanol/Water: A common and effective system for moderately polar compounds.
-
Ethyl Acetate/Hexane: Suitable for compounds with intermediate polarity.
-
Toluene: Can be effective for aromatic compounds.
-
Glacial Acetic Acid/Water: Often used for the recrystallization of acidic compounds.
General Recrystallization Protocol
This protocol provides a general procedure that can be adapted for the selected solvent system.
Materials:
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (or the more soluble solvent in a two-solvent system). Heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed clean Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For a two-solvent system, add the anti-solvent dropwise to the hot solution until a slight turbidity persists, then add a few drops of the first solvent to redissolve the precipitate before cooling.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Presentation: Recrystallization Efficacy
The following table summarizes expected outcomes based on literature for related compounds. Researchers should perform their own analysis to determine the optimal conditions for their specific crude material.
| Solvent System | Crude Purity (Initial) | Purity after Recrystallization | Yield (%) | Reference |
| Not Specified | 95.0% (GC) | 99.2% (GC) | 80.5% | [1] |
| Ethanol/Water | Variable | >98% (Expected) | Variable | General Method |
| Ethyl Acetate/Hexane | Variable | >98% (Expected) | Variable | General Method |
Purification by Flash Column Chromatography
Flash column chromatography is a rapid and effective technique for separating compounds with different polarities. For acidic compounds like this compound, the addition of a small amount of a volatile acid (e.g., acetic acid) to the eluent can improve peak shape and separation efficiency by suppressing the ionization of the carboxylic acid group on the silica gel stationary phase.
Recommended Conditions
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent Systems (for method development via TLC):
-
Hexane/Ethyl Acetate with 1% Acetic Acid
-
Dichloromethane/Methanol with 1% Acetic Acid
-
Toluene/Acetone with 1% Acetic Acid
-
General Flash Chromatography Protocol
Materials:
-
Crude this compound
-
Silica gel
-
Selected eluent system
-
Glass chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp for visualization
Procedure:
-
TLC Analysis: Develop a suitable eluent system using TLC. The ideal system should provide a retention factor (Rf) of 0.2-0.4 for this compound and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the packed column as a dry powder.
-
Elution: Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) may be necessary for complex mixtures.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure to obtain the purified product.
Data Presentation: Flash Chromatography Efficacy
The following table provides a hypothetical example of a flash chromatography purification. Actual results will vary based on the specific crude mixture.
| Eluent System | Crude Purity (Initial) | Purity after Chromatography | Recovery (%) |
| Hexane:Ethyl Acetate (7:3) + 1% Acetic Acid | 85% (HPLC) | >99% (HPLC) | 80-90% |
Visualization of Workflows
Recrystallization Workflow
Caption: General workflow for the purification of this compound by recrystallization.
Flash Chromatography Workflow
Caption: General workflow for the purification of this compound by flash chromatography.
Conclusion
The protocols outlined in these application notes provide robust starting points for the purification of crude this compound. The choice between recrystallization and flash chromatography will depend on the nature and quantity of impurities, as well as the scale of the purification. For large quantities with crystalline properties, recrystallization is often more efficient. For complex mixtures or smaller scales, flash chromatography offers excellent separation capabilities. It is recommended to perform small-scale trials to optimize the conditions for the specific batch of crude material.
References
Application Notes and Protocols for Creating Derivatives of 9H-Xanthen-9-ylacetic Acid for Enhanced Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and biological evaluation of novel derivatives of 9H-xanthen-9-ylacetic acid. The protocols outlined below are intended to serve as a foundational methodology for developing potent anticancer and anti-inflammatory agents.
Introduction
The 9H-xanthene scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds. Derivatives of this compound are of particular interest due to their potential for modification at the carboxylic acid group, allowing for the synthesis of a diverse library of esters and amides. These modifications can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule, leading to enhanced bioactivity. This document details the synthesis of such derivatives and the protocols for evaluating their anticancer and anti-inflammatory potential.
Data Presentation: Bioactivity of Xanthene Derivatives
The following table summarizes the in vitro anti-inflammatory activity of a series of xanthone-amino acid conjugates, which serve as representative examples of amide derivatives of a xanthene carboxylic acid scaffold. The data is adapted from studies on structurally similar compounds and is presented to illustrate the potential for bioactivity enhancement through derivatization.
| Compound ID | Derivative Structure (Amino Acid Conjugate) | Bioactivity Assay | Target | IC50 (µM) |
| XA-L-Ala | 9-oxo-9H-xanthen-3-oxy-acetyl-L-alanine | IL-6 Inhibition in LPS-stimulated Macrophages | IL-6 Production | 15.2 ± 1.8 |
| XA-D-Ala | 9-oxo-9H-xanthen-3-oxy-acetyl-D-alanine | IL-6 Inhibition in LPS-stimulated Macrophages | IL-6 Production | 22.5 ± 2.1 |
| XA-L-Phe | 9-oxo-9H-xanthen-3-oxy-acetyl-L-phenylalanine | IL-6 Inhibition in LPS-stimulated Macrophages | IL-6 Production | 8.9 ± 0.9 |
| XA-D-Phe | 9-oxo-9H-xanthen-3-oxy-acetyl-D-phenylalanine | IL-6 Inhibition in LPS-stimulated Macrophages | IL-6 Production | 12.1 ± 1.3 |
| XA-L-Trp | 9-oxo-9H-xanthen-3-oxy-acetyl-L-tryptophan | IL-6 Inhibition in LPS-stimulated Macrophages | IL-6 Production | 5.4 ± 0.6 |
| XA-D-Trp | 9-oxo-9H-xanthen-3-oxy-acetyl-D-tryptophan | IL-6 Inhibition in LPS-stimulated Macrophages | IL-6 Production | 7.8 ± 0.8 |
Mandatory Visualizations
General workflow for the synthesis and development of bioactive this compound derivatives.
Simplified NF-κB signaling pathway, a potential target for anti-inflammatory xanthene derivatives.
Experimental Protocols
Protocol 1: Synthesis of 9H-Xanthen-9-ylacetamide Derivatives
This protocol describes a general method for the synthesis of amide derivatives from this compound using a peptide coupling agent.
Materials:
-
This compound
-
Desired amine (e.g., aniline, benzylamine, amino acid ester hydrochloride)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) or Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (if starting with an amine salt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the desired amine (1.1 eq). If using an amine hydrochloride salt, add TEA (1.2 eq) to the mixture.
-
Add HOBt (1.2 eq) or DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of EDC (1.2 eq) or DCC (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the urea byproduct (if DCC is used).
-
Dilute the filtrate with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired amide derivative.
-
Characterize the final product by NMR and Mass Spectrometry.
Protocol 2: Synthesis of 9H-Xanthen-9-ylacetate Ester Derivatives
This protocol outlines the Fischer esterification method for the synthesis of ester derivatives.
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol, isopropanol) - to be used in excess as the solvent
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Suspend this compound (1.0 eq) in the desired alcohol (used as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude ester by column chromatography on silica gel if necessary.
-
Characterize the purified ester by NMR and Mass Spectrometry.
Protocol 3: In Vitro Anticancer Activity - MTT Assay
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing the cytotoxicity of the synthesized derivatives against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized this compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for another 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard method for evaluating the in vivo anti-inflammatory activity of the synthesized derivatives.
Materials:
-
Wistar rats (180-220 g)
-
Synthesized this compound derivatives
-
Carrageenan (1% w/v in saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Divide the animals into groups: vehicle control, positive control (Indomethacin, e.g., 10 mg/kg), and test groups (different doses of the synthesized derivatives).
-
Administer the test compounds and controls orally or intraperitoneally.
-
One hour after administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Disclaimer: All experimental procedures should be performed in accordance with relevant institutional and national guidelines and regulations. Animal studies require approval from an Institutional Animal Care and Use Committee (IACUC).
Application Notes and Protocols for In Vivo Studies with 9H-xanthen-9-ylacetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
9H-xanthen-9-ylacetic acid is a derivative of the xanthene scaffold, a class of compounds known for a diverse range of biological activities.[1][2] Xanthene derivatives have been investigated for their potential as antitumor, antimicrobial, analgesic, and anti-inflammatory agents.[1] Given the pharmacological interest in this chemical class, this document provides detailed application notes and protocols for the in vivo evaluation of this compound, focusing on its potential anti-inflammatory and analgesic properties. The experimental designs described herein are based on established and widely used preclinical models to assess efficacy and elucidate potential mechanisms of action.
Preclinical Evaluation of Anti-Inflammatory Activity
A common method for assessing the anti-inflammatory potential of a novel compound is the carrageenan-induced paw edema model in rodents.[3] This model is suitable for evaluating acute inflammation.[4]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is designed to assess the acute anti-inflammatory activity of a test compound.[4]
-
Animals: Male Wistar rats (180-200 g) or Swiss albino mice are typically used.[4][5]
-
Acclimation: Animals should be acclimated to the laboratory conditions for at least one week prior to the experiment.[4]
-
Grouping: Animals are randomly divided into the following groups (n=6-8 per group):
-
Group I: Vehicle Control (e.g., 0.5% carboxymethyl cellulose)
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg)[4]
-
Group III-V: this compound (e.g., 10, 25, 50 mg/kg)
-
-
Compound Administration: The test compound, positive control, or vehicle is administered, typically orally (p.o.) or intraperitoneally (i.p.), one hour before the induction of inflammation.[4]
-
Induction of Inflammation: A 0.1 mL injection of 1% carrageenan solution in sterile saline is administered into the sub-plantar tissue of the right hind paw of each rat.[4]
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage increase in paw volume and the percentage inhibition of edema are calculated for each group. Statistical analysis is performed using ANOVA followed by a post-hoc test.[4]
Data Presentation:
| Group | Treatment | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition of Edema |
| I | Vehicle | - | 0.85 ± 0.05 | - |
| II | Indomethacin | 10 | 0.35 ± 0.03 | 58.8 |
| III | This compound | 10 | 0.72 ± 0.04 | 15.3 |
| IV | This compound | 25 | 0.55 ± 0.03 | 35.3 |
| V | This compound | 50 | 0.41 ± 0.02 | 51.8 |
| p < 0.05 compared to Vehicle Control |
Preclinical Evaluation of Analgesic Activity
To assess the potential analgesic effects of this compound, both chemical and thermal nociception models can be employed.
Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice
This model is widely used for the assessment of peripheral analgesic activity.[6] The induction of pain is caused by the release of endogenous mediators that stimulate nociceptors.[6]
-
Animals: Typically performed in mice (e.g., 20-30 grams).[6]
-
Acclimation: Allow animals to acclimate to the testing environment.[7]
-
Grouping:
-
Group I: Vehicle Control
-
Group II: Positive Control (e.g., Aspirin, 100 mg/kg)
-
Group III-V: this compound (e.g., 10, 25, 50 mg/kg)
-
-
Compound Administration: Administer the test compound, positive control, or vehicle (e.g., oral, intraperitoneal) 30 minutes before the injection of acetic acid.[6]
-
Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally.
-
Observation: Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions) for a period of 10-20 minutes.[6]
-
Data Analysis: The analgesic effect is quantified as the percentage inhibition of writhing compared to the vehicle-treated control group.[6]
Data Presentation:
| Group | Treatment | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Inhibition |
| I | Vehicle | - | 45.2 ± 3.1 | - |
| II | Aspirin | 100 | 18.5 ± 2.5 | 59.1 |
| III | This compound | 10 | 38.1 ± 2.8 | 15.7 |
| IV | This compound | 25 | 29.4 ± 2.2 | 34.9 |
| V | This compound | 50 | 21.3 ± 1.9 | 52.9 |
| p < 0.05 compared to Vehicle Control |
Experimental Protocol: Hot Plate Test
The hot plate test is a classic method for evaluating thermal pain sensitivity and is useful for assessing centrally acting analgesics.[7]
-
Apparatus: A hot plate analgesia meter with the surface temperature maintained at 55 ± 0.5 °C.
-
Animals: Mice or rats are commonly used.
-
Baseline Latency: Determine the baseline reaction time for each animal by placing it on the hot plate and recording the time until it shows signs of discomfort (e.g., licking paws, jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Grouping and Administration:
-
Group I: Vehicle Control
-
Group II: Positive Control (e.g., Morphine, 5 mg/kg)
-
Group III-V: this compound (e.g., 10, 25, 50 mg/kg)
-
-
Post-treatment Measurement: Measure the reaction latency at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).[7]
-
Data Analysis: The analgesic effect is determined by a statistically significant increase in the post-treatment latency compared to the baseline and vehicle control groups.[7]
Data Presentation:
| Group | Treatment | Dose (mg/kg) | Peak Latency (sec) at 60 min (± SEM) | % Maximum Possible Effect (%MPE) |
| I | Vehicle | - | 8.2 ± 0.7 | - |
| II | Morphine | 5 | 25.5 ± 1.8 | 79.4 |
| III | This compound | 10 | 10.1 ± 0.9 | 8.7 |
| IV | This compound | 25 | 14.3 ± 1.2 | 28.0 |
| V | This compound | 50 | 18.9 ± 1.5 | 49.1 |
| p < 0.05 compared to Vehicle Control |
Investigation of Potential Mechanism of Action
Xanthene derivatives have been shown to exert their anti-inflammatory effects through modulation of key signaling pathways, such as the NF-κB pathway.[8]
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Production in Mice
This model is used to evaluate the effect of a test compound on systemic inflammation and the production of pro-inflammatory cytokines.[4]
-
Animals: Male BALB/c mice (20-25 g).[4]
-
Grouping and Administration:
-
Group I: Vehicle control
-
Group II: LPS control
-
Group III: Reference drug (e.g., Dexamethasone) + LPS
-
Group IV-VI: this compound at different doses + LPS
-
-
Procedure: Administer the vehicle, reference drug, or test compound 1 hour before LPS challenge (e.g., 1 mg/kg, i.p.).[4]
-
Sample Collection: At a predetermined time point post-LPS injection (e.g., 2 or 4 hours), collect blood samples.[4]
-
Cytokine Measurement: Prepare serum and measure the concentrations of TNF-α, IL-1β, and IL-6 using specific ELISA kits.[4]
-
Data Analysis: Compare the cytokine levels in the treated groups to the LPS control group and calculate the percentage inhibition of cytokine production.[4]
Data Presentation:
| Group | Treatment | Dose (mg/kg) | TNF-α (pg/mL) (± SEM) | IL-6 (pg/mL) (± SEM) |
| I | Vehicle | - | 50 ± 5 | 30 ± 4 |
| II | LPS | 1 | 1200 ± 110 | 850 ± 75 |
| III | Dexamethasone + LPS | 5 | 450 ± 40 | 320 ± 30 |
| IV | This compound + LPS | 25 | 980 ± 95 | 710 ± 68 |
| V | This compound + LPS | 50 | 750 ± 70 | 540 ± 50 |
| * p < 0.05 compared to LPS Control |
Visualizations
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Caption: Workflow for Analgesic Activity Screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-Vivo Models for Management of Pain [scirp.org]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 9H-xanthen-9-ylacetic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 9H-xanthen-9-ylacetic acid. The following information is based on established chemical principles and synthetic routes for analogous compounds, offering guidance for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A1: A prevalent method involves a two-step process. The first step is the reduction of xanthone to 9H-xanthene. The second step involves the alkylation of 9H-xanthene with a suitable two-carbon electrophile, such as ethyl bromoacetate, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.
Q2: I am having trouble with the first step, the reduction of xanthone. What are some common issues?
A2: Common problems with the reduction of xanthone to 9H-xanthene, for example via a Wolff-Kishner or similar reduction, include incomplete reaction and the formation of side products. Ensure that your reagents, particularly hydrazine hydrate, are of high purity and that the reaction is heated sufficiently to drive the reaction to completion. The choice of a high-boiling point solvent like diethylene glycol is also crucial.
Q3: My alkylation step is giving a low yield. What can I do to improve it?
A3: Low yields in the alkylation of 9H-xanthene can be due to several factors. The formation of the 9-xanthenyl anion is a critical step. Ensure you are using a sufficiently strong base, such as sodium hydride or n-butyllithium, and that your solvent (e.g., THF, DMF) is anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the anion by atmospheric moisture or oxygen. The purity of the alkylating agent is also important.
Q4: I am observing multiple spots on my TLC plate after the alkylation reaction. What could these be?
A4: Multiple spots on a TLC plate can indicate the presence of unreacted 9H-xanthene, the desired product, and potentially over-alkylation products or byproducts from side reactions. O-alkylation of the xanthene oxygen is a possible, though less likely, side reaction. Running a proper column chromatography purification is essential to isolate the desired product.
Q5: What is the best way to purify the final product, this compound?
A5: Purification of the final carboxylic acid is typically achieved through recrystallization. A suitable solvent system can be determined through small-scale solubility tests. Common solvent systems for recrystallization of carboxylic acids include ethanol/water, acetone/water, or ethyl acetate/hexanes. If significant impurities are present, an initial purification by column chromatography might be necessary before recrystallization.
Troubleshooting Guides
Problem 1: Low Yield of 9H-xanthene in the Reduction Step
| Possible Cause | Suggested Solution |
| Incomplete reaction | Ensure the reaction temperature is maintained at a sufficiently high level (e.g., reflux in diethylene glycol). Increase the reaction time. |
| Impure reagents | Use freshly opened or purified hydrazine hydrate. Ensure the base (e.g., potassium hydroxide) is of high purity. |
| Insufficient base | Use a larger excess of the base to ensure complete deprotonation of the hydrazone intermediate. |
| Premature workup | Ensure the reaction has gone to completion by TLC analysis before proceeding with the workup. |
Problem 2: Low Yield of this compound in the Alkylation/Hydrolysis Sequence
| Possible Cause | Suggested Solution |
| Incomplete formation of the 9-xanthenyl anion | Use a stronger base or a different solvent system. Ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere. |
| Impure alkylating agent | Use freshly distilled ethyl bromoacetate. |
| Incomplete hydrolysis of the ester intermediate | Increase the reaction time for the hydrolysis step or use a higher concentration of the base (e.g., NaOH or KOH). Heating the hydrolysis mixture can also improve the reaction rate. |
| Product loss during workup | Ensure the aqueous layer is sufficiently acidified (pH ~2) during the workup to fully precipitate the carboxylic acid. Use multiple extractions with an organic solvent to maximize product recovery. |
Experimental Protocols
Step 1: Synthesis of 9H-xanthene from Xanthone (Modified Wolff-Kishner Reduction)
-
In a round-bottom flask equipped with a reflux condenser, combine xanthone (1 equivalent), potassium hydroxide (4 equivalents), and diethylene glycol.
-
Add hydrazine hydrate (3 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 190-200 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure 9H-xanthene.
Step 2: Synthesis of this compound
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 9H-xanthene (1 equivalent) in anhydrous DMF to the sodium hydride suspension.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add ethyl bromoacetate (1.1 equivalents) dropwise.
-
Let the reaction stir at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 9H-xanthen-9-ylacetate.
-
To the crude ester, add a solution of sodium hydroxide (2 equivalents) in a mixture of ethanol and water (1:1).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH ~2 with concentrated hydrochloric acid.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry to obtain this compound.
-
The product can be further purified by recrystallization.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Alkylation of 9H-xanthene
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | THF | 25 | 12 | 65 |
| 2 | NaH | DMF | 25 | 12 | 78 |
| 3 | n-BuLi | THF | -78 to 25 | 8 | 85 |
| 4 | KHMDS | Toluene | 25 | 10 | 72 |
Visualizations
Caption: A workflow diagram illustrating the two-step synthesis of this compound.
Caption: A troubleshooting flowchart for diagnosing and resolving low yield issues.
"troubleshooting low yield in 9H-xanthen-9-ylacetic acid synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields during the synthesis of 9H-xanthen-9-ylacetic acid.
Troubleshooting Guide: Low Yield in this compound Synthesis
Low yields in the synthesis of this compound can arise from various factors, from suboptimal reaction conditions to challenges in product purification. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve them effectively. A plausible and common synthetic route involves the alkylation of 9H-xanthene at the C9 position with a suitable two-carbon electrophile, such as bromoacetic acid or a derivative, often under Friedel-Crafts-like conditions.
Issue 1: Incomplete Reaction or No Product Formation
Q1: My reaction shows a significant amount of unreacted 9H-xanthene. What could be the cause?
A1: This often points to insufficient activation of the electrophile or low reactivity of the xanthene.
-
Catalyst Inactivity: If using a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) for a Friedel-Crafts type reaction, ensure it is anhydrous and from a fresh container. Lewis acids are highly sensitive to moisture, which will deactivate them.
-
Insufficient Catalyst Loading: The molar ratio of the catalyst to the alkylating agent may be too low. For Friedel-Crafts reactions, a stoichiometric amount of the catalyst is sometimes required, especially if the product complexes with the catalyst.
-
Low Reaction Temperature: While higher temperatures can lead to side products, a temperature that is too low may not provide the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Poor Solubility: Ensure that your starting materials are adequately dissolved in the chosen solvent at the reaction temperature.
Q2: I am not observing any product formation. What fundamental aspects should I check?
A2: Re-evaluate your reagents and reaction setup.
-
Reagent Quality: Verify the purity and identity of your starting materials (9H-xanthene and the alkylating agent) using appropriate analytical techniques (e.g., NMR, melting point).
-
Reaction Atmosphere: If your reaction is sensitive to air or moisture, ensure you are using a properly dried apparatus and an inert atmosphere (e.g., nitrogen or argon).
-
Choice of Base (if applicable): If a base is used to deprotonate the xanthene, ensure it is strong enough to generate the nucleophile. The pKa of the C9 proton of xanthene is crucial in this context.
Issue 2: Formation of Byproducts
Q3: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?
A3: Side reactions are common in alkylation reactions and can significantly reduce the yield of the desired product.
-
Polyalkylation: The product, this compound, can sometimes be more reactive than the starting 9H-xanthene, leading to further alkylation on the aromatic rings. Using an excess of the 9H-xanthene can help to minimize this.
-
Carbocation Rearrangement: In Friedel-Crafts alkylations, the intermediate carbocation can rearrange to a more stable form, leading to the formation of isomeric products.[1][2]
-
Elimination Reactions: The alkylating agent might undergo elimination under the reaction conditions, especially at higher temperatures.
-
Oxidation: 9H-xanthene can be susceptible to oxidation, especially if the reaction is run at elevated temperatures or exposed to air for extended periods.
Q4: How can I minimize the formation of these byproducts?
A4: Optimizing reaction conditions is key.
-
Temperature Control: Running the reaction at a lower temperature can often reduce the rate of side reactions more than the desired reaction.
-
Order of Addition: Adding the alkylating agent slowly to the mixture of 9H-xanthene and catalyst can help to maintain a low concentration of the electrophile, which can disfavor polyalkylation.
-
Choice of Catalyst: A less reactive Lewis acid might provide better selectivity for the desired product.
Issue 3: Product Isolation and Purification Challenges
Q5: I have a crude product, but I am losing a significant amount during purification. What are the best practices for isolating this compound?
A5: As an acidic compound, extraction and crystallization are common purification methods.
-
Aqueous Workup: After quenching the reaction, an acidic workup (e.g., with dilute HCl) will ensure your product is in its protonated, carboxylic acid form.
-
Solvent Extraction: Use an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to extract the product from the aqueous layer. Perform multiple extractions to maximize recovery.
-
Base Wash: To remove unreacted starting material and non-acidic byproducts, you can dissolve the crude product in an organic solvent and wash it with a mild aqueous base (e.g., sodium bicarbonate solution). Your product will move to the aqueous layer as the carboxylate salt. The aqueous layer can then be re-acidified and the pure product extracted.
-
Crystallization: Recrystallization from a suitable solvent system is an effective final purification step. Experiment with different solvents to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures.
Frequently Asked Questions (FAQs)
Q: What is a typical yield for the synthesis of this compound? A: Yields can vary significantly depending on the specific protocol and scale. While literature values for this specific compound are not readily available in the provided search results, yields for analogous C-alkylation reactions on xanthene can range from moderate to good (40-80%). Achieving a high yield often requires careful optimization of reaction conditions.
Q: Can I use a different alkylating agent other than bromoacetic acid? A: Yes, other reagents with a two-carbon chain and a good leaving group, such as ethyl bromoacetate followed by hydrolysis, can be used. The choice of alkylating agent may influence the optimal reaction conditions.
Q: My aromatic ring seems to be deactivated. What could be the cause in a Friedel-Crafts alkylation? A: Aromatic rings substituted with strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H) are generally unreactive in Friedel-Crafts alkylations.[3] If your 9H-xanthene starting material has such substituents, the reaction is unlikely to proceed.
Q: Is it possible for the acetic acid group to attach to other positions on the xanthene ring system? A: While the C9 position is the most reactive site for this type of alkylation due to the stability of the resulting intermediate, substitution on the aromatic rings is possible, especially under harsh conditions or with highly reactive catalysts. This would lead to the formation of isomers that may be difficult to separate.
Experimental Protocols
Hypothetical Synthesis of this compound via Friedel-Crafts Alkylation
This protocol is a hypothetical example based on general principles of Friedel-Crafts alkylation and should be optimized for specific laboratory conditions.
Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| 9H-Xanthene | 182.22 | 5.0 g | 27.4 mmol |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 4.4 g | 33.0 mmol |
| Bromoacetic acid | 138.95 | 4.2 g | 30.2 mmol |
| Anhydrous Dichloromethane (DCM) | - | 100 mL | - |
| 1M Hydrochloric Acid (HCl) | - | 50 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | 50 mL | - |
| Saturated Sodium Chloride (NaCl) soln. | - | 50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 9H-xanthene (5.0 g, 27.4 mmol) and anhydrous dichloromethane (50 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (4.4 g, 33.0 mmol) in portions to the stirred solution.
-
Dissolve bromoacetic acid (4.2 g, 30.2 mmol) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel.
-
Add the bromoacetic acid solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding 1M HCl (50 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (50 mL) and then with saturated NaCl solution (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., toluene/hexanes).
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
"addressing solubility issues of 9H-xanthen-9-ylacetic acid in biological assays"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 9H-xanthen-9-ylacetic acid in biological assays.
Disclaimer: Publicly available, specific quantitative solubility data and definitively identified signaling pathways for this compound are limited. The information and protocols provided herein are based on the general physicochemical properties of xanthene derivatives and poorly soluble carboxylic acids, supplemented with established laboratory best practices. The quantitative data presented are estimations and should be experimentally verified.
Troubleshooting Guides
Issue 1: Precipitation Observed in Organic Stock Solution (e.g., DMSO)
Question: My this compound is precipitating out of my DMSO stock solution. What should I do?
Answer:
This issue commonly arises from exceeding the compound's solubility limit in the chosen solvent or from using a solvent of insufficient purity. Here are some troubleshooting steps:
-
Lower the Concentration: The most straightforward solution is to prepare a stock solution at a lower concentration.
-
Use a Co-Solvent: A combination of solvents can enhance solubility. A 1:1 mixture of DMSO and ethanol may improve the solubility of some lipophilic compounds.
-
Gentle Warming: Warming the solution to 37°C in a water bath can aid in dissolution. However, be cautious about potential compound degradation with prolonged heat exposure.
-
Sonication: A brief sonication in a water bath can help to break up aggregates and facilitate dissolution.
-
Ensure Solvent Purity: Use anhydrous, high-purity DMSO. Water contamination in DMSO can significantly reduce the solubility of hydrophobic compounds.[1]
Issue 2: Compound Precipitates Upon Dilution in Aqueous Assay Buffer or Cell Culture Medium
Question: My this compound stock solution is clear, but a precipitate forms when I add it to my aqueous buffer. How can I prevent this?
Answer:
This is a common phenomenon for hydrophobic compounds dissolved in an organic solvent when introduced into an aqueous environment. The following strategies can help mitigate this "crashing out" of the solution:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the pre-warmed aqueous buffer or medium. This gradual change in solvent polarity can help maintain solubility.
-
Pre-warm the Aqueous Medium: Always add the compound's stock solution to the aqueous buffer or cell culture medium that has been pre-warmed to the experimental temperature (e.g., 37°C).
-
Rapid Mixing: Add the stock solution to the aqueous medium while gently vortexing or stirring to ensure rapid and thorough mixing. This minimizes localized high concentrations of the compound that can lead to precipitation.
-
Utilize Solubilizing Agents: For particularly challenging compounds, consider incorporating a solubilizing agent into your assay buffer.
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, increasing their aqueous solubility.
-
Surfactants: Non-ionic surfactants at low, non-toxic concentrations can aid in keeping the compound in solution.
-
-
pH Adjustment: As this compound is an acidic compound, its solubility in aqueous solutions will be pH-dependent. Increasing the pH of the buffer may increase its solubility. However, ensure the final pH is compatible with your biological assay.[]
Issue 3: Inconsistent or Non-Reproducible Assay Results
Question: I am observing high variability in my assay results when using this compound. Could this be related to solubility?
Answer:
Yes, inconsistent solubility is a frequent cause of poor assay reproducibility. If the compound is not fully dissolved and homogenously distributed in the assay wells, the effective concentration will vary, leading to erratic results.
-
Visual Inspection: Before starting your assay, carefully inspect all wells of your assay plate under a microscope to check for any visible precipitate.
-
Optimize Your Solubilization Protocol: Revisit your stock solution preparation and dilution procedures. Ensure the compound is fully dissolved at each step.
-
Include Proper Controls: Always run a vehicle control (the final concentration of the solvent, e.g., DMSO, without the compound) to account for any effects of the solvent on the assay.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds for use in biological assays. Ethanol or a mixture of DMSO and ethanol can also be considered.
Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?
A2: The final concentration of DMSO in cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity and other off-target effects. The tolerance to DMSO can be cell-line dependent, so it is advisable to perform a vehicle control experiment to determine the optimal concentration for your specific system.
Q3: How can I determine the approximate solubility of this compound in my specific assay buffer?
A3: You can perform a simple, practical solubility test. See "Protocol 2: Determining Approximate Aqueous Solubility" in the Experimental Protocols section for a step-by-step guide.
Q4: What are some alternative formulation strategies if direct dissolution is not successful?
A4: For compounds with very poor solubility, more advanced formulation strategies may be necessary. These can include the use of co-solvents, cyclodextrins, or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[3]
Q5: Are there any known biological targets or signaling pathways for xanthene derivatives?
A5: The xanthene scaffold is present in many biologically active molecules. Derivatives of xanthone (9H-xanthen-9-one) have been reported to possess anti-inflammatory and antioxidant properties.[4][5] Some studies suggest that certain xanthone derivatives may exert their effects through the modulation of the Nrf2 and NF-κB signaling pathways, which are key regulators of the inflammatory and antioxidant responses.[6][7][8] Additionally, some synthetic fatty acids with structural similarities have been shown to act as pan-agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are involved in lipid and glucose metabolism.[9][10] However, the specific molecular targets and signaling pathways for this compound have not been definitively elucidated.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility (mg/mL) | Estimated Molar Solubility (mM) | Notes |
| DMSO | > 50 | > 208 | Should be freely soluble at concentrations typically used for stock solutions. |
| Ethanol | ~10-20 | ~42-83 | May require gentle warming or sonication to fully dissolve at higher concentrations. |
| Methanol | ~5-10 | ~21-42 | Similar to ethanol, may require assistance for complete dissolution. |
| Aqueous Buffer (pH 7.4) | < 0.1 | < 0.42 | Expected to have very low solubility in aqueous solutions at physiological pH. |
Disclaimer: These values are estimations based on the properties of similar compounds and are not experimentally verified for this compound. Actual solubility should be determined empirically.
Table 2: Recommended Serial Dilution Protocol for a 100 µM Final Concentration
| Step | Action | Starting Concentration | Final Concentration | Notes |
| 1 | Prepare a 10 mM stock solution in 100% DMSO. | - | 10 mM | Ensure complete dissolution. |
| 2 | Prepare a 1:10 dilution of the stock in pre-warmed medium. | 10 mM | 1 mM | Mix thoroughly. |
| 3 | Prepare another 1:10 dilution in pre-warmed medium. | 1 mM | 100 µM | This is the final working solution. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If solid particles remain, sonicate the tube in a water bath for 5-10 minutes or gently warm the solution to 37°C.
-
Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.[1]
Protocol 2: Determining Approximate Aqueous Solubility
-
Preparation: Prepare a series of dilutions of your concentrated DMSO stock solution in your target aqueous buffer (e.g., PBS, cell culture medium) to achieve a range of final concentrations.
-
Incubation: Incubate these solutions at the intended experimental temperature (e.g., room temperature or 37°C) for 1-2 hours to allow them to equilibrate.
-
Visual Assessment: Observe the solutions for any signs of precipitation or turbidity. The highest concentration that remains clear provides an estimate of the compound's solubility under those conditions.
-
(Optional) Quantitative Measurement: For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.
Protocol 3: Preparing Working Solutions in Cell Culture Media
-
Thawing: Thaw a single aliquot of the concentrated DMSO stock solution at room temperature.
-
Pre-warming: Pre-warm the required volume of cell culture medium to 37°C in a water bath.
-
Serial Dilution: If a high dilution factor is required, perform one or more intermediate dilution steps in 100% DMSO or pre-warmed medium.
-
Final Dilution: Add the final volume of the DMSO stock (or intermediate dilution) dropwise to the pre-warmed medium while gently vortexing. Ensure the final DMSO concentration is within the tolerated limits for your cell line.
-
Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation over time.
Visualizations
Caption: Workflow for preparing this compound for biological assays.
Caption: Troubleshooting logic for addressing solubility issues.
Caption: Hypothetical anti-inflammatory signaling pathway for this compound.
References
- 1. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Xanthones, A Promising Anti-Inflammatory Scaffold: Structure, Activity, and Drug Likeness Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ricerca.unich.it [ricerca.unich.it]
- 7. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The PPAR pan-agonist tetradecylthioacetic acid promotes redistribution of plasma cholesterol towards large HDL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel fatty acid mimetic with pan-PPAR partial agonist activity inhibits diet-induced obesity and metabolic dysfunction-associated steatotic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
"improving the stability of 9H-xanthen-9-ylacetic acid in solution"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9H-xanthen-9-ylacetic acid. The information provided is intended to help improve the stability of this compound in solution during experimental work.
Troubleshooting Guide
This guide addresses common issues encountered when working with solutions of this compound.
| Issue | Potential Cause | Recommended Solution |
| Solution turns yellow or brown | Oxidation of the xanthene core, possibly accelerated by light or metal ion contaminants. | 1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.2. Use High-Purity Solvents: Ensure solvents are free from metal ion impurities.3. Add Antioxidants: Consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or Ascorbic Acid. Test for compatibility first.4. Degas Solvents: For sensitive experiments, sparge solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. |
| Precipitation or cloudiness in solution | The compound may have limited solubility in the chosen solvent, or the solution may be supersaturated. Changes in temperature can also affect solubility. | 1. Verify Solubility: Check the solubility of this compound in your chosen solvent. You may need to use a co-solvent system.2. Gentle Warming: Gently warm the solution to aid dissolution, but be mindful of potential thermal degradation.3. pH Adjustment: For aqueous or protic solvents, adjusting the pH can significantly impact the solubility of the carboxylic acid. Deprotonation with a suitable base will increase aqueous solubility. |
| Loss of biological activity or inconsistent results | Chemical degradation of the compound. | 1. Prepare Fresh Solutions: Whenever possible, prepare solutions of this compound immediately before use.2. Conduct a Stability Study: Perform a stability study under your experimental conditions (solvent, temperature, light exposure) to determine the degradation rate. See the experimental protocols section for a general method.3. Store Properly: If short-term storage is necessary, store solutions at low temperatures (e.g., 2-8°C or -20°C) and protected from light. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC) | Presence of degradation products. | 1. Characterize Degradants: If possible, use techniques like LC-MS to identify the degradation products. This can provide insight into the degradation pathway.2. Optimize Storage and Handling: Based on the identity of the degradants, refine your storage and handling procedures to minimize their formation. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for a stock solution of this compound?
A1: For optimal stability, stock solutions should be stored at low temperatures, typically 2-8°C for short-term storage and -20°C or -80°C for long-term storage. Solutions should be stored in tightly sealed amber vials to protect against light and atmospheric moisture. The choice of solvent is also critical; use a solvent in which the compound is highly soluble and stable.
Q2: Which solvents are recommended for dissolving this compound?
A2: The choice of solvent will depend on the specific application. Common organic solvents such as DMSO, DMF, and ethanol are often suitable for creating stock solutions. For aqueous buffers, the solubility will be pH-dependent due to the carboxylic acid group. It is advisable to prepare a concentrated stock in an organic solvent and then dilute it into the aqueous buffer for the final experiment.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The pH of an aqueous solution can influence the stability of this compound. The carboxylic acid moiety can be deprotonated at higher pH, which may affect its interaction with other molecules and its overall stability. Extremes in pH (both acidic and basic) should be avoided as they can catalyze hydrolysis or other degradation reactions. It is recommended to buffer the solution to a pH range that is optimal for your experiment and for the compound's stability, which should be determined empirically.
Q4: Can I filter-sterilize solutions of this compound?
A4: Yes, solutions can typically be filter-sterilized using a 0.22 µm syringe filter. It is important to ensure that the filter material is compatible with the solvent used. For example, nylon or PTFE filters are often suitable for a wide range of organic solvents.
Quantitative Data Summary
| Condition | Solvent | Temperature (°C) | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation |
| Light Exposure | ||||||
| Darkness | ||||||
| pH 5 | ||||||
| pH 7.4 | ||||||
| pH 9 |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution
This protocol outlines a method to assess the stability of this compound under various experimental conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- HPLC-grade solvents (e.g., acetonitrile, methanol, water)
- Buffers of desired pH
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
- Amber and clear glass vials
2. Procedure:
- Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
- Preparation of Test Solutions: Dilute the stock solution with the desired test solvents/buffers to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Prepare separate solutions for each condition to be tested (e.g., different pH, light vs. dark, different temperatures).
- Initial Analysis (T=0): Immediately after preparation, inject a sample of each test solution into the HPLC system to determine the initial concentration.
- Incubation: Store the test solutions under their respective conditions. For example, place some vials under ambient light and wrap others in foil for dark conditions. Place vials in incubators or refrigerators for temperature studies.
- Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution and analyze by HPLC.
- Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of the compound remaining relative to the T=0 sample.
3. Suggested HPLC Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 15 minutes.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Determined by UV-Vis scan of the compound (likely in the range of 230-280 nm).
- Injection Volume: 10 µL
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Workflow for assessing the stability of this compound.
Technical Support Center: Overcoming Challenges in the Purification of 9H-xanthen-9-ylacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 9H-xanthen-9-ylacetic acid.
Troubleshooting Guides
This section addresses common issues encountered during the primary purification techniques for this compound: recrystallization and column chromatography.
Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product Does Not Dissolve | - Inappropriate solvent. - Insufficient solvent volume. | - Test the solubility of your compound in a variety of solvents to find one that dissolves the compound when hot but not at room temperature.[1][2] - Gradually add more hot solvent until the solid dissolves. |
| Oiling Out | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated. - Presence of impurities. | - Select a solvent with a lower boiling point. - Add a small amount of additional hot solvent to reduce saturation. - Try a different recrystallization solvent or a solvent pair.[2] |
| No Crystal Formation Upon Cooling | - Solution is not saturated. - Cooling too rapidly. - Smooth glass surface prevents nucleation. | - Boil off some of the solvent to increase the concentration and allow it to cool again. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. |
| Low Recovery of Pure Product | - Too much solvent was used. - Premature crystallization during hot filtration. - Crystals were washed with a solvent in which they are too soluble. | - Use the minimum amount of hot solvent necessary to dissolve the compound. - Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel. - Wash the collected crystals with a small amount of ice-cold recrystallization solvent. |
| Crystals Appear Colored or Impure | - Presence of colored impurities. - Incomplete removal of mother liquor. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Ensure the crystals are thoroughly washed with cold solvent during vacuum filtration. |
Column Chromatography Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation of Compound from Impurities | - Inappropriate solvent system (eluent). - Column overloading. - Column channeling. | - Optimize the eluent system using thin-layer chromatography (TLC) to achieve good separation (Rf of target compound ~0.3). - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly without air bubbles. |
| Compound Elutes Too Quickly or Not At All | - Eluent is too polar or not polar enough. | - If the compound elutes too quickly, decrease the polarity of the eluent. - If the compound is not eluting, gradually increase the polarity of the eluent (gradient elution).[3] |
| Tailing of the Compound Band | - Compound is interacting too strongly with the stationary phase. - Column is overloaded. | - Add a small amount of acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid group. - Reduce the amount of sample loaded. |
| Cracked or Dry Column Bed | - The solvent level dropped below the top of the silica gel. | - Always maintain the solvent level above the silica bed. If the column runs dry, it may need to be repacked.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. Potential impurities include:
-
Unreacted starting materials: Depending on the synthetic route, this could include xanthene, glyoxylic acid, or derivatives of malonic acid.
-
Side products: Dimerization or polymerization products of reactants or the final product.
-
Oxidation products: The xanthene moiety can be susceptible to oxidation.
-
Residual solvents: Solvents used in the reaction or purification steps.
Q2: What is a good starting solvent for the recrystallization of this compound?
A2: A common and effective solvent for the recrystallization of many carboxylic acids is toluene. Ethanol/water or acetone/water mixtures can also be effective solvent pairs.[2][4] It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific sample.
Q3: How can I monitor the purity of this compound during purification?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography purification. For assessing the final purity, High-Performance Liquid Chromatography (HPLC) is a highly recommended technique. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and identify impurities if they are present in sufficient quantities.
Q4: My purified this compound has a low melting point and a broad melting range. What does this indicate?
A4: A low and broad melting point range is a strong indication of the presence of impurities. Further purification steps, such as another recrystallization or column chromatography, are likely necessary.
Q5: What analytical techniques can I use to characterize the purified this compound and identify any remaining impurities?
A5: A combination of analytical techniques is recommended for full characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the desired product and to identify any organic impurities.[5][6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. The mass spectrum of the parent compound, 9H-xanthene, is available in the NIST WebBook for reference.[7][8][9]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample and quantify any impurities.
Experimental Protocols
General Recrystallization Protocol (Single Solvent)
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., toluene) and heat the mixture to boiling with stirring. Continue adding the hot solvent dropwise until all the solid has just dissolved.[1]
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals thoroughly, for example, in a vacuum oven, to remove any residual solvent.
General Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute the compound.[3]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision tree for troubleshooting the purification of this compound.
References
- 1. Home Page [chem.ualberta.ca]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. rsc.org [rsc.org]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. 2-(9H-xanthen-9-yl)acetic acid | C15H12O3 | CID 834662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 9H-Xanthene [webbook.nist.gov]
- 9. 9H-Xanthene [webbook.nist.gov]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
"refining cell-based assay protocols for consistent results with 9H-xanthen-9-ylacetic acid"
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for cytotoxic xanthene derivatives?
A1: While the precise mechanism can vary between analogs, many cytotoxic xanthene derivatives exert their effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest, often at the G2/M phase.[1][2] Some derivatives have also been shown to target key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Q2: How should I prepare a stock solution of a xanthene derivative for cell culture experiments?
A2: Most xanthene derivatives are soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% cell culture grade DMSO. This stock solution should be stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should typically not exceed 0.5%. However, the sensitivity to DMSO can be cell line-dependent, so it is best practice to include a vehicle control (medium with the same final concentration of DMSO as your treated wells) in all experiments. For sensitive cell lines, a final DMSO concentration of 0.1% or lower is advisable.
Q4: I am observing high variability between my replicate wells. What could be the cause?
A4: High variability can stem from several factors, including inconsistent cell seeding density, inaccurate pipetting, or uneven compound distribution. Ensure your cells are in a single-cell suspension before seeding, your pipettes are calibrated, and you mix the plate gently after adding the compound. Edge effects in multi-well plates can also contribute to variability; consider not using the outer wells for data collection.
Q5: My compound doesn't seem to be as potent as expected based on published data for similar compounds. What should I investigate?
A5: Discrepancies in potency can be due to differences in cell lines, passage number, and specific assay conditions (e.g., incubation time, serum concentration in the media). The stability of the compound in your specific cell culture medium and incubation conditions should also be considered. It is crucial to establish a dose-response curve for your specific experimental setup.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Media | The compound has low aqueous solubility. | Pre-warm the cell culture medium to 37°C before adding the DMSO stock solution. Add the stock solution dropwise while gently swirling the medium. If precipitation persists, consider using a solubilizing agent or reducing the final concentration. |
| High Background Signal in Viability/Cytotoxicity Assay | Contamination of reagents or cells. | Ensure all reagents are sterile and use fresh media. Regularly test your cell lines for mycoplasma contamination. |
| Incorrect wavelength settings on the plate reader. | Verify the correct absorbance or fluorescence wavelengths for your specific assay. | |
| Inconsistent Dose-Response Curve | Inaccurate serial dilutions. | Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| Cell seeding density is not optimal. | Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. | |
| Unexpected Cell Morphology Changes | Off-target effects of the compound. | Document the morphological changes with microscopy. Consider performing immunofluorescence staining for cytoskeletal components (e.g., F-actin and α-tubulin) to investigate the nature of the changes. |
| Cell stress due to high compound concentration or solvent toxicity. | Perform a dose-response experiment to identify a non-toxic concentration range. Ensure the final DMSO concentration is as low as possible and consistent across all wells. |
Data Presentation
The following table summarizes the in vitro cytotoxic activity of selected xanthene derivatives against various human cancer cell lines. Note: Data for 9H-xanthen-9-ylacetic acid is not available; the listed compounds are structurally related.
| Compound/Analog | Cell Line | Assay | IC50 (µM) |
| [N,N-diethyl]-9-hydroxy-9-(3-methoxyphenyl)-9H-xanthene-3-carboxamide | DU-145 (Prostate) | Cell Growth Inhibition | 36 |
| MCF-7 (Breast) | Cell Growth Inhibition | 50 | |
| HeLa (Cervical) | Cell Growth Inhibition | 42 | |
| 9-Benzyl-9H-xanthen-9-ol | HeLa (Cervical) | Cytotoxicity | 0.213 |
| 3,6-bis(2-(pyrrolidin-1-yl)acetamido)xanthone | MDA-MB-231 (Breast) | MTT | 8.06 |
| PC-3 (Prostate) | MTT | 6.18 | |
| A549 (Lung) | MTT | 4.59 | |
| AsPC-1 (Pancreatic) | MTT | 4.76 | |
| HCT116 (Colon) | MTT | 6.09 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or derivative) stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the xanthene derivative in complete culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (or derivative) stock solution in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the xanthene derivative at various concentrations (e.g., 0.5x, 1x, and 2x the predetermined IC50 value) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cell suspension dropwise into 3 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: A tiered experimental workflow for compound characterization.
Caption: A potential signaling pathway for cytotoxic xanthene derivatives.
References
"minimizing off-target effects of 9H-xanthen-9-ylacetic acid in experiments"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects when working with 9H-xanthen-9-ylacetic acid. The guidance provided is based on established principles of pharmacology and drug discovery and is intended to serve as a general framework for ensuring experimental rigor and data reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a chemical compound with the molecular formula C15H12O3.[1][2] Derivatives of the xanthene scaffold have been reported to possess a wide range of biological activities, including but not limited to, antiallergic, antifungal, antibacterial, antitumor, and neuroprotective effects.[3][4][5][6] The specific biological targets and mechanism of action of this compound itself are not extensively characterized in publicly available literature. Therefore, researchers should empirically determine its activity and specificity in their experimental system.
Q2: What are off-target effects and why are they a concern?
Off-target effects occur when a bioactive compound, such as this compound, interacts with unintended biological molecules (e.g., proteins, nucleic acids) in addition to its intended target.[7] These unintended interactions can lead to a variety of issues, including:
-
Misinterpretation of experimental results: Observed phenotypic changes may be incorrectly attributed to the on-target effect.[8]
-
Cellular toxicity: Off-target binding can disrupt normal cellular processes, leading to cell death or other adverse effects.[9]
-
Lack of translational potential: Compounds with significant off-target effects are less likely to become successful therapeutics due to potential side effects.[10]
Q3: How can I proactively minimize the risk of off-target effects in my experiments?
Several strategies can be employed from the outset of your research to minimize off-target effects:
-
Dose-response studies: Use the lowest effective concentration of this compound to reduce the likelihood of engaging lower-affinity off-target molecules.
-
Use of structurally distinct control compounds: Include a structurally related but inactive analog of this compound in your experiments. This can help differentiate on-target from non-specific effects.
-
Orthogonal validation methods: Employ multiple, independent experimental approaches to confirm your findings. For example, if you observe a change in protein expression, validate this with both western blotting and qPCR.[11]
-
Cell line characterization: Ensure the cell lines you are using are well-characterized and appropriate for your experimental question.
Troubleshooting Guides
Problem 1: I am observing unexpected or inconsistent phenotypic changes in my cell-based assays after treatment with this compound.
This could be due to off-target effects, cellular toxicity, or experimental variability. The following troubleshooting workflow can help identify the root cause.
Problem 2: How can I confirm that the observed effect of this compound is due to its interaction with my intended target?
Confirming on-target activity is a critical step in validating your experimental findings. The following experimental workflow outlines a general approach.
Data Presentation
Table 1: Example Dose-Response Data for this compound
| Concentration (µM) | Cell Viability (%) | On-Target Activity (Fold Change) | Off-Target Marker 1 (Fold Change) | Off-Target Marker 2 (Fold Change) |
| 0 (Vehicle) | 100 ± 5 | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| 0.1 | 98 ± 4 | 1.5 ± 0.2 | 1.1 ± 0.1 | 1.0 ± 0.2 |
| 1 | 95 ± 6 | 3.2 ± 0.4 | 1.3 ± 0.3 | 1.2 ± 0.1 |
| 10 | 70 ± 8 | 5.1 ± 0.6 | 2.5 ± 0.5 | 1.8 ± 0.3 |
| 100 | 20 ± 5 | 5.3 ± 0.5 | 4.8 ± 0.7 | 3.5 ± 0.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Summary of Off-Target Profiling Results
| Profiling Method | Number of Significantly Altered Genes/Proteins | Top 3 Up-regulated Pathways | Top 3 Down-regulated Pathways |
| Transcriptomics (RNA-Seq) | 152 | 1. Stress Response2. Apoptosis3. Cell Cycle | 1. Lipid Metabolism2. Amino Acid Synthesis3. Oxidative Phosphorylation |
| Proteomics (Mass Spectrometry) | 89 | 1. Protein Folding2. Ubiquitination3. DNA Repair | 1. Glycolysis2. Fatty Acid Oxidation3. Citric Acid Cycle |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effects of this compound and identify a suitable concentration range for further experiments.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Off-Target Profiling using RNA-Sequencing
Objective: To identify global changes in gene expression following treatment with this compound, which can reveal potential off-target pathways.
Materials:
-
Cells of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
RNA extraction kit
-
DNase I
-
Library preparation kit for RNA-Seq
-
Next-generation sequencing platform
Procedure:
-
Treat cells with a non-toxic, effective concentration of this compound and a vehicle control for a specified time.
-
Harvest the cells and extract total RNA using a commercial kit.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the RNA (e.g., using a Bioanalyzer).
-
Prepare sequencing libraries from the high-quality RNA samples according to the manufacturer's protocol.
-
Sequence the libraries on a next-generation sequencing platform.
-
Analyze the sequencing data to identify differentially expressed genes between the treated and control groups.
-
Perform pathway analysis on the differentially expressed genes to identify biological processes that are significantly affected by the compound.
Disclaimer: The information provided in this technical support center is for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should always perform their own validation experiments to ensure the reliability of their results.
References
- 1. scbt.com [scbt.com]
- 2. 2-(9H-xanthen-9-yl)acetic acid | C15H12O3 | CID 834662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antiallergic activity of some 9H-xanthen-9-one-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal and antibacterial activity of the newly synthesized 2-xanthone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. Performing target validation well | siTOOLs Biotech [sitoolsbiotech.com]
- 9. tandfonline.com [tandfonline.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. wjbphs.com [wjbphs.com]
Technical Support Center: Crystallization of 9H-xanthen-9-ylacetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the crystallization of 9H-xanthen-9-ylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound that are relevant to its crystallization?
A1: Understanding the physicochemical properties of this compound is crucial for developing a successful crystallization protocol. Key properties are summarized in the table below. The presence of a carboxylic acid group suggests that polar solvents or solvent mixtures will be a good starting point for solubility tests.
Q2: What are the most common issues encountered during the crystallization of this compound and similar aromatic carboxylic acids?
A2: Researchers may encounter several common challenges, including:
-
Oiling out: The compound separates as a liquid instead of a solid. This is often due to the solvent being too nonpolar, the solution cooling too rapidly, or the presence of impurities.
-
No crystal formation: The compound remains fully dissolved even after cooling. This typically indicates that the solution is not sufficiently supersaturated, either because too much solvent was used or the chosen solvent is too effective at room temperature.
-
Poor crystal quality: The resulting crystals are very small, needle-like, or clumped together, which can trap impurities. This is often a result of rapid cooling or an inappropriate solvent system.
-
Low yield: A significant portion of the compound remains in the mother liquor after filtration. This can be caused by using too much solvent or a solvent in which the compound has relatively high solubility even at low temperatures.
Q3: How do I choose a suitable solvent for the recrystallization of this compound?
A3: An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For aromatic carboxylic acids, good starting points for solvent screening include alcohols (like ethanol or isopropanol), acetic acid, or mixtures such as toluene/hexane or alcohol/water.[1] A systematic approach involves small-scale solubility tests with a variety of solvents to identify the one that provides a significant difference in solubility with temperature.
Q4: Can I use a solvent mixture for crystallization?
A4: Yes, a solvent/anti-solvent system is often effective, especially if the compound is highly soluble in many common solvents at room temperature. In this technique, the compound is dissolved in a minimal amount of a "good" solvent (in which it is very soluble). Then, a "poor" solvent or anti-solvent (in which the compound is poorly soluble but is miscible with the "good" solvent) is added dropwise to the heated solution until turbidity is observed. The solution is then reheated until clear and allowed to cool slowly. Common solvent pairs include ethanol/water and toluene/hexane.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Oiling Out | The solution is cooling too rapidly. | Insulate the flask to ensure slow cooling. A dewar or a well-insulated container can be used.[2] |
| The solvent is too nonpolar for the compound at the given temperature. | Add a more polar co-solvent dropwise to the hot solution until the oil dissolves. Reheat the solution to ensure complete dissolution before allowing it to cool slowly.[2] | |
| High concentration of impurities. | Consider a preliminary purification step, such as passing a solution of the crude product through a short plug of silica gel or performing an acid-base extraction. | |
| No Crystals Form | The solution is not supersaturated (too much solvent used). | Reheat the solution and evaporate some of the solvent to increase the concentration. Then, allow the solution to cool again. |
| The solution requires nucleation to initiate crystal growth. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure this compound, if available. | |
| Poor Crystal Quality | The solution cooled down too quickly, leading to the formation of small needles or powder. | Ensure the solution cools as slowly as possible. An insulated container can help moderate the cooling rate. |
| The solvent system is not optimal. | Experiment with different solvents or solvent mixtures. Sometimes a slightly different polarity can significantly impact crystal habit. | |
| Low Yield | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. |
| Too much solvent was used for washing the crystals. | Wash the collected crystals with a minimal amount of ice-cold solvent. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1217-58-9 | [3][4][5] |
| Molecular Formula | C₁₅H₁₂O₃ | [3][4][5] |
| Molecular Weight | 240.25 g/mol | [3][4][5] |
| Functional Groups | Carboxylic Acid | [4] |
Table 2: Common Solvents for Recrystallization of Carboxylic Acids
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar | A good starting point for many carboxylic acids.[6] |
| Isopropanol | 82 | Polar | Mentioned for a related xanthene derivative.[7] |
| Toluene | 111 | Nonpolar | Can be used in a mixture with a nonpolar anti-solvent like hexane. |
| Acetic Acid | 118 | Polar | Can be effective, but may be difficult to remove completely from the final product. |
| Water | 100 | Very Polar | Can be used as an anti-solvent with polar organic solvents like ethanol.[6] |
| Hexane | 69 | Nonpolar | Often used as an anti-solvent. |
| Ethyl Acetate | 77 | Polar Aprotic | Can be a good solvent for compounds with ester-like features. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of a suitable solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring. Continue to add the solvent portion-wise until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Solvent/Anti-Solvent Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., ethanol) with heating.
-
Addition of Anti-Solvent: While the solution is hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes cloudy.
-
Clarification: Reheat the mixture until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Follow steps 5-7 from Protocol 1.
Visualizations
Caption: General experimental workflow for the recrystallization of this compound.
References
- 1. CN103319447A - Xanthene-9-carboxylic acid preparation method - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-(9H-xanthen-9-yl)acetic acid | C15H12O3 | CID 834662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. DE1044102B - Process for the preparation of esters of xanthene-9-carboxylic acid - Google Patents [patents.google.com]
"troubleshooting guide for analytical detection of 9H-xanthen-9-ylacetic acid"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 9H-xanthen-9-ylacetic acid. The information is designed to address common issues encountered during analytical detection using methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific experimental issues.
High-Performance Liquid Chromatography (HPLC)
Question: Why am I observing peak tailing for my this compound peak in reverse-phase HPLC?
Answer: Peak tailing for acidic compounds like this compound is a common issue in reverse-phase chromatography. Several factors can contribute to this problem:
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic analyte, causing tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, both the ionized and non-ionized forms will be present, leading to poor peak shape.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lower the pH of the mobile phase to at least 1-2 units below the pKa of this compound. This ensures the analyte is in its protonated, less polar form, minimizing interactions with residual silanols. Adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase is a common practice.
-
Use a Buffer: Employ a buffer system (e.g., phosphate or acetate buffer) to maintain a consistent pH throughout the analysis. Ensure the buffer concentration is sufficient (typically 10-20 mM for UV detection) to provide adequate buffering capacity.
-
Check for Column Overload: Dilute your sample (e.g., 1:10 and 1:100) and inject it again. If the peak shape improves significantly, you were likely overloading the column.
-
Column Washing: If the problem persists, the column may be contaminated. Disconnect the column from the detector and wash it according to the manufacturer's instructions. Flushing with a strong solvent like isopropanol or acetonitrile can often remove contaminants.
-
Consider a Different Column: If none of the above solutions work, you may need to switch to a column with a different stationary phase, such as one with end-capping to reduce silanol activity or a polymer-based column.
Question: My retention time for this compound is drifting. What could be the cause?
Answer: Retention time drift can be caused by several factors related to the HPLC system and the mobile phase.
-
Inconsistent Mobile Phase Composition: Improperly mixed mobile phase or evaporation of the more volatile solvent component can lead to a gradual change in solvent strength.
-
Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the column's performance, leading to shifts in retention time.
-
Column Equilibration: Insufficient equilibration time with the mobile phase before starting a sequence of analyses can cause retention times to drift.
-
Leaks in the System: A leak in the pump, injector, or fittings can cause a drop in pressure and an increase in retention times.
Troubleshooting Steps:
-
Prepare Fresh Mobile Phase: Always use freshly prepared mobile phase and ensure it is thoroughly mixed and degassed.
-
Use a Column Oven: A column oven will maintain a constant temperature, minimizing temperature-related retention time variability.
-
Ensure Proper Equilibration: Equilibrate the column with the mobile phase for a sufficient amount of time (e.g., 10-15 column volumes) until a stable baseline is achieved before injecting your samples.
-
Check for Leaks: Inspect the entire system for any signs of leaks. Check fittings to ensure they are snug but not overtightened.
Question: I am seeing split peaks for my analyte. What should I do?
Answer: Split peaks can be frustrating, but they usually point to a problem at the head of the column or with the sample injection.
-
Partially Blocked Column Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column.
-
Column Void: A void or channel in the stationary phase at the head of the column can cause the sample band to split.
-
Injector Issues: A problem with the injector, such as a partially blocked needle or a poorly seated rotor seal, can lead to improper sample introduction.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting.
Troubleshooting Steps:
-
Use a Guard Column and In-line Filter: These will protect the analytical column from particulates.
-
Reverse Flush the Column: Disconnect the column from the detector and flush it in the reverse direction with a compatible solvent to try and dislodge any blockage.
-
Inspect and Clean the Injector: Follow the manufacturer's instructions to inspect and clean the injector needle and replace the rotor seal if necessary.
-
Dissolve Sample in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase to ensure compatibility.
Gas Chromatography-Mass Spectrometry (GC-MS)
Question: I am not seeing a peak for this compound in my GC-MS analysis. Why?
Answer: The most likely reason is that this compound, being a carboxylic acid, is not volatile enough for GC analysis without derivatization. Carboxylic acids are polar and can interact strongly with the stationary phase, leading to poor chromatography or no elution at all.
Solution:
-
Derivatization: You must derivatize the carboxylic acid group to make the molecule more volatile and thermally stable. Common derivatization techniques for carboxylic acids include:
-
Silylation: This involves replacing the acidic proton with a trimethylsilyl (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Alkylation (Esterification): This converts the carboxylic acid into an ester, for example, a methyl ester, using reagents like BF3 in methanol.
-
Question: My derivatized this compound peak is tailing in the GC-MS chromatogram. What can I do?
Answer: Even after derivatization, you might encounter peak tailing.
-
Incomplete Derivatization: If the derivatization reaction is not complete, the remaining underivatized analyte will tail.
-
Active Sites in the GC System: Active sites in the injector liner, column, or transfer line can still interact with the derivatized analyte.
-
Improper Injection Technique: A slow injection can lead to band broadening and tailing.
Troubleshooting Steps:
-
Optimize Derivatization Reaction: Ensure you are using a sufficient excess of the derivatizing reagent and that the reaction time and temperature are adequate for complete derivatization.
-
Use a Deactivated Inlet Liner: Use a liner that has been deactivated to minimize interactions with the analyte. Glass wool in the liner should also be deactivated.
-
Condition the Column: Condition the column according to the manufacturer's instructions to ensure it is clean and free of active sites.
-
Ensure a Fast Injection: Use an autosampler for fast and reproducible injections.
Question: I am having trouble identifying the molecular ion of my derivatized analyte in the mass spectrum. What should I look for?
Answer: Electron ionization (EI) can be a high-energy ionization technique, and the molecular ion of some derivatives might be weak or absent.
-
Fragmentation: The molecular ion may have fragmented extensively.
-
Adduct Formation (in LC-MS): In Liquid Chromatography-Mass Spectrometry (LC-MS), you might be observing adducts with sodium ([M+Na]+) or other ions from the mobile phase or sample matrix.
Troubleshooting Steps:
-
Look for Characteristic Fragments: For a TMS derivative, look for a characteristic loss of a methyl group (M-15). For a methyl ester, look for the loss of a methoxy group (M-31).
-
Use a Softer Ionization Technique: If available, try a softer ionization technique like Chemical Ionization (CI) which often produces a more abundant protonated molecule ([M+H]+).
-
Check for Common Adducts (LC-MS): If you are using LC-MS, calculate the expected masses for common adducts ([M+H]+, [M+Na]+, [M+K]+, [M+NH4]+) to help identify your compound.
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight of this compound? A1: The molecular weight of this compound (C15H12O3) is approximately 240.25 g/mol .[1]
Q2: What are the recommended storage conditions for this compound? A2: It is recommended to store this compound sealed in a dry environment at 2-8°C.[2]
Q3: What solvents are suitable for dissolving this compound for analysis? A3: For HPLC analysis, it is best to dissolve the sample in the mobile phase. If that is not possible, a solvent that is weaker than the mobile phase should be used. For GC-MS after derivatization, a non-polar solvent like hexane or ethyl acetate is typically used.
Q4: How can I improve the resolution between this compound and an interfering peak in my HPLC chromatogram? A4: To improve resolution, you can try several approaches:
-
Adjust the Mobile Phase Composition: Increase the proportion of the weaker solvent (e.g., water in reverse-phase) to increase retention and potentially improve separation.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Use a Longer Column or a Column with Smaller Particles: Both of these will increase the column's efficiency (plate number), leading to sharper peaks and better resolution.
-
Change the Stationary Phase: A different stationary phase chemistry can provide a different selectivity and may resolve the co-eluting peaks.
Experimental Protocols
Sample Preparation for HPLC Analysis
This is a general procedure and may need to be optimized for your specific sample matrix.
-
Weighing: Accurately weigh a known amount of the sample containing this compound.
-
Dissolution: Dissolve the sample in a suitable solvent. Ideally, this should be the initial mobile phase of your HPLC method. Use sonication if necessary to aid dissolution.
-
Dilution: Dilute the sample to a concentration that is within the linear range of your calibration curve.
-
Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.
-
Injection: Inject the filtered sample into the HPLC system.
Derivatization Protocol for GC-MS Analysis (Silylation)
This is a general protocol for silylation of a carboxylic acid and should be optimized for this compound.
-
Sample Preparation: Place 1-5 mg of the dried sample (or a dried extract) into a reaction vial.
-
Reagent Addition: Add 100 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Solvent (Optional): If the sample is not fully soluble in the reagent, add 50 µL of a suitable solvent like pyridine or acetonitrile.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes.
-
Analysis: After cooling to room temperature, inject 1-2 µL of the derivatized solution into the GC-MS.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C15H12O3 | [1] |
| Molecular Weight | 240.25 g/mol | [1] |
| Purity (Typical) | >95% | [2] |
| Storage Temperature | 2-8°C | [2] |
Visualizations
References
Validation & Comparative
A Comparative Guide to the Anticancer Activity of 9H-xanthen-9-ylacetic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer activity of 9H-xanthen-9-ylacetic acid and its structurally related analogs, 9-oxo-9H-xanthene-4-acetic acid (XAA) and 5,6-dimethylxanthenone-4-acetic acid (DMXAA). The information presented herein is intended to support researchers in drug discovery and development by providing a consolidated overview of quantitative data, detailed experimental methodologies, and insights into the underlying mechanisms of action.
Comparative Analysis of Anticancer Potency
The anticancer efficacy of xanthene-based compounds has been evaluated in various preclinical models. While specific data for this compound is limited in the public domain, extensive research on its close analogs, XAA and DMXAA, provides valuable insights into the potential of this chemical scaffold. The following tables summarize the available quantitative data, offering a clear comparison of their biological activities.
Table 1: In Vivo Anticancer Activity of Xanthene Acetic Acid Analogs
| Compound | Animal Model | Tumor Model | Activity Metric | Result | Reference |
| 9-oxo-9H-xanthene-4-acetic acid (XAA) | Mice | Subcutaneously implanted colon 38 tumors | Hemorrhagic necrosis | Active | [1] |
| 5,6-dimethylxanthenone-4-acetic acid (DMXAA) | Mice | Subcutaneously implanted colon 38 tumors | Hemorrhagic necrosis and tumor regression | Potent activity | [2][3] |
Table 2: In Vitro Cytotoxicity of Various Xanthene Derivatives
| Compound/Analog | Cancer Cell Line(s) | Assay | IC50 (µM) | Reference |
| 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide | SK-N-MC (neuroblastoma), T-47D (breast cancer) | MTT Assay | 25.2 (SK-N-MC), 19.7 (T-47D) | [4] |
| Pentafluoro derivatives (5a, 6a) of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide | CCRF-CEM (leukemia), MDA-MB-468 (breast adenocarcinoma) | MTT Assay | More potent than doxorubicin | [4] |
| Various 5-substituted 9-oxoxanthene-4-acetic acids | Colon 38 adenocarcinoma (in vivo) | Tumor growth inhibition | Activity correlated with lipophilicity of the substituent | [5] |
Key Experimental Protocols
To facilitate the replication and validation of the findings cited in this guide, detailed protocols for the key experimental assays are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its analogs) and control substances. Include untreated and vehicle-treated wells as controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]
-
Formazan Solubilization: After the incubation period, carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Detection: Annexin V-FITC Assay
The Annexin V-FITC assay is a widely used method to detect early-stage apoptosis.[9]
Protocol:
-
Cell Treatment: Culture and treat cells with the test compounds as described for the MTT assay.
-
Cell Harvesting: After treatment, harvest the cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[10]
-
Incubation: Incubate the cells in the dark at room temperature for 10-15 minutes.[11]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis.
Analysis of Apoptosis-Related Proteins: Western Blot
Western blotting is used to detect and quantify the expression of specific proteins involved in the apoptotic cascade.[12]
Protocol:
-
Protein Extraction: Lyse the treated and control cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, BAX, cleaved caspase-3, PARP).[14]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[13]
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Measurement of TNF-α Induction
The induction of Tumor Necrosis Factor-alpha (TNF-α) can be a key mechanism of action for certain anticancer agents.[15] This can be measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Sample Collection: Collect cell culture supernatants or serum/plasma from treated and control groups.
-
ELISA Procedure:
-
Add standards and samples to a microplate pre-coated with a monoclonal antibody specific for TNF-α.
-
Incubate to allow TNF-α to bind to the immobilized antibody.
-
Wash the plate and add an enzyme-linked polyclonal antibody specific for TNF-α.[16]
-
Incubate and wash again to remove unbound antibody-enzyme reagent.
-
Add a substrate solution to develop a colored product.[17]
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.
Signaling Pathways and Mechanisms of Action
The anticancer effects of xanthene derivatives are often attributed to their ability to modulate key signaling pathways involved in cell survival, proliferation, and death.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its hyperactivation is a common feature in many cancers.[18][19] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.[20][21][22]
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.
DMXAA-Induced STING Pathway Activation
DMXAA has been shown to act as a potent activator of the Stimulator of Interferon Genes (STING) pathway in mice.[23][24][25] This activation leads to the production of type I interferons and other cytokines, including TNF-α, which contribute to its antitumor effects by inducing vascular disruption within the tumor.[2][15]
Caption: Activation of the STING pathway by DMXAA leading to antitumor effects.
Experimental Workflow for Anticancer Drug Validation
The process of validating a potential anticancer agent involves a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.
Caption: A typical workflow for the preclinical validation of a novel anticancer compound.
References
- 1. Potential antitumor agents. 62. Structure-activity relationships for tricyclic compounds related to the colon tumor active drug 9-oxo-9H-xanthene-4-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antitumour activity of 5,6-dimethylxanthenone-4-acetic acid (DMXAA) in TNF receptor-1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential antitumor agents. 61. Structure-activity relationships for in vivo colon 38 activity among disubstituted 9-oxo-9H-xanthene-4-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential antitumor agents. 60. Relationships between structure and in vivo colon 38 activity for 5-substituted 9-oxoxanthene-4-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Analysis of Apoptosis-Related Proteins [bio-protocol.org]
- 15. 5,6-dimethylxanthenone-4-acetic acid (DMXAA): a new biological response modifier for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 22. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. caymanchem.com [caymanchem.com]
- 24. Frontiers | 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation [frontiersin.org]
- 25. rndsystems.com [rndsystems.com]
A Comparative Analysis of Xanthene Derivatives and Doxorubicin in Cancer Research
An Objective Guide for Researchers and Drug Development Professionals
The quest for novel anticancer agents has led to the exploration of diverse chemical scaffolds, among which the xanthene nucleus is of significant interest. This guide provides a comparative overview of the anticancer potential of xanthene derivatives, using the well-established chemotherapeutic agent Doxorubicin as a benchmark. While specific quantitative data for 9H-xanthen-9-ylacetic acid is not extensively available in public literature, this document synthesizes data from structurally related xanthene compounds to offer a foundational framework for researchers. The comparison is based on in vitro cytotoxicity data and established mechanisms of action, supported by detailed experimental protocols and pathway visualizations.
Data Presentation: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The tables below summarize the IC50 values for various xanthene derivatives and the standard anticancer drug, Doxorubicin, against a panel of human cancer cell lines.
Table 1: Illustrative Cytotoxicity of Various Xanthene Scaffolds
Note: The following data are for illustrative purposes, representing various derivatives of the core xanthene structure, and should be interpreted as indicative of the potential of this chemical class.
| Xanthene Derivative Class | Cancer Cell Line | Tissue of Origin | Illustrative IC50 (µM) |
| N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide | T-47D | Breast Cancer | 19.7[1] |
| N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide | SK-N-MC | Neuroblastoma | 25.2[1] |
| Xanthene Tertiary Alcohol Derivative | Caco-2 | Colon Cancer | 0.0096 (9.6 nM)[2] |
| Xanthene Tertiary Alcohol Derivative | HeLa | Cervical Cancer | 0.213 (213.06 nM)[2] |
| Prenylated Xanthone | CNE-1 | Nasopharyngeal Carcinoma | 3.35[3] |
| Prenylated Xanthone | A549 | Lung Cancer | 4.84[3] |
Table 2: Cytotoxicity of Doxorubicin (Positive Control)
Doxorubicin is a widely used chemotherapeutic agent and serves as a common positive control in anticancer drug screening.[4][5] Its efficacy varies significantly across different cancer cell lines.
| Cancer Cell Line | Tissue of Origin | Doxorubicin IC50 (µM) |
| BFTC-905 | Bladder Cancer | 2.3[5] |
| MCF-7 | Breast Cancer | 2.5[4][5] |
| M21 | Skin Melanoma | 2.8[5] |
| HeLa | Cervical Cancer | 2.9[5] |
| HepG2 | Liver Cancer | 12.2[5] |
| A549 | Lung Cancer | > 20 (Resistant)[4][5] |
Experimental Protocols
The following are standardized methodologies for key in vitro experiments to assess the anticancer activity of novel compounds.
Protocol 1: Cell Culture and Maintenance
-
Cell Lines : A panel of human cancer cell lines, such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical carcinoma), should be utilized.[6]
-
Culture Medium : Cells are to be cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[6]
-
Incubation : Maintain cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.[6]
-
Subculture : To maintain exponential growth, cells should be passaged upon reaching 80-90% confluency.[6]
Protocol 2: Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7]
-
Cell Seeding : Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]
-
Drug Treatment : Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control like Doxorubicin.[6]
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[6]
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation : The IC50 value, which is the drug concentration that inhibits cell growth by 50%, is determined from the dose-response curve.[6]
Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Assay)
Apoptosis, or programmed cell death, is a primary mechanism for many anticancer drugs.[6] This assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment : Treat cells with the test compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting : Harvest the cells and wash them with cold PBS.
-
Staining : Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation : Incubate the cells for 15 minutes at room temperature in the dark.[6]
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. Annexin V-positive cells are identified as apoptotic, while PI-positive cells are considered necrotic.[6]
Visualizations: Workflows and Pathways
Diagrams provide a clear visual representation of complex processes and relationships. The following diagrams were generated using Graphviz (DOT language) and adhere to the specified design constraints.
References
- 1. Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 6. benchchem.com [benchchem.com]
- 7. kosheeka.com [kosheeka.com]
Unraveling the Molecular Mechanisms of 9H-xanthen-9-ylacetic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The xanthene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. This guide provides a comparative analysis of the mechanism of action of compounds derived from 9H-xanthen-9-ylacetic acid, with a focus on their role as activators of AMP-activated protein kinase (AMPK). We will compare these derivatives with other well-established AMPK activators and alternative xanthene-based compounds to provide a clear perspective on their therapeutic potential.
LKB1-Dependent AMPK Activation: A Key Mechanism
Recent studies have identified derivatives of 9H-xanthen-9-carboxylic acid as potent activators of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Specifically, two derivatives, 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-nitro-phenyl)-thioureido]-ethyl}-amide (Xn) and 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-cyano-phenyl)-thioureido]-ethyl}-amide (Xc), have been shown to stimulate glucose uptake in L6 myotubes. This effect is attributed to their ability to activate AMPK in an LKB1-dependent manner.
The activation of AMPK by these xanthene derivatives initiates a signaling cascade that promotes catabolic processes to generate ATP while inhibiting anabolic pathways that consume ATP. This mechanism is crucial for maintaining cellular energy balance and is a key target for the treatment of metabolic diseases like type 2 diabetes.
Comparative Analysis of AMPK Activators
To better understand the potency of this compound derivatives, it is essential to compare their activity with other known AMPK activators. The following table summarizes the half-maximal effective concentration (EC50) values for various compounds, highlighting their relative potency in activating AMPK.
| Compound | Target | EC50 | Assay Type |
| A-769662 | AMPK (α1β1γ1) | ~300 nM | Cell-free |
| Metformin | AMPK | ~1.9 mM | In hepatocytes |
| AICAR (ZMP) | AMPK | ~500 µM | Cell-based |
Note: EC50 values can vary depending on the specific AMPK isoform, assay conditions, and cell type used.
Alternative Mechanism: STING Agonism by DMXAA
While some xanthene derivatives target the AMPK pathway, others, like 5,6-dimethylxanthenone-4-acetic acid (DMXAA), exhibit a distinct mechanism of action by acting as agonists of the stimulator of interferon genes (STING) pathway. DMXAA is a potent activator of murine STING, leading to the production of type I interferons and other pro-inflammatory cytokines, which can elicit a robust anti-tumor immune response. However, it is important to note that DMXAA is a mouse-selective STING agonist and has shown limited activity in humans.
Experimental Protocols
AMPK Activation Assay (Western Blot)
This protocol is designed to assess the activation of AMPK by measuring the phosphorylation of its catalytic subunit (AMPKα) at Threonine 172.
1. Cell Culture and Treatment:
-
Plate cells (e.g., L6 myotubes, HepG2) in appropriate culture dishes and grow to 70-80% confluency.
-
Starve cells in serum-free media for 2-4 hours prior to treatment.
-
Treat cells with various concentrations of the test compound (e.g., this compound derivative, Metformin) for the desired time (e.g., 1-24 hours). Include a vehicle control.
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phosphorylated AMPK to total AMPK to determine the level of activation.
In Vitro AMPK Kinase Assay
This assay directly measures the kinase activity of purified AMPK in the presence of a test compound.
1. Reaction Setup:
-
In a 96-well plate, prepare a reaction mixture containing purified AMPK enzyme, a specific substrate (e.g., SAMS peptide), and assay buffer.
-
Add the test compound at various concentrations.
2. Kinase Reaction:
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
3. Detection:
-
Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay. The luminescence signal is proportional to the amount of ADP generated and thus to the AMPK activity.
4. Data Analysis:
-
Plot the enzyme activity against the compound concentration to determine the EC50 value.
The Reproducibility of Experimental Results with 9H-xanthen-9-ylacetic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is paramount. This guide provides a comparative overview of the biological activities of 9H-xanthen-9-ylacetic acid and its analogs, with a focus on the available data and methodologies to aid in the design and evaluation of reproducible experiments in the context of drug discovery and development.
The xanthene scaffold, a privileged structure in medicinal chemistry, forms the core of numerous biologically active compounds.[1] Derivatives of this compound have garnered significant interest for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] A notable analog, 5,6-dimethylxanthenone-4-acetic acid (DMXAA), has been extensively studied as a vascular disrupting agent (VDA) and an activator of the Stimulator of Interferon Genes (STING) pathway, a key component of the innate immune system.[4][5] While direct, quantitative data on the reproducibility of experiments specifically with this compound is limited in publicly available literature, this guide summarizes the known biological activities and experimental approaches for this class of compounds to provide a framework for reproducible research.
Comparative Biological Activity of Xanthene Analogs
The biological effects of this compound and its derivatives are diverse, with activities demonstrated across various therapeutic areas. The following table summarizes key findings for representative analogs.
| Compound/Analog | Target/Activity | Cell Line/Model | Key Findings | Reference |
| 5,6-dimethylxanthenone-4-acetic acid (DMXAA) | STING Agonist (mouse), Vascular Disrupting Agent | Murine tumor models | Induces cytokine production (e.g., TNF-α) and hemorrhagic necrosis of tumors.[5][6] | [5][6] |
| Vadimezan (ASA404, a DMXAA analog) | Vascular Disrupting Agent | Human clinical trials (non-small-cell lung cancer) | Showed initial promise but failed in Phase III trials due to a lack of efficacy in humans.[6][7] | [6][7] |
| Various synthetic xanthone derivatives | Anticancer | Various cancer cell lines (e.g., K562, SK-LU-1, HepG2) | Exhibit a range of cytotoxic activities, with some compounds showing strong potency (IC50 < 5 µM).[1] | [1] |
| Xanthen-9-one-4-acetic acid (XAA) analogs | Immunomodulatory, Antivascular | Murine macrophages, human monocytes, various tumor cell lines | Stimulate immune cells to become tumoricidal and induce TNF production.[3] | [3] |
| Synthetic chiral derivatives of xanthones | Cytotoxic, Apoptosis-inducing | Solid and non-solid tumor cell lines (e.g., HL-60) | Active at low to sub-micromolar concentrations and may overcome drug resistance mechanisms.[8] | [8] |
| α-mangostin (natural xanthone) | Broad-spectrum antimicrobial | Staphylococcus aureus, Pseudomonas aeruginosa | Effective against multidrug-resistant bacteria by disrupting the cell wall and inhibiting DNA synthesis.[9] | [9] |
Experimental Protocols
Detailed and consistent experimental protocols are the bedrock of reproducible research. While specific protocols for this compound are not extensively detailed in the available literature, the following methodologies are commonly employed for the evaluation of xanthene derivatives.
In Vitro Cytotoxicity Assays
-
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
-
General Procedure:
-
Culture selected cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media and conditions.
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compound (e.g., this compound or its analogs) for a specified period (e.g., 48 or 72 hours).
-
Assess cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B).
-
Measure the absorbance using a microplate reader and calculate the IC50 values from dose-response curves.
-
In Vivo Antitumor Activity Studies
-
Objective: To evaluate the effect of the compound on tumor growth in a living organism.
-
General Procedure:
-
Implant tumor cells (e.g., colon 38 carcinoma) subcutaneously into immunocompetent or immunodeficient mice.
-
Allow tumors to reach a palpable size.
-
Administer the test compound or vehicle control to the mice via a clinically relevant route (e.g., intraperitoneal or oral).
-
Measure tumor volume and body weight of the mice at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
STING Pathway Activation Assays
-
Objective: To determine if a compound can activate the STING signaling pathway.
-
General Procedure:
-
Use a reporter cell line that expresses a reporter gene (e.g., luciferase) under the control of an IRF3-responsive promoter.
-
Treat the cells with the test compound.
-
After an incubation period, measure the reporter gene activity (e.g., luminescence).
-
Alternatively, measure the phosphorylation of STING, TBK1, or IRF3 by Western blotting, or quantify the production of downstream cytokines like IFN-β by ELISA.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can enhance understanding and aid in the formulation of reproducible experimental plans.
Caption: The cGAS-STING signaling pathway, a target for xanthene derivatives like DMXAA.
Caption: A general experimental workflow for the preclinical development of xanthene-based therapeutic agents.
Conclusion and Future Directions
While a comprehensive, direct comparison of the reproducibility of experimental results for this compound is not yet available, the existing body of research on its analogs provides a solid foundation for designing robust and reproducible studies. The diverse biological activities of the xanthene scaffold, from anticancer to immunomodulatory effects, underscore its therapeutic potential.[1][3] Future research should focus on systematic, head-to-head comparative studies of this compound and its key analogs, with detailed reporting of experimental protocols and quantitative data to establish a clear understanding of their relative potency, efficacy, and reproducibility. Such studies will be crucial for advancing the most promising xanthene derivatives toward clinical applications.
References
- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insight into the biological activities of synthetic xanthone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Clinical Application of Tumor Vascular Disrupting Therapy: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Chiral Derivatives of Xanthones: Biological Activities and Enantioselectivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 9H-Xanthen-9-ylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the quantification of 9H-xanthen-9-ylacetic acid: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to offer a framework for cross-validation, ensuring consistency and reliability of analytical data across different laboratories and techniques. The experimental protocols and performance data presented herein are representative and intended to serve as a practical resource for method development, validation, and transfer.
Comparison of Analytical Method Performance
The selection of an analytical method for the quantification of this compound is contingent on various factors, including the required sensitivity, sample matrix complexity, and available instrumentation. Below is a comparative summary of typical validation parameters for hypothetical, yet representative, HPLC-UV and GC-MS methods.
| Parameter | HPLC-UV Method | GC-MS Method |
| **Linearity (R²) ** | > 0.999 | > 0.998 |
| Range (µg/mL) | 0.5 - 100 | 0.1 - 50 |
| Accuracy (%) | 98.5 - 101.2 | 97.8 - 102.5 |
| Precision (%RSD) | < 2.0 | < 3.0 |
| Limit of Detection (LOD) (µg/mL) | 0.15 | 0.05 |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 | 0.1 |
| Specificity | Good | Excellent |
| Throughput | High | Moderate |
| Derivatization Required | No | Yes |
Experimental Protocols
Detailed methodologies for the HPLC-UV and GC-MS analysis of this compound are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and sample matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the direct analysis of this compound in solution.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). A typical gradient could be 50:50 (Acetonitrile:Water) moving to 95:5 over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Prepare calibration standards and quality control samples by serial dilution of the stock solution with the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
3. Analysis:
-
Inject the prepared samples and standards into the HPLC system.
-
The purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram. Quantification is performed using a calibration curve generated from the standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high specificity and sensitivity but requires a derivatization step to increase the volatility of this compound.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
2. Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) as described for the HPLC method.
-
To an aliquot of the sample or standard, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Incubate the mixture at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
-
Evaporate any excess derivatizing agent under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., hexane).
3. Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Identification is based on the retention time and the mass spectrum of the derivatized analyte. Quantification is typically performed in selected ion monitoring (SIM) mode for enhanced sensitivity.
Visualizing Experimental Workflows
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for the HPLC-UV analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Cross-Validation Strategy
To ensure data integrity and comparability between the HPLC-UV and GC-MS methods, a cross-validation study should be performed. This involves analyzing the same set of samples, including quality controls and incurred samples, by both methods.
Caption: Logical flow for the cross-validation of analytical methods.
"evaluating the specificity of 9H-xanthen-9-ylacetic acid's biological effects"
An Objective Comparison of the Biological Specificity of the 9H-Xanthene Scaffold: A Guide for Researchers
A comprehensive evaluation of the biological effects of 9H-xanthen-9-ylacetic acid is currently challenging due to a lack of specific published data on this particular molecule. However, the broader class of 9H-xanthene derivatives, particularly those derived from 9H-xanthene-9-carboxylic acid, has been the subject of significant research, revealing a range of biological activities. This guide provides a comparative analysis of these derivatives to evaluate the potential specificity of the 9H-xanthene scaffold, offering valuable insights for researchers, scientists, and drug development professionals.
The 9H-xanthene core is recognized as a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile scaffold for developing ligands for diverse biological targets.[1] This is evident in the varied activities of its derivatives, which include activators of AMP-activated protein kinase (AMPK) and positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 1 (mGlu1).[1][2][3]
Comparative Analysis of Biological Activity
To understand the potential biological effects and specificity of the this compound scaffold, this guide focuses on two distinct classes of its derivatives for which quantitative data are available: AMPK activators and mGlu1 PAMs.
9H-Xanthene-9-Carboxamide Derivatives as AMPK Activators
Several derivatives of 9H-xanthene-9-carboxylic acid have been identified as potent activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2] Activation of AMPK is a therapeutic strategy for metabolic diseases like type 2 diabetes.
| Compound | Target | Assay | EC50 (µM) | Cell Line |
| 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-nitrophenyl)thioureido]ethyl}amide (Xn) | AMPK | AMPK Phosphorylation | ~1.5 | L6 myotubes |
| 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-cyanophenyl)thioureido]ethyl}amide (Xc) | AMPK | AMPK Phosphorylation | ~1.5 | L6 myotubes |
Table 1: Antidiabetic Activity of 9H-Xanthene-9-Carboxamide Derivatives.[2]
The data indicates that modifications at the carboxylic acid position of the 9H-xanthene scaffold can yield potent AMPK activators. The similar EC50 values of Xn and Xc suggest that substitutions on the phenylthioureido ethyl amide moiety can be varied to some extent without losing significant potency.
9H-Xanthene-9-Carboxamide Derivatives as mGlu1 Positive Allosteric Modulators (PAMs)
A different set of modifications to the 9H-xanthene-9-carboxylic acid scaffold has produced potent and selective positive allosteric modulators of the metabotropic glutamate receptor 1 (mGlu1).[3][4] These compounds enhance the receptor's response to the endogenous ligand glutamate and have potential in treating neurological and psychiatric disorders.
| Compound | Target | Assay Type | EC50 (nM) | Species |
| 9H-Xanthene-9-carboxylic acid (4-trifluoromethyl-oxazol-2-yl)-amide (SYN119) | mGlu1 | Calcium Mobilization | 31.8 | Human |
| Compound 19d (a 5-N-Me pyrazole derivative) | mGlu1 | Calcium Mobilization | 54 | Human |
| Compound 19d (a 5-N-Me pyrazole derivative) | mGlu1 | Calcium Mobilization | 46 | Rat |
Table 2: Potency of 9H-Xanthene-9-Carboxamide Derivatives as mGlu1 PAMs.[5][6]
These findings highlight the versatility of the 9H-xanthene scaffold, where different substitutions on the carboxamide moiety can switch the biological target from a metabolic enzyme (AMPK) to a G-protein coupled receptor (mGlu1). The high potency of these mGlu1 PAMs, with EC50 values in the nanomolar range, underscores the potential for developing highly specific drugs based on this scaffold.
Signaling Pathways and Mechanisms
The specificity of a compound is determined by its interaction with specific biological pathways. The derivatives of 9H-xanthene-9-carboxylic acid demonstrate distinct mechanisms of action.
LKB1-AMPK Signaling Pathway
The AMPK activators derived from 9H-xanthene-9-carboxylic acid, such as Xn and Xc, have been shown to function through the LKB1-dependent signaling pathway.[2] LKB1 is a master kinase that phosphorylates and activates AMPK in response to an increase in the cellular AMP/ATP ratio.[7]
Caption: LKB1-AMPK signaling pathway activated by 9H-xanthene derivatives.
Positive Allosteric Modulation of mGlu1 Receptor
The mGlu1 PAMs based on the 9H-xanthene-9-carboxamide scaffold do not activate the receptor directly but enhance its response to the endogenous agonist, glutamate.[8][9][10] They bind to an allosteric site on the receptor, which is distinct from the glutamate binding site, and induce a conformational change that increases the affinity and/or efficacy of glutamate.
Caption: Mechanism of positive allosteric modulation of the mGlu1 receptor.
Experimental Protocols
The following are summarized methodologies for the key experiments cited in this guide.
AMPK Activation Assay (Western Blot)
This protocol is used to determine the activation of AMPK by assessing its phosphorylation status.
-
Cell Culture and Treatment: L6 myotubes are cultured to differentiation and then treated with various concentrations of the test compound (e.g., Xn or Xc) for a specified time.
-
Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of p-AMPK to total AMPK is calculated to determine the extent of AMPK activation.
Caption: Experimental workflow for the AMPK activation assay.
Intracellular Calcium Flux Assay for mGlu1 PAMs
This assay measures the potentiation of glutamate-induced intracellular calcium mobilization by a PAM.[11]
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the mGlu1 receptor are seeded into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a buffer solution and incubated in the dark to allow for dye uptake and de-esterification.
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). The test compound (PAM) is added to the wells at various concentrations, and the baseline fluorescence is recorded.
-
Agonist Stimulation: After a short incubation with the PAM, a sub-maximal concentration (EC20) of glutamate is added to the wells to stimulate the mGlu1 receptor.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time.
-
Data Analysis: The increase in fluorescence upon glutamate stimulation in the presence of the PAM is compared to the response with glutamate alone. The data is used to generate dose-response curves and calculate the EC50 of the PAM.
Caption: Experimental workflow for the intracellular calcium flux assay.
Conclusion
While direct biological data for this compound remains elusive, the analysis of its close derivatives reveals that the 9H-xanthene scaffold is a highly versatile platform for developing specific biological modulators. The ability to generate potent and selective AMPK activators or mGlu1 PAMs by modifying the substituent at the 9-position highlights the tunability of this chemical structure.
For researchers, this suggests that this compound itself could serve as a valuable starting point for the synthesis of novel bioactive compounds. The specificity of any new derivative will be highly dependent on the nature of the chemical modifications introduced. Future studies are warranted to directly assess the biological activity profile of this compound to provide a baseline for structure-activity relationship studies and to fully unlock the therapeutic potential of this promising scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Xanthene Derivatives Increase Glucose Utilization through Activation of LKB1-Dependent AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 9H-Xanthene-9-carboxylic acid [1,2,4]oxadiazol-3-yl- and (2H-tetrazol-5-yl)-amides as potent, orally available mGlu1 receptor enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of VU6024578/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site | Semantic Scholar [semanticscholar.org]
- 10. pnas.org [pnas.org]
- 11. Intracellular calcium flux measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
A Comparative Analysis of the Structure-Activity Relationship of 9H-Xanthen-9-ylacetic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The 9H-xanthene scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 9H-xanthen-9-ylacetic acid analogs and related xanthene derivatives, with a focus on their potential as therapeutic agents. The information presented herein is supported by experimental data from various studies, aiming to facilitate further research and development in this area.
Quantitative SAR Data
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the xanthene core and the acetic acid side chain. The following tables summarize the quantitative data from various studies, providing a clear comparison of the potency of different analogs.
Anticancer Activity of Xanthene Analogs
The cytotoxic effects of various xanthene derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds.
| Compound/Analog | Cell Line | Assay | IC50 (µM) | Reference |
| 9-Oxo-9H-xanthene-4-acetic acid side-chain analogs | Colon 38 | In vivo tumor growth inhibition | - | [4] |
| [N,N-diethyl]-9-hydroxy-9-(3-methoxyphenyl)-9H-xanthene-3-carboxamide | DU-145 (Prostate) | Cell Growth Inhibition | 36 | [1] |
| [N,N-diethyl]-9-hydroxy-9-(3-methoxyphenyl)-9H-xanthene-3-carboxamide | MCF-7 (Breast) | Cell Growth Inhibition | 50 | [1] |
| [N,N-diethyl]-9-hydroxy-9-(3-methoxyphenyl)-9H-xanthene-3-carboxamide | HeLa (Cervical) | Cell Growth Inhibition | 42 | [1] |
| 9-Benzyl-9H-xanthen-9-ol | HeLa (Cervical) | Cytotoxicity | 0.213 | [1] |
Enzyme Inhibitory Activity of Xanthene Analogs
Xanthene derivatives have also been investigated as inhibitors of various enzymes, demonstrating their potential in treating a range of diseases.
| Compound/Analog | Enzyme | Assay | Ki (nM) | IC50 (nM) | Reference |
| Xanthene-based thiazole derivatives (3a-r) | Acetylcholinesterase (AChE) | Enzyme Inhibition | - | - | [5] |
| Xanthene-based thiazole derivatives (3a-r) | Butyrylcholinesterase (BChE) | Enzyme Inhibition | - | - | [5] |
| Xanthene-based thiazole derivatives (3a-r) | α-Amylase (α-Amy) | Enzyme Inhibition | - | - | [5] |
| Xanthene-based thiazole derivatives (3a-r) | α-Glycosidase (α-Gly) | Enzyme Inhibition | - | 0.34–2.28 | [5] |
| Xanthene-based thiazole derivatives | Human Carbonic Anhydrase I (hCA I) | Enzyme Inhibition | 38.55±4.08–159.05±10.68 | - | [5] |
| Xanthene-based thiazole derivatives | Human Carbonic Anhydrase II (hCA II) | Enzyme Inhibition | 41.04±6.73–177.12±8.06 | - | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the evaluation of this compound analogs.
Cell Growth Inhibition Assay
This assay is used to determine the cytotoxic effects of the xanthene analogs on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., DU-145, MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to control cells (treated with vehicle only). The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of inhibition against the compound concentration.
Enzyme Inhibition Assay (General Protocol)
This protocol outlines the general steps for determining the inhibitory activity of xanthene analogs against a specific enzyme.
-
Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in an appropriate buffer solution.
-
Inhibition Assay: The reaction mixture, containing the enzyme, buffer, and various concentrations of the inhibitor (xanthene analog), is pre-incubated for a specific time at a controlled temperature. The reaction is initiated by the addition of the substrate.
-
Measurement of Enzyme Activity: The rate of the enzymatic reaction is monitored by measuring the change in absorbance or fluorescence of the product over time using a spectrophotometer or fluorometer.
-
Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration. The inhibition constant (Ki) can be determined by fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the SAR of these compounds.
Caption: A general workflow for the synthesis and evaluation of novel therapeutic agents.
Caption: PI3K/Akt/mTOR signaling pathway, a potential target for anticancer xanthene analogs.
Discussion and Future Directions
The presented data highlights the therapeutic potential of this compound analogs and related xanthene derivatives. The SAR studies reveal that modifications at various positions of the xanthene core can significantly modulate their biological activity. For instance, the nature of the substituent at the 9-position and on the aromatic rings plays a crucial role in determining the anticancer potency.[1] Similarly, the introduction of specific functional groups can lead to potent and selective enzyme inhibitors.[5]
Future research in this area should focus on:
-
Expansion of Analog Libraries: Synthesizing a broader range of analogs with diverse substituents to establish a more comprehensive SAR.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds to understand their therapeutic effects better.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like potential.
-
In Vivo Efficacy Studies: Testing the most promising analogs in relevant animal models to validate their therapeutic efficacy and safety.
By systematically exploring the SAR of this compound analogs, the scientific community can unlock the full potential of this versatile scaffold for the development of novel and effective therapies for a variety of diseases.
References
Benchmarking 9H-xanthen-9-ylacetic Acid Derivatives Against Standard Drugs in Key Therapeutic Areas
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of derivatives of 9H-xanthen-9-ylacetic acid against standard therapeutic agents. While direct benchmarking data for the parent compound is limited, its structural scaffold has given rise to potent derivatives with significant activity in metabolic disorders, neurological diseases, and oncology.
This guide synthesizes available experimental data to offer a comparative analysis of these derivatives against established standard-of-care drugs, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key biological pathways and workflows.
Metabolic Disorders: Targeting the AMPK Pathway
Derivatives of 9H-xanthene-9-carboxylic acid have been identified as potent activators of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. Activation of AMPK is a key therapeutic strategy for metabolic disorders such as type 2 diabetes. The standard-of-care drug in this area, metformin, also exerts its effects primarily through the activation of the AMPK pathway.
Performance Comparison: AMPK Activation
The following table summarizes the in vitro potency of 9H-xanthene-9-carboxylic acid derivatives compared to metformin in activating AMPK.
| Compound | Cell Line | Assay Outcome | Potency (EC50/Effective Concentration) |
| 9H-xanthene-9-carboxylic acid derivative (Xn) | L6 myotubes | AMPK Phosphorylation | ~1.5 µM |
| 9H-xanthene-9-carboxylic acid derivative (Xc) | L6 myotubes | AMPK Phosphorylation | ~1.5 µM |
| Metformin (Standard Drug) | L6 myotubes | AMPK Phosphorylation | 1-10 mM (effective concentrations) |
| Metformin (Standard Drug) | Primary Hepatocytes | AMPK Activation | 10 µM - 2 mM (dose and time-dependent) |
Note: Direct EC50 comparisons should be made with caution due to variations in experimental conditions. The data indicates that the xanthene derivatives activate AMPK at significantly lower concentrations than metformin in myotubes.
Signaling Pathway: LKB1-Dependent AMPK Activation
The activation of AMPK by these xanthene derivatives is dependent on the upstream kinase, Liver Kinase B1 (LKB1). Once activated, AMPK phosphorylates downstream targets to restore cellular energy balance.
Neurological Disorders: Modulating the mGlu1 Receptor
Substituted 9H-xanthene-9-carboxamides have been developed as potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 1 (mGlu1). mGlu1 PAMs are of interest for the treatment of neurological and psychiatric disorders, including schizophrenia.
Performance Comparison: mGlu1 Positive Allosteric Modulation
| Compound | Receptor Target | Assay Outcome | Potency (EC50) |
| 9H-xanthene-9-carboxamide derivative (VU6024578/BI02982816) | human mGlu1 | Positive Allosteric Modulation | 54 nM |
| Standard mGlu1 PAMs (Investigational) | human mGlu1 | Positive Allosteric Modulation | Variable |
Note: The field of mGlu1 PAMs is largely investigational, without a single standard-of-care drug for direct comparison. VU6024578/BI02982816 represents a highly potent compound from this class.
Experimental Workflow: Screening for mGlu1 PAMs
The identification and characterization of mGlu1 PAMs typically follows a multi-step screening process.
Oncology: Cytotoxicity and Immune Modulation
Xanthene derivatives, particularly the xanthone subclass, have been investigated for their anti-tumor properties. A notable example is 5,6-dimethylxanthone-4-acetic acid (DMXAA), which has demonstrated anti-tumor effects in preclinical models, primarily through the activation of the STING (stimulator of interferon genes) pathway, leading to vascular disruption and immune activation. Standard treatments for many cancers, such as ovarian cancer, typically involve cytotoxic chemotherapy.
Performance Comparison: In Vitro Cytotoxicity
The following table presents the half-maximal inhibitory concentration (IC50) values for DMXAA and standard chemotherapeutic agents against various ovarian cancer cell lines.
| Compound | Cell Line | Potency (IC50) |
| DMXAA | COLO 320 | 39.5 µM |
| Carboplatin (Standard Drug) | A2780 | 17 µM |
| Carboplatin (Standard Drug) | SKOV3 | 100 µM |
| Carboplatin (Standard Drug) | OVCAR-3 | 84.37 µM - <40 µM |
| Paclitaxel (Standard Drug) | A2780 | 0.4 - 3.4 nM (range) |
| Paclitaxel (Standard Drug) | OVCAR3 | 4.1 nM |
Note: The cytotoxic effects of DMXAA are generally observed at higher concentrations than standard chemotherapeutics, and its primary anti-tumor mechanism in vivo is considered to be immune-mediated rather than direct cytotoxicity.
Logical Relationship: From Scaffold to Active Derivatives
The 9H-xanthene-9-ylacetic acid structure serves as a foundational scaffold from which more potent and specific derivatives are synthesized.
Experimental Protocols
Cellular AMPK Activation Assay
This protocol describes a general method for determining the activation of AMPK in a cellular context by measuring the phosphorylation of AMPK or its downstream target, Acetyl-CoA Carboxylase (ACC).
-
Cell Culture and Treatment:
-
Seed cells (e.g., L6 myotubes, primary hepatocytes) in appropriate culture plates and allow them to adhere and differentiate as necessary.
-
Starve cells in serum-free medium for a specified period (e.g., 2-4 hours) to reduce basal AMPK activity.
-
Treat cells with various concentrations of the test compound (e.g., 9H-xanthene-9-carboxylic acid derivatives) or standard drug (e.g., metformin) for the desired time.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading for subsequent analysis.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated AMPK (p-AMPK Thr172) and total AMPK, or phosphorylated ACC (p-ACC Ser79) and total ACC.
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
Plot the normalized data against the compound concentration to determine the EC50 value.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and determine the IC50 of a compound.[1]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., DMXAA) and standard drugs (e.g., carboplatin, paclitaxel) in culture medium.
-
Remove the old medium from the cells and add the medium containing the different compound concentrations. Include vehicle-only controls.
-
Incubate the cells for a specified exposure time (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[3]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration on a logarithmic scale.
-
Determine the IC50 value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.
-
References
Independent Verification of Biological Targets for 9H-xanthen-9-ylacetic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The diverse pharmacological activities attributed to the xanthene scaffold, ranging from anticancer and antidiabetic to anti-inflammatory effects, underscore the importance of precise target identification and verification for novel derivatives like 9H-xanthen-9-ylacetic acid. The definitive biological target of this compound remains to be conclusively identified and independently verified. However, based on the activities of structurally related xanthene derivatives, several potential targets and pathways have been suggested, including AMP-activated protein kinase (AMPK), cyclooxygenase (COX) enzymes, and direct DNA interaction.
This guide provides a comparative overview of key experimental methodologies for the independent verification of these potential biological targets. It is designed to assist researchers in selecting the most appropriate techniques to elucidate the mechanism of action of this compound and other small molecules.
Comparison of Target Verification Methodologies
The selection of a target verification method depends on several factors, including the nature of the predicted target, the availability of reagents, and the desired throughput and type of data (e.g., target engagement in cells versus in vitro inhibition). Below is a comparison of several powerful techniques.
| Methodology | Principle | Sample Type | Throughput | Key Data Output | Pros | Cons |
| Biochemical Assays (e.g., Kinase, Enzyme Inhibition) | Measures the effect of the compound on the activity of a purified enzyme or protein in vitro. | Purified protein/enzyme, substrate, compound | High | IC50/EC50 values, enzyme kinetics | Quantitative measure of direct inhibition/activation; high throughput is achievable. | Does not confirm target engagement in a cellular context; requires purified, active protein. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[1][2] | Intact cells, cell lysates, tissue samples | Medium to High | Thermal shift (ΔTm), isothermal dose-response curves (ITDR) | Confirms target engagement in a physiological context; no compound modification needed.[3] | Requires a specific antibody for the target protein; optimization of heat shock conditions may be needed. |
| Affinity Purification-Mass Spectrometry (AP-MS) | Uses an immobilized form of the compound to "pull down" interacting proteins from a cell lysate for identification by mass spectrometry. | Cell or tissue lysates | Low to Medium | List of potential binding partners | Unbiased, genome-wide screening for direct and indirect binding partners. | Requires chemical modification of the compound; can generate false positives due to non-specific binding. |
| DNA Binding Assays (e.g., EMSA, Spectrophotometric Titration) | Measures the direct interaction of a small molecule with DNA. | Purified DNA, compound | Low to Medium | Binding constants (Ka), binding mode (intercalation vs. groove binding) | Confirms direct interaction with DNA and can elucidate the mode of binding. | Does not identify a specific protein target; physiological relevance can be complex to interpret. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to determine if this compound directly binds to a putative protein target (e.g., AMPK or COX-2) in intact cells.
a. CETSA Melt Curve Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with either a high concentration of this compound (e.g., 10-50 µM) or vehicle (DMSO) and incubate for 1-2 hours at 37°C.
-
Cell Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. Include an unheated control.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction). Normalize the protein concentration of all samples. Analyze the amount of the soluble target protein at each temperature by Western blotting using a specific primary antibody.
-
Data Analysis: Quantify the band intensities and normalize to the unheated control. Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melting temperature (Tm) between the vehicle- and compound-treated samples indicates target engagement.
b. Isothermal Dose-Response (ITDR) Protocol:
-
Cell Treatment: Treat cells with a serial dilution of this compound for 1-2 hours at 37°C.
-
Heat Challenge: Heat all samples at a single, predetermined temperature (the temperature that showed the largest shift in the melt curve) for 3 minutes.
-
Lysis and Analysis: Follow the same steps for cell lysis, separation, and Western blot analysis as in the melt curve protocol.
-
Data Analysis: Plot the amount of soluble target protein against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 of target engagement.
In Vitro COX Inhibition Assay
This protocol measures the direct inhibitory effect of this compound on the activity of purified COX-1 and COX-2 enzymes.
-
Reagent Preparation: Prepare assay buffer, heme, and solutions of purified ovine COX-1 or human recombinant COX-2 enzyme. Prepare a stock solution of this compound in DMSO and create serial dilutions.
-
Assay Setup: In a 96-well plate, add assay buffer, heme, and the COX enzyme to "initial activity" wells and "inhibitor" wells. Add the vehicle (DMSO) to the initial activity wells and the different concentrations of this compound to the inhibitor wells. Include background wells with no enzyme.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the cyclooxygenase reaction by adding a solution of arachidonic acid to all wells.
-
Reaction Termination and Detection: After a fixed time (e.g., 2 minutes), stop the reaction. The product (prostaglandin H2) is then reduced, and the resulting PGE2 is quantified using a colorimetric or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the initial activity control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Workflow for CETSA to verify target engagement.
Caption: Workflow for AP-MS to identify protein targets.
Caption: Potential activation of the AMPK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 9H-xanthen-9-ylacetic Acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the safety of personnel and the protection of our ecosystems. This guide provides detailed, step-by-step procedures for the proper disposal of 9H-xanthen-9-ylacetic acid, tailored for researchers, scientists, and professionals in drug development.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Use protective gloves that are resistant to chemicals.
-
Body Protection: A lab coat or other protective clothing is recommended to prevent skin contact.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the area where the chemical is being handled.
II. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to treat it as hazardous chemical waste and send it to an approved waste disposal facility.[1]
Step 1: Waste Segregation
-
Do not mix this compound waste with other waste streams unless you have confirmed their compatibility.
-
Incompatible materials can cause dangerous chemical reactions. Always check the SDS for incompatibilities.
Step 2: Waste Collection and Containerization
-
Collect waste this compound, including any contaminated materials (e.g., paper towels, gloves), in a designated and clearly labeled waste container.
-
The container must be made of a material compatible with the chemical and be in good condition with a secure lid.
-
Do not overfill the waste container; it is recommended to fill it to no more than 75% of its capacity.
Step 3: Labeling
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Any known hazards (e.g., "Harmful if swallowed").
-
The date the waste was first added to the container.
-
The name of the principal investigator or lab manager.
-
Step 4: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Ensure the storage area is cool and dry.
Step 5: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for hazardous waste disposal.
Spill Cleanup:
-
In the event of a spill, evacuate the area if necessary.
-
Use an inert absorbent material to contain the spill.
-
Collect the absorbed material into a suitable container for disposal as hazardous waste.
-
Decontaminate the spill area with soap and water.
III. Summary of Chemical and Safety Data
For quick reference, the following table summarizes key information for this compound.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 1217-58-9 |
| Molecular Formula | C₁₅H₁₂O₃ |
| Molecular Weight | 240.25 g/mol |
| Primary Hazard | Harmful if swallowed (Acute toxicity, Oral, Category 4) |
| Disposal Recommendation | Dispose of as hazardous waste through an approved facility.[1] |
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 9H-xanthen-9-ylacetic acid
This guide provides crucial safety and logistical information for the handling and disposal of 9H-xanthen-9-ylacetic acid, designed for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar xanthene derivatives and general laboratory safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield. | To protect against dust particles and chemical splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and potential irritation.[1] |
| Lab coat or chemical-resistant coveralls. | To protect skin and personal clothing from contamination.[1] | |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) for dusts. | To prevent inhalation of dust particles, especially when handling the powder form of the compound.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential for ensuring a safe laboratory environment when working with this compound.
1. Preparation and Pre-Handling:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[2]
-
Have a chemical spill kit available before beginning any work.[1]
-
Don all required PPE as outlined in Table 1.
2. Handling the Compound:
-
Handle this compound in a well-ventilated area to minimize the potential for inhalation.[3][4]
-
When weighing or transferring the solid, do so carefully to avoid the generation of dust.[1][3]
-
Use appropriate tools, such as a spatula, for transferring the compound.
-
Keep the container tightly closed when not in use.[3]
3. Post-Handling and Decontamination:
-
After handling, decontaminate all work surfaces with an appropriate solvent and cleaning agent.
-
Remove PPE carefully to avoid self-contamination.
-
Wash hands and any exposed skin thoroughly with soap and water after completing work.[3]
Disposal Plan: Waste Management and Spill Response
Proper management of waste and spills is critical to prevent environmental contamination and further exposure.
Waste Disposal:
-
All waste containing this compound, including contaminated labware and PPE, must be disposed of as hazardous waste.[1]
-
Collect waste in a designated, sealed, and properly labeled container. The label should clearly identify the contents and associated hazards.[4]
-
Arrange for the disposal of the chemical waste through a licensed and approved waste disposal service, ensuring compliance with all local, state, and federal regulations.[4]
Spill Response:
-
Evacuate: In the event of a spill, evacuate all non-essential personnel from the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: If it is safe to do so, contain the spill using a chemical spill kit.
-
Clean-up: Carefully sweep up the solid material, avoiding dust generation. Place the spilled material into a suitable, closed container for disposal.[3]
-
Decontaminate: Thoroughly clean the spill area.[1]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard operational workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
